molecular formula C2H5BF3KO B1463094 Potassium methoxymethyltrifluoroborate CAS No. 910251-11-5

Potassium methoxymethyltrifluoroborate

Cat. No.: B1463094
CAS No.: 910251-11-5
M. Wt: 151.97 g/mol
InChI Key: WNVXSBCLLHGATG-UHFFFAOYSA-N
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Description

Potassium methoxymethyltrifluoroborate is a useful research compound. Its molecular formula is C2H5BF3KO and its molecular weight is 151.97 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

potassium;trifluoro(methoxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BF3O.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVXSBCLLHGATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670571
Record name Potassium trifluoro(methoxymethyl)borate(1-)
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Molecular Weight

151.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910251-11-5
Record name Potassium trifluoro(methoxymethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (Methoxymethyl)trifluoroborate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Potassium Methoxymethyltrifluoroborate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and agrochemical industries, the quest for stable, efficient, and versatile reagents is perpetual. Potassium organotrifluoroborates have emerged as a superior class of nucleophilic partners in cross-coupling reactions, offering significant advantages over their boronic acid and ester counterparts.[1][2][3] Their crystalline nature, coupled with remarkable stability to air and moisture, simplifies handling and enhances reproducibility, making them invaluable assets in the synthesis of complex molecules.[1][3]

This guide provides a comprehensive technical overview of the synthesis of a key member of this class: potassium methoxymethyltrifluoroborate. We will delve into the underlying chemical principles, provide detailed, field-proven experimental protocols, and explore its applications, particularly in the context of drug discovery and development.

Physicochemical Properties

A thorough understanding of a reagent's properties is fundamental to its effective application. Below is a summary of the key physicochemical characteristics of this compound.

PropertyValueReference
CAS Number 910251-11-5[4]
Molecular Formula C₂H₅BF₃KO[4]
Molecular Weight 151.96 g/mol [4]
Appearance White to almost white powder/crystal
Melting Point 153 °C[5]
Purity >98.0%

The Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is most effectively achieved through a two-stage process. The first stage involves the preparation of the crucial precursor, potassium bromomethyltrifluoroborate. The second stage is the nucleophilic substitution of the bromide with a methoxide anion.

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Target Synthesis Dibromomethane Dibromomethane Intermediate_1 Borate Ester Intermediate Dibromomethane->Intermediate_1 1. n-BuLi 2. Trialkyl borate n-BuLi n-BuLi Trialkyl_borate Trialkyl borate KHF2 KHF₂ Potassium_bromomethyltrifluoroborate Potassium bromomethyltrifluoroborate Target This compound Potassium_bromomethyltrifluoroborate->Target Sɴ2 Displacement Intermediate_1->Potassium_bromomethyltrifluoroborate KHF₂ Sodium_methoxide Sodium methoxide (from NaH and Methanol) Sodium_methoxide->Target

Caption: Overall workflow for the synthesis of this compound.

Stage 1: Synthesis of Potassium Bromomethyltrifluoroborate

The synthesis of the key precursor, potassium bromomethyltrifluoroborate, is a critical first step. While various methods exist, a common and effective approach involves the reaction of n-butyllithium with dibromomethane in the presence of a trialkyl borate, followed by treatment with potassium hydrogen fluoride (KHF₂).[6] Continuous flow processes have also been developed for large-scale production, highlighting the industrial importance of this intermediate.[7]

Experimental Protocol: Synthesis of Potassium Bromomethyltrifluoroborate

This protocol is adapted from established literature procedures.[6][8]

  • Reaction Setup: To a dry four-necked flask equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add a solution of n-butyllithium in hexanes and an appropriate organic solvent such as tetrahydrofuran (THF).

  • Borate Addition: Add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) to the reaction mixture.

  • Controlled Addition of Dibromomethane: Cool the reaction mixture to a low temperature (e.g., -78 °C) and slowly add dibromomethane dropwise, ensuring the temperature remains controlled.

  • Reaction Progression: Allow the reaction to stir at low temperature for a specified period to ensure complete formation of the borate ester intermediate.

  • Quenching with KHF₂: Prepare an aqueous solution of potassium hydrogen fluoride (KHF₂) and add it to the reaction mixture.

  • Workup and Isolation: Allow the mixture to warm to room temperature and stir for several hours. The product, potassium bromomethyltrifluoroborate, will precipitate from the solution. The solid can be collected by filtration, washed with a suitable solvent, and dried under vacuum.

Stage 2: Synthesis of this compound

The core of the synthesis lies in the nucleophilic substitution of the bromide in potassium bromomethyltrifluoroborate with a methoxide anion. This SN2 displacement reaction is a robust and high-yielding method for preparing a variety of alkoxymethyltrifluoroborates.[1][9]

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: Sodium hydride (NaH) is a strong, non-nucleophilic base ideal for deprotonating methanol to form the sodium methoxide nucleophile in situ. Tetrahydrofuran (THF) is an excellent solvent for this reaction as it is relatively inert under these conditions and effectively solvates the reactants.

  • Stoichiometry: An excess of the alkoxide is often used to ensure the complete consumption of the potassium bromomethyltrifluoroborate starting material.[1]

  • Purification: The low solubility of the product in many common organic solvents can make purification challenging. Continuous Soxhlet extraction has been shown to be an effective method to isolate the desired product in high purity.[10]

Experimental Protocol: Synthesis of this compound

This protocol is based on the general procedure for the synthesis of potassium alkoxymethyltrifluoroborates, with an expected yield of approximately 50%.[9][10]

  • Preparation of Sodium Methoxide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (60% dispersion in mineral oil, 3.0 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Slowly add methanol (3.0 eq) dropwise. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.

  • SN2 Reaction: To the freshly prepared sodium methoxide solution, add potassium bromomethyltrifluoroborate (1.0 eq) in one portion.

  • Reaction Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) or by analyzing aliquots using ¹⁹F NMR spectroscopy to observe the disappearance of the starting material and the appearance of the product.

  • Workup and Isolation: Upon completion of the reaction, carefully quench any remaining sodium hydride with a few drops of water. Concentrate the reaction mixture under reduced pressure to remove the THF. The resulting residue contains the product and inorganic salts.

  • Purification: The crude product can be purified by recrystallization or, for higher purity, by continuous Soxhlet extraction.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a highly effective nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of functional group tolerance.[11][12] The use of organotrifluoroborates in these reactions offers advantages such as enhanced stability and, in some cases, improved reactivity compared to boronic acids.[13][14]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Aryl Halide (Ar-X) Ar-X->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R Base R-BF3K K[CH₃OCH₂BF₃] R-BF3K->Transmetalation Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Coupled Product (Ar-CH₂OCH₃) Reductive_Elimination->Ar-R

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The methoxymethyl group is a common motif in biologically active molecules and can serve as a protected hydroxymethyl group. The ability to directly install this group using this compound provides a convergent and efficient synthetic route in drug discovery programs. For instance, this methodology can be applied to the synthesis of complex heterocyclic structures that are prevalent in many pharmaceutical agents.[11][15]

Safety and Handling

As with any chemical synthesis, a thorough understanding of the hazards associated with the reagents is paramount.

  • Sodium Hydride (NaH): A highly flammable solid that reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[16][17][18][19] It is corrosive and can cause severe skin burns and eye damage.[17] Handle only in an inert atmosphere (glove box or under nitrogen/argon) and away from water and protic solvents.[16][18]

  • Methanol (CH₃OH): A flammable liquid and vapor. It is toxic if swallowed, inhaled, or absorbed through the skin, and can cause damage to organs, particularly the optic nerve. Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Tetrahydrofuran (THF): A highly flammable liquid and vapor that can form explosive peroxides upon exposure to air and light.[20] It can cause serious eye irritation and may cause respiratory irritation or drowsiness.[20] Always use stabilized THF and test for peroxides before use, especially before distillation.

  • Potassium Bromomethyltrifluoroborate and this compound: While generally stable solids, they should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Standard laboratory PPE, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an excellent choice for the introduction of the methoxymethyl group, a functionality of significant interest in medicinal chemistry. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers and drug development professionals to confidently and effectively utilize this powerful synthetic tool in their endeavors.

References

  • Broom, T., et al. (2014). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. Organic Process Research & Development, 18(11), 1439-1444. [Link]

  • Patsnap. (2016). Preparation process of (bromomethyl)
  • Molander, G. A., & Sandrock, D. L. (2009). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic letters, 11(13), 2361–2364. [Link]

  • Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic letters, 10(11), 2135–2138. [Link]

  • Sigma-Aldrich. (2011). Sodium hydride Safety Data Sheet. [Link]

  • ChemWhat. potassium methyltrifluoroborate CAS#: 13862-28-7. [Link]

  • Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(13), 4547–4555. [Link]

  • Molander, G. A., Canturk, B., & Kennedy, L. E. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 74(3), 973–980. [Link]

  • Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(15), 5119–5129. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • University of California, Santa Barbara. (2012). Sodium Hydride - Standard Operating Procedure. [Link]

  • PubChem. Potassium (3-Methoxyphenyl)trifluoroborate. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811-23. [Link]

  • Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic letters, 10(11), 2135-8. [Link]

  • PubChem. Potassium cyclobutylmethyltrifluoroborate. [Link]

Sources

An In-Depth Technical Guide to the Stability and Handling of Potassium Methoxymethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium methoxymethyltrifluoroborate has emerged as a significant reagent in modern organic synthesis, valued for its role as a stable and effective nucleophilic partner in palladium-catalyzed cross-coupling reactions. As part of the broader class of potassium organotrifluoroborates, it offers considerable advantages over traditional organoboron compounds, such as boronic acids. These advantages include enhanced stability to air and moisture, which simplifies handling and storage protocols and improves the reproducibility of synthetic procedures.[1] This guide provides a comprehensive overview of the chemical stability, proper handling procedures, and key experimental considerations for this compound, designed to ensure its effective and safe use in the laboratory.

Chemical and Physical Properties

This compound is a crystalline solid that is generally stable under standard laboratory conditions. A summary of its key properties is provided below.

PropertyValueSource(s)
Chemical Name This compoundN/A
Molecular Formula CH₄BF₃KON/A
Molecular Weight 135.97 g/mol N/A
Appearance White to off-white solid[2][3]
Melting Point 153°C (decomposes)[4]

Stability Profile

The utility of potassium organotrifluoroborates is largely defined by their exceptional stability, particularly when compared to their boronic acid counterparts, which are prone to dehydration to form boroxines and protodeboronation.

Thermal Stability

Potassium organotrifluoroborates exhibit high thermal stability. For instance, the related potassium trifluoromethyltrifluoroborate is reported to be stable up to 300°C.[5] this compound has a reported melting point of 153°C, at which it begins to decompose, indicating good thermal stability for most synthetic applications.[4]

Stability to Air and Moisture

A hallmark of potassium organotrifluoroborates is their stability to both air and moisture.[6] They are typically non-hygroscopic and can be handled on the benchtop without the need for rigorous inert atmosphere techniques.[3][5] This allows for indefinite storage at room temperature without observable decomposition, a significant practical advantage for routine laboratory use.[5]

Hydrolytic Stability and the Role of pH

The primary degradation pathway for organotrifluoroborates is hydrolysis, which converts the trifluoroborate salt back to the corresponding boronic acid. This process is highly dependent on the conditions, particularly pH and the presence of a fluorophile (e.g., a glass surface).

  • Under Basic Conditions : In alkaline solutions, such as those typically used in Suzuki-Miyaura cross-coupling reactions (e.g., with Cs₂CO₃), the hydrolysis of many organotrifluoroborates is surprisingly slow.[7][8] This "slow release" of the active boronic acid species is beneficial as it minimizes side reactions like oxidative homocoupling and protodeboronation.[7][8][9]

  • Under Acidic Conditions : Organotrifluoroborates are relatively unstable in the presence of strong acids, which can accelerate hydrodeboronation.[5] However, they are generally stable in weak acids like acetic acid for extended periods.

The rate of hydrolysis varies significantly depending on the organic substituent. While some alkyltrifluoroborates hydrolyze within hours, others can remain stable for weeks under basic conditions.[7][9]

Incompatibilities

To ensure the integrity of the reagent, contact with the following should be avoided:

  • Strong Oxidizing Agents : May cause a vigorous reaction.[10]

  • Strong Acids : Can lead to rapid decomposition and protodeboronation.[5]

  • Lewis Acids : Reagents like silica gel can promote the regeneration of boronic acids from the trifluoroborate salt.

Safe Handling and Storage Protocols

Proper handling and storage are essential for maintaining the reagent's efficacy and ensuring laboratory safety.

Personal Protective Equipment (PPE)

When handling this compound, the following PPE is recommended:

  • Eye Protection : Safety glasses or goggles.[10][11]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).[10][11]

  • Skin Protection : A lab coat should be worn to prevent skin contact.[10]

  • Respiratory Protection : If there is a risk of generating dust, handling should be performed in a well-ventilated area or a chemical fume hood. For significant dust, a respirator may be necessary.[10][11][12]

Storage Recommendations

For optimal long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location.[10][13] While generally stable at room temperature, prolonged exposure to high humidity should be avoided to prevent slow hydrolysis.

Spill and Disposal Procedures
  • Spills : In the event of a spill, avoid generating dust. Use dry clean-up methods such as sweeping or vacuuming the material into a sealed container for disposal.[12] The area should then be washed with water.

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. This typically involves placing the chemical in a sealed container and transferring it to a licensed chemical waste disposal facility.[10][13]

Experimental Considerations and Protocols

This compound is a versatile reagent, most prominently used in Suzuki-Miyaura cross-coupling reactions to introduce the methoxymethyl group onto aryl or heteroaryl scaffolds.

General Protocol for Suzuki-Miyaura Cross-Coupling

The following is a representative, non-optimized protocol for the cross-coupling of this compound with an aryl chloride, based on established methodologies for similar reagents.[1][2]

Step-by-Step Methodology:

  • Reaction Setup : To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), this compound (1.1–1.5 equiv), and a base such as cesium carbonate (Cs₂CO₃, 2.0–3.0 equiv).

  • Atmosphere : Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition : Add a solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O 10:1 or Toluene/H₂O 10:1).[1][14]

  • Catalyst Addition : In a separate vial, combine the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., RuPhos or XPhos, 4-10 mol%). Add this catalyst mixture to the Schlenk tube under a positive pressure of inert gas.

  • Reaction : Seal the tube and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80–110°C).

  • Monitoring : Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification : Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizing Key Processes

To better understand the behavior of this compound, the following diagrams illustrate its degradation pathway and its role in the Suzuki-Miyaura catalytic cycle.

Hydrolysis_Pathway cluster_hydrolysis Hydrolysis Pathway K_RBF3 K⁺ [CH₃OCH₂BF₃]⁻ This compound RBF2_OH2 CH₃OCH₂BF₂(OH₂) K_RBF3->RBF2_OH2 + H₂O - KF RBOH2 CH₃OCH₂B(OH)₂ Methoxymethylboronic Acid RBF2_OH2->RBOH2 + H₂O - 2HF

Caption: Stepwise hydrolysis of this compound to methoxymethylboronic acid.

Suzuki_Cycle Pd0 Pd(0)L₂ Pd_Ar_X Ar-Pd(II)-X      L₂ Pd0->Pd_Ar_X Pd_Ar_R Ar-Pd(II)-R      L₂ Pd_Ar_X->Pd_Ar_R Pd_Ar_R->Pd0 Ar_R Ar-R Product Pd_Ar_R->Ar_R RE_label Reductive Elimination OA_label Oxidative Addition TM_label Transmetalation ArX Ar-X RBF3K R-BF₃K (hydrolyzes to R-B(OH)₂)

Caption: Simplified Suzuki-Miyaura catalytic cycle using an organotrifluoroborate.

Conclusion

This compound is a robust and highly practical reagent for introducing methoxymethyl groups in organic synthesis. Its notable stability to air, moisture, and weakly acidic or basic conditions simplifies its storage and handling, making it a reliable component in the modern synthetic chemist's toolkit. By understanding its stability profile and adhering to the recommended handling procedures outlined in this guide, researchers can safely and effectively leverage this reagent to achieve their synthetic goals.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313-4327. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(32), 13543–13553. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2011). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of organic chemistry, 76(19), 8149–8154. [Link]

  • Cox, P. A., Reid, M., & Leach, A. G. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Dreher, S. D., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic letters, 13(24), 6484–6487. [Link]

  • ChemWhat. (2025). potassium methyltrifluoroborate CAS#: 13862-28-7. ChemWhat. [Link]

  • Lee, C. H., et al. (2009). Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron letters, 50(48), 6672–6674. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • National Institute of Standards and Technology. (2015). SAFETY DATA SHEET: Potassium Fluoride. NIST. [Link]

  • PubChem. (n.d.). Potassium (3-Methoxyphenyl)trifluoroborate. National Center for Biotechnology Information. [Link]

  • Airgas. (2014). MATERIAL SAFETY DATA SHEET. Airgas. [Link]

  • Molander, G. A., & Nykaza, T. V. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Organic letters, 14(19), 5002–5005. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 89, 334. [Link]

  • American Elements. (n.d.). Potassium Tetrafluoroborate. American Elements. [Link]

Sources

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of Action of Potassium Methoxymethyltrifluoroborate

For decades, organoboron compounds have been indispensable tools in synthetic chemistry, most notably as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While traditional reagents like boronic acids and their esters are highly effective, they often suffer from inherent instability, being susceptible to decomposition via protodeboronation, oxidation, and formation of anhydrides.[1][2] This has driven the development of more robust alternatives.

Among the most successful of these are potassium organotrifluoroborate salts (R-BF₃K). These crystalline, tetracoordinate boron species exhibit remarkable stability to air and moisture, making them easy to handle and store indefinitely.[2][3][4][5] Their enhanced stability allows for the presence of a wider array of functional groups within the molecule, expanding the synthetic possibilities.[6] This guide provides a detailed examination of the mechanism of action of a specific and valuable member of this class, this compound, focusing on its role in palladium-catalyzed cross-coupling reactions.

Part 1: The Core Mechanism - A Tale of Two Boron Species

The central mechanistic feature of potassium organotrifluoroborates is that they function as exceptionally stable precursors to the catalytically active species.[2][3][6] They are, in essence, protected forms of boronic acids. The overall mechanism in a Suzuki-Miyaura coupling is not a direct reaction of the trifluoroborate salt but a carefully orchestrated sequence involving activation, catalytic turnover, and regeneration.

The Activation Step: Hydrolysis and the "Slow-Release" Strategy

The linchpin of the organotrifluoroborate mechanism is its hydrolysis to the corresponding boronic acid.[7][8] The tetracoordinate R-BF₃⁻ anion is not competent to engage in the transmetalation step of the catalytic cycle directly. It must first undergo a ligand exchange of fluoride for hydroxide ions to generate the active, tricoordinate boronic acid, R-B(OH)₂.[8][9]

This hydrolysis proceeds through intermediate difluoroborane and fluoroboronic acid species, with the equilibrium being driven forward by the sequestration of the released fluoride ions.[3]

hydrolysis_mechanism cluster_intermediates Hydrolysis Intermediates RBF3K K⁺ [R-BF₃]⁻ Potassium Organotrifluoroborate H2O + 2 H₂O RBF3K->H2O RBF2 R-BF₂(OH₂) H2O->RBF2 Initial Hydrolysis KF_HF - 2 KF - HF RBOH2 R-B(OH)₂ Boronic Acid (Active Species) KF_HF->RBOH2 RBFOH R-BF(OH) RBF2->RBFOH +H₂O, -HF RBFOH->KF_HF

Caption: Hydrolysis equilibrium of R-BF₃K to the active boronic acid.

A key advantage of this system is the concept of "slow release." The rate of hydrolysis can be tuned to match the rate of the catalytic turnover.[7][10] This ensures that only a small, steady-state concentration of the highly reactive boronic acid exists in the reaction medium at any given time. This elegant gearing of activation with consumption dramatically minimizes common side reactions like oxidative homocoupling and protodeboronation that plague reactions using stoichiometric boronic acids from the start.[7][8]

Several factors critically influence this hydrolysis rate:

  • Electronic Properties: Electron-donating groups on the 'R' moiety stabilize the intermediate difluoroborane and accelerate hydrolysis, leading to a "fast release" of the boronic acid.[7][8][11]

  • Steric Hindrance: Increased steric bulk around the boron atom can impede the approach of water, slowing the hydrolysis rate.

  • Catalysis: The process can be catalyzed by both acid and base. Under the basic conditions of the Suzuki-Miyaura reaction, an "acid-base paradox" can exist for some substrates, where slow hydrolysis is assured because efficient hydrolysis would require acid catalysis.[7][10]

  • Fluoride Sequestration: The reaction vessel itself can play a role. Silicates in glass can act as "fluorophiles," sequestering fluoride ions and driving the equilibrium toward the boronic acid.[3][12]

The Suzuki-Miyaura Catalytic Cycle

Once the methoxymethylboronic acid is generated in situ, it enters the well-established palladium-catalyzed Suzuki-Miyaura cycle.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: This is the crucial carbon-carbon bond-forming step where the organic group is transferred from the boron atom to the palladium center. Mechanistic studies strongly suggest this occurs via the reaction of a palladium hydroxo complex [LₙPd(Ar)(OH)] with the boronic acid [CH₃OCH₂-B(OH)₂], rather than the palladium halide complex reacting with a borate anion.[9] The base (e.g., Cs₂CO₃, K₃PO₄) is critical here, facilitating the formation of the palladium hydroxo complex and activating the boronic acid.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex rapidly undergoes reductive elimination, expelling the final cross-coupled product (Ar-CH₂OCH₃) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_add Ar-Pd(II)-X L₂ pd0->pd_add Oxidative Addition pd_trans Ar-Pd(II)-R L₂ pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product Ar-CH₂OCH₃ pd_trans->product arx Ar-X (Aryl Halide) arx->pd_add rboh2 CH₃OCH₂-B(OH)₂ (from R-BF₃K hydrolysis) rboh2->pd_trans

Caption: The Pd-catalyzed cycle for methoxymethyltrifluoroborate coupling.

Part 2: Experimental Protocols & Field Insights

Translating mechanistic understanding into practice requires robust and reproducible protocols. The stability of this compound simplifies its use compared to many other organoboron reagents.

Synthesis of Potassium Alkoxymethyltrifluoroborates

A common and practical route to these reagents involves a straightforward Sₙ2 reaction between potassium bromomethyltrifluoroborate and the desired alkoxide. This method avoids cumbersome multi-step processes involving organostannanes.[13]

Protocol: Synthesis of this compound

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

  • Alkoxide Formation: Suspend the NaH in anhydrous THF (tetrahydrofuran). Cool the suspension to 0 °C in an ice bath. Slowly add anhydrous methanol (1.1 equivalents). Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Sₙ2 Reaction: Add potassium bromomethyltrifluoroborate (1.0 equivalent) to the freshly prepared sodium methoxide solution.

  • Reaction: Heat the mixture to reflux and monitor by ¹⁹F NMR until the starting material is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and quench by the slow addition of acetone. Remove the solvent under reduced pressure.

  • Purification: The desired product is often purified by continuous Soxhlet extraction with acetone to separate it from inorganic salts, yielding the this compound as a white solid.[13]

Suzuki-Miyaura Cross-Coupling Protocol

The following represents a general, field-proven protocol for the cross-coupling of this compound with aryl halides.

Protocol: Cross-Coupling with an Aryl Bromide

  • Reaction Setup: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equivalent), this compound (1.5 equivalents), and cesium carbonate (Cs₂CO₃, 3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)), at a loading of 2-5 mol %.

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add a degassed solvent mixture, typically THF/H₂O (10:1 v/v).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired alkoxymethylated product.

workflow_diagram start Start: Oven-Dried Schlenk Tube reagents 1. Add Solids: - Aryl Bromide (1 eq) - K-CH₃OCH₂BF₃ (1.5 eq) - Cs₂CO₃ (3 eq) - Pd Catalyst (2-5 mol%) start->reagents inert 2. Evacuate & Backfill with N₂/Ar (3x) reagents->inert solvent 3. Add Degassed Solvent (e.g., THF/H₂O) inert->solvent heat 4. Heat to 80-100 °C with Stirring solvent->heat monitor 5. Monitor Reaction (TLC, GC-MS) heat->monitor workup 6. Cool, Dilute, & Extract monitor->workup purify 7. Dry, Concentrate, & Purify via Chromatography workup->purify product End: Isolated Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Part 3: Data & Comparative Analysis

The choice of an organoboron reagent is a critical experimental parameter. This compound offers a distinct profile of advantages and limitations compared to its counterparts.

Comparison of Organoboron Reagents
FeaturePotassium OrganotrifluoroborateBoronic AcidBoronate Ester (e.g., Pinacol)
Stability High; crystalline solid, stable to air and moisture.[14]Moderate; prone to dehydration (anhydride formation) and decomposition.[14]High; generally stable liquids or solids, but can be sensitive to hydrolysis.
Reactivity Requires in-situ hydrolysis for activation; "slow-release" is possible.[7][14]Highly reactive; can lead to side reactions if not consumed quickly.Often requires harsher conditions or specific activators for transmetalation.
Handling Easy to handle and weigh accurately.Can be difficult to handle due to sensitivity.Generally easy to handle.
Side Reactions Minimized protodeboronation and homocoupling due to low active species concentration.[1][5]Susceptible to protodeboronation and homocoupling.Generally less prone to side reactions than boronic acids.
Purification Boron byproducts are water-soluble and easily removed.Can be challenging to remove boron-containing impurities.Removal of pinacol-related byproducts can be difficult.
Typical Reaction Parameters for Alkoxymethyltrifluoroborates

The following table summarizes successful conditions for coupling various potassium alkoxymethyltrifluoroborates, demonstrating the versatility of this class of reagents.

ElectrophileAlkoxy GroupCatalyst / LigandBaseSolventYield (%)Reference
4-ChlorotolueneBenzyloxy-Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O95[13]
1-Bromo-4-nitrobenzeneBenzyloxy-Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O92[13]
2-BromomesityleneBenzyloxy-Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O85[13]
3-BromopyridineEthoxy-PdCl₂(A-taPhos)₂Cs₂CO₃Toluene/H₂O75[4]
2-Bromothiophene(Protect)-O-CH₂CH₂-PdCl₂(A-taPhos)₂Cs₂CO₃Toluene/H₂O88[4]
4-Bromo-N,N-dimethylanilinePiperidinomethyl-PdCl₂(dppf)Cs₂CO₃t-AmylOH/H₂O82[15]

Conclusion

This compound and its analogs represent a significant advancement in the field of cross-coupling chemistry. Their mechanism of action, centered on their function as stable, protected precursors that generate the active boronic acid via a controlled, slow-release hydrolysis, provides a powerful solution to the stability issues that plague traditional organoboron reagents. This unique profile of high stability and controlled reactivity allows for broader functional group tolerance, simplified handling, and the minimization of undesirable side reactions. For researchers in drug development and complex molecule synthesis, mastering the application of these reagents is a crucial step toward more efficient, robust, and versatile synthetic strategies.

References

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. J. Am. Chem. Soc.
  • Molander, G. A. (n.d.). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC - NIH. [Link]

  • Peng, C. L. (n.d.). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Longdom Publishing. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2013). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]

  • Molander, G. A., et al. (n.d.). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. PMC - NIH. [Link]

  • Molander, G. A., & Ham, J. (n.d.). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]

  • Molander, G. A. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. [Link]

  • Molander, G. A., & Ham, J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. [Link]

  • Molander, G. A. (2002). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Vedejs, E., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Molander, G. A., et al. (n.d.). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. PMC - NIH. [Link]

  • Darses, S., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC - NIH. [Link]

  • Molander, G. A., et al. (n.d.). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC - NIH. [Link]

Sources

The Ascent of Organotrifluoroborates: From Laboratory Curiosities to Indispensable Reagents in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Research Scientist

Foreword: A Paradigm Shift in Boron Chemistry

For decades, the synthetic utility of organoboron compounds was dominated by boronic acids and their esters. While undeniably powerful, their inherent instability, propensity for protodeboronation, and tendency to form oligomeric species presented significant challenges for chemists, particularly in the complex settings of pharmaceutical and materials science research. The turn of the 21st century, however, witnessed a paradigm shift with the widespread adoption of potassium organotrifluoroborate salts. These crystalline, air- and moisture-stable solids have emerged from relative obscurity to become a cornerstone of modern cross-coupling chemistry, offering a unique combination of stability, reactivity, and functional group tolerance. This guide delves into the discovery, historical development, and the pivotal scientific insights that have established organotrifluoroborates as indispensable tools for the contemporary organic chemist.

I. The Genesis of an Idea: Early Encounters with Organotrifluoroborates

The story of organotrifluoroborates begins not with a flash of inspiration, but with a slow burn of academic curiosity. For many years, these compounds were little more than footnotes in the annals of organoboron chemistry. The first documented preparation of an organotrifluoroborate complex dates back to 1940, when Fowler and Krauss reported the synthesis of tetramethylammonium and tetrabutylammonium triphenylfluoroborates.[1] However, these early examples remained largely as laboratory curiosities, with their synthetic potential unexplored.

A flicker of interest appeared in the 1960s with reports on the preparation of potassium organotrifluoroborates.[1][2] Yet, the lack of a general and efficient synthetic method relegated them to the periphery of synthetic chemistry. The true potential of these reagents lay dormant, awaiting a key innovation that would unlock their widespread use.

II. The Vedejs Breakthrough: A New Era of Accessibility

The landscape of organoboron chemistry was irrevocably changed in 1995 with the seminal work of Professor Edvins Vedejs and his group.[1][3] They introduced a remarkably simple and highly efficient method for the synthesis of potassium aryltrifluoroborates from readily available arylboronic acids using potassium hydrogen difluoride (KHF₂).[1][3] This discovery was the catalyst that propelled organotrifluoroborates from obscurity to the forefront of synthetic methodology. The use of KHF₂ as a fluorinating agent for boron compounds had been reported earlier in 1967 by Thierig and Umland, but its application by Vedejs for the high-yield synthesis of a broad range of organotrifluoroborates was the critical breakthrough.[1]

The Vedejs protocol offered a practical and scalable route to these valuable reagents, making them accessible to the broader chemical community. This newfound accessibility spurred a wave of research into their properties and applications, laying the groundwork for the explosion of interest that would follow.

III. The Pillars of Modern Organotrifluoroborate Chemistry: Key Contributors and Their Impact

Following the pioneering work of Vedejs, several research groups have made profound contributions to the development and application of organotrifluoroborate chemistry. The work of Professors Gary Molander, Sylvain Darses, Jean-Pierre Genet, and Robert A. Batey has been particularly influential in shaping our understanding and utilization of these reagents.[4][5] Their collective efforts have expanded the scope of organotrifluoroborate synthesis, elucidated their reactivity, and demonstrated their prowess in a vast array of chemical transformations.

Professor Molander, in particular, has been a leading figure in this field, extensively developing the chemistry of organotrifluoroborates and showcasing their versatility as bench-stable surrogates for boronic acids in Suzuki-Miyaura cross-coupling reactions and a variety of other carbon-carbon bond-forming reactions.[6] His work has highlighted their compatibility with a wide range of functional groups and their stability under harsh reaction conditions.

IV. The Intrinsic Advantages: Why Organotrifluoroborates Excel

The widespread adoption of organotrifluoroborates stems from a unique combination of properties that overcome many of the limitations of traditional organoboron reagents.

PropertyOrganotrifluoroboratesBoronic Acids/Esters
Stability High; crystalline solids, stable to air and moisture.[7]Variable; often prone to dehydration to form boroxines, sensitive to air and moisture.
Handling Easy to handle and weigh accurately.[7]Can be challenging due to their physical properties and instability.
Structure Monomeric tetracoordinate species.[6]Can exist as equilibria of monomers, dimers, and trimers (boroxines).
Reactivity Act as a "protected" form of boronic acid, slowly releasing the active species.[8][9][10]Can be highly reactive, leading to side reactions.
Protodeboronation Less prone to protodeboronation.A common side reaction, especially with sensitive substrates.

These advantages make organotrifluoroborates particularly well-suited for applications in complex molecule synthesis, where functional group tolerance and predictable stoichiometry are paramount.

V. The Suzuki-Miyaura Reaction: A Perfect Partnership

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds. The introduction of organotrifluoroborates as coupling partners has further expanded the horizons of this already indispensable transformation.[9]

The prevailing mechanistic hypothesis suggests that under the basic conditions of the Suzuki-Miyaura reaction, the organotrifluoroborate undergoes slow hydrolysis to release the corresponding boronic acid in situ.[7][10] This controlled release of the active coupling partner is believed to be a key factor in suppressing unwanted side reactions, such as homocoupling.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle cluster_1 Boronic Acid Formation Pd0 Pd(0)L_n ArPdXL2 Ar-Pd(II)-X(L_n) Pd0->ArPdXL2 Oxidative Addition (Ar-X) ArPdRBF3 Ar-Pd(II)-R(L_n) ArPdXL2->ArPdRBF3 Transmetalation (R-BF3K -> R-B(OH)2) ArPdRBF3->Pd0 ArR Ar-R ArPdRBF3->ArR Reductive Elimination RBF3K R-BF3K RBOH2 R-B(OH)2 RBF3K->RBOH2 Hydrolysis (Base, H2O) RBOH2->ArPdXL2 caption Suzuki-Miyaura coupling with organotrifluoroborates.

Figure 1: A simplified diagram illustrating the proposed mechanism of the Suzuki-Miyaura cross-coupling reaction utilizing a potassium organotrifluoroborate.

VI. Synthetic Protocols: From Preparation to Application

The true utility of a reagent lies in its practical application. This section provides detailed, step-by-step methodologies for the synthesis of a representative organotrifluoroborate and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.

A. Synthesis of Potassium Phenyltrifluoroborate

This protocol is adapted from the general procedure described in the literature for the conversion of boronic acids to their corresponding trifluoroborate salts.[7]

Materials:

  • Phenylboronic acid

  • Potassium hydrogen difluoride (KHF₂)

  • Methanol

  • Acetonitrile

Procedure:

  • In a flask, dissolve phenylboronic acid (e.g., 20 g, ~164 mmol) in methanol (50 mL).

  • With vigorous stirring, slowly add a saturated aqueous solution of KHF₂ (125 mL, ~4.5 M).

  • A white precipitate will form. Continue stirring for 15-30 minutes at room temperature.

  • Collect the precipitate by vacuum filtration and wash the solid with cold methanol.

  • Recrystallize the crude product from a minimal amount of hot acetonitrile to yield pure potassium phenyltrifluoroborate as a white crystalline solid.

B. Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with an Aryl Bromide

This protocol is a representative example of the palladium-catalyzed cross-coupling of an organotrifluoroborate with an aryl electrophile.[11]

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • Potassium vinyltrifluoroborate

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (PPh₃)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 mmol), potassium vinyltrifluoroborate (1.2 mmol), cesium carbonate (3.0 mmol), palladium(II) chloride (0.02 mmol, 2 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

  • Add a degassed mixture of THF and water (e.g., 9:1 v/v, 5 mL).

  • Heat the reaction mixture to reflux (or a suitable temperature for the specific substrates) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford the desired styrene product.

Experimental_Workflow cluster_synthesis Synthesis of R-BF3K cluster_coupling Suzuki-Miyaura Coupling Start_S Boronic Acid (R-B(OH)2) Reagents_S KHF2, MeOH/H2O Start_S->Reagents_S Stirring Stir at RT Reagents_S->Stirring Filtration Vacuum Filtration Stirring->Filtration Recrystallization Recrystallization (Acetonitrile) Filtration->Recrystallization Product_S Potassium Organotrifluoroborate (R-BF3K) Recrystallization->Product_S Start_C Aryl Halide (Ar-X) + R-BF3K Reagents_C Pd Catalyst, Ligand, Base, Solvent Start_C->Reagents_C Heating Heat to Reflux Reagents_C->Heating Workup Aqueous Workup Heating->Workup Purification Column Chromatography Workup->Purification Product_C Coupled Product (Ar-R) Purification->Product_C caption General experimental workflows.

Figure 2: A flowchart depicting the general experimental workflows for the synthesis of potassium organotrifluoroborates and their subsequent application in Suzuki-Miyaura cross-coupling reactions.

VII. Expanding the Frontier: Beyond Suzuki-Miyaura

While the Suzuki-Miyaura reaction remains the most prominent application of organotrifluoroborates, their utility extends far beyond this single transformation. Researchers have successfully employed these versatile reagents in a growing number of other synthetic methodologies, including:

  • Copper-catalyzed etherification of alcohols and phenols [5]

  • Additions to carbonyls and imines [4]

  • Rhodium-catalyzed conjugate additions

  • As precursors to other organoboron species [12]

The inherent stability of the trifluoroborate moiety allows for the manipulation of other functional groups within the molecule while leaving the carbon-boron bond intact, opening up avenues for late-stage functionalization and the synthesis of complex molecular architectures.[8][9]

VIII. The Future is Bright: Concluding Remarks

The journey of organotrifluoroborates from their humble beginnings as chemical curiosities to their current status as indispensable reagents is a testament to the power of synthetic innovation. Their exceptional stability, ease of handling, and broad reactivity have not only expanded the toolbox of the synthetic chemist but have also enabled the construction of complex molecules with greater efficiency and elegance. As research in this area continues to flourish, we can anticipate the discovery of new reactions, the development of novel organotrifluoroborate reagents, and their application in solving ever more challenging synthetic problems in medicine, materials science, and beyond. The mighty oak of organoboron chemistry has grown a new and powerful branch, and its reach is only continuing to expand.[6]

References

A Technical Guide to the Spectroscopic Characterization of Potassium Methoxymethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Potassium Methoxymethyltrifluoroborate in Modern Synthesis

This compound, with the chemical formula C₂H₅BF₃KO and CAS number 910251-11-5, has emerged as a significant reagent in contemporary organic synthesis. As a member of the broad class of potassium organotrifluoroborates, it offers remarkable stability to both air and moisture, a stark contrast to many other organoboron compounds. This stability simplifies handling and storage, making it an attractive and practical tool for researchers in drug development and materials science. Its primary utility lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a versatile precursor for the introduction of the methoxymethyl moiety into complex molecular architectures.

The precise and unambiguous characterization of such a reagent is paramount to ensure reproducibility and success in its synthetic applications. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the foundational data for confirming the identity and purity of this compound. This guide offers an in-depth analysis of its characteristic spectroscopic data and provides field-proven protocols for data acquisition, aimed at researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted View of Molecular Structure

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. By probing the magnetic properties of various atomic nuclei, we can map out the connectivity and chemical environment of each atom in the molecule. For a comprehensive analysis, we examine the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

Experimental Protocol for NMR Data Acquisition

The following protocol is a robust method for acquiring high-quality NMR spectra of this compound. The choice of a deuterated polar aprotic solvent like dimethyl sulfoxide (DMSO-d₆) is crucial, as it readily dissolves the ionic salt and its residual peaks are well-separated from the analyte signals.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 300 MHz or higher for ¹H) equipped with probes for ¹H, ¹³C, ¹⁹F, and ¹¹B detection.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the NMR tube and gently agitate or vortex until the sample is fully dissolved.

Data Acquisition Parameters:

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. A pulse angle of 45° and a relaxation delay of 2-5 seconds will provide quantitative data.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum and enhance signal-to-noise. A sufficient number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

  • ¹⁹F NMR: This nucleus is highly sensitive, so a simple one-pulse experiment with a relatively short relaxation delay is adequate.

  • ¹¹B NMR: Due to the quadrupolar nature of the ¹¹B nucleus, spectral lines can be broad. Using a pulse sequence that minimizes acoustic ringing, such as a spin-echo sequence (e.g., s2pul), can improve spectral quality.

The causality behind these choices lies in optimizing signal-to-noise while ensuring accurate representation of the molecular structure. For instance, proton decoupling in ¹³C NMR collapses multiplets into single lines, making the spectrum easier to interpret and improving sensitivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve H1_NMR ¹H NMR dissolve->H1_NMR C13_NMR ¹³C NMR dissolve->C13_NMR F19_NMR ¹⁹F NMR dissolve->F19_NMR B11_NMR ¹¹B NMR dissolve->B11_NMR transform Fourier Transform H1_NMR->transform phase Phase Correction transform->phase baseline Baseline Correction phase->baseline Final Spectra Final Spectra baseline->Final Spectra

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectrum

The proton NMR spectrum provides information about the number of different types of protons and their neighboring atoms.

Chemical Shift (δ) ppmMultiplicityAssignment
3.14s-OCH₃
2.76s-CH₂-
  • Analysis: The spectrum shows two singlets, consistent with the two distinct proton environments in the molecule: the methoxy group protons (-OCH₃) and the methylene protons (-CH₂-). The absence of splitting (singlets) indicates that there are no adjacent protons to couple with. The integration of these signals would show a 3:2 ratio, corresponding to the three methoxy protons and the two methylene protons.

¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ) ppmAssignment
62.1-OCH₃
55.8 (br)-CH₂-
  • Analysis: Two signals are observed, corresponding to the two carbon atoms. The signal for the carbon atom directly attached to the boron (-CH₂-) often appears as a broad peak due to quadrupolar relaxation effects from the adjacent ¹¹B nucleus.

¹⁹F NMR Spectrum

Fluorine-19 NMR is highly sensitive and provides a clear signal for the trifluoroborate group.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
-135.8q~66-BF₃
  • Analysis: The ¹⁹F spectrum displays a quartet, which arises from the coupling of the three equivalent fluorine atoms to the adjacent ¹¹B nucleus (spin I = 3/2). The chemical shift is characteristic of an alkyltrifluoroborate anion.

¹¹B NMR Spectrum

Boron-11 NMR is diagnostic for the coordination state of the boron atom.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.8q~66-BF₃
  • Analysis: The ¹¹B spectrum shows a 1:3:3:1 quartet, resulting from the coupling of the boron-11 nucleus with the three equivalent fluorine atoms. The chemical shift value is indicative of a tetracoordinate boron species, confirming the formation of the trifluoroborate salt.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by the molecule, which corresponds to the vibrations of its chemical bonds. It is particularly useful for identifying the presence of specific functional groups.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, the KBr pellet method is a standard and reliable technique.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

  • Agate mortar and pestle.

  • Pellet press.

Sample Preparation:

  • Thoroughly dry a small amount of potassium bromide (KBr) powder to remove any residual water.

  • In an agate mortar, grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

The rationale for using KBr is that it is transparent to infrared radiation in the typical measurement range and forms a solid matrix for the sample.

IR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition grind Grind Sample with KBr press Press into Pellet grind->press background Record Background press->background sample_spec Record Sample Spectrum background->sample_spec Final Spectrum Final Spectrum sample_spec->Final Spectrum

Caption: Workflow for IR data acquisition using the KBr pellet method.

Characteristic IR Absorptions
Wavenumber (cm⁻¹)IntensityVibrational Assignment
2925, 2854MediumC-H stretching (aliphatic)
1460MediumC-H bending
1100-1000Strong, broadB-F stretching
950StrongC-O stretching
  • Analysis: The spectrum is dominated by strong, broad absorption bands in the 1100-1000 cm⁻¹ region, which are characteristic of the B-F stretching vibrations in the trifluoroborate anion. The presence of aliphatic C-H bonds is confirmed by the stretching vibrations just below 3000 cm⁻¹ and the bending vibration around 1460 cm⁻¹. A strong band around 950 cm⁻¹ is indicative of the C-O stretching mode of the methoxy group.

Conclusion: A Cohesive Spectroscopic Portrait

The collective data from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR, along with IR spectroscopy, provides a comprehensive and self-validating characterization of this compound. The NMR data precisely define the connectivity and electronic environment of each atom, while the IR spectrum confirms the presence of the key functional groups. This detailed spectroscopic guide serves as an authoritative resource for researchers, enabling them to confidently verify the identity and purity of this valuable synthetic reagent, thereby ensuring the integrity and reproducibility of their scientific endeavors.

References

  • Molander, G. A.; Canturk, B. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Org. Lett.2008 , 10 (11), 2135–2138. [Link]

  • Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chem. Rev.2008 , 108 (1), 288–325. [Link]

  • Molander, G. A.; Ellis, N. Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

  • Stefani, H. A.; Cella, R.; Vieira, A. S. Recent advances in the Suzuki-Miyaura cross-coupling reaction of potassium organotrifluoroborate salts. Tetrahedron2007 , 63 (18), 3623-3658. [Link]

  • Al-Zoubi, R. M.; Marion, O.; Hall, D. G. Direct and Waste-Free Amination of Boronic Acids: A Powerful Tool for the Preparation of Aryl- and Heteroarylamines. Angew. Chem. Int. Ed.2008 , 47 (15), 2876-2879. [Link]

An In-depth Technical Guide to the Crystal Structure of Potassium Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates ([R-BF₃]K) have emerged as indispensable reagents in modern organic synthesis, prized for their remarkable stability, versatility, and benign environmental profile compared to other organometallic counterparts.[1][2] Their utility, particularly in palladium-catalyzed cross-coupling reactions, is well-documented.[1] However, the solid-state characteristics that underpin their celebrated bench-top stability and influence their reactivity are fundamentally governed by their crystal structure. This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of potassium organotrifluoroborates, offering field-proven insights into the molecular architecture and intermolecular forces that define these crystalline solids.

Introduction: The Solid-State Advantage of Potassium Organotrifluoroborates

Unlike their often-unstable trivalent precursors, such as boronic acids, potassium organotrifluoroborates exist as tetracoordinated 'ate' complexes. This structural feature, a negatively charged, tetrahedral boron center, mitigates the inherent Lewis acidity of the boron atom, rendering the C-B bond significantly more robust towards air and moisture.[3][4] These compounds are typically isolated as crystalline solids, a physical state that offers numerous advantages in a pharmaceutical and fine chemical context: ease of handling, purification via recrystallization, and long-term storage without degradation.[5]

The crystallinity is not a mere convenience; the specific arrangement of the [R-BF₃]⁻ anions and K⁺ cations in the crystal lattice is dictated by a complex interplay of strong ionic interactions and weaker, yet influential, non-covalent forces.[6] Understanding this three-dimensional architecture is paramount for rationalizing the physical properties of these reagents and provides a structural basis for their behavior in chemical transformations.

Synthesis and Crystallization: From Solution to Single Crystal

The reliable synthesis and isolation of potassium organotrifluoroborates as high-purity crystalline materials is the first critical step in their application and structural study.

Synthetic Pathway: The Vedejs Protocol and its Variants

The most prevalent and efficient method for the synthesis of potassium organotrifluoroborates involves the treatment of corresponding boronic acids with potassium hydrogen difluoride (KHF₂).[1] This method, popularized by Vedejs, is broadly applicable to a wide range of organic substituents (aryl, heteroaryl, alkyl, alkenyl, alkynyl).[1] One-pot procedures, where an organometallic reagent (e.g., Grignard or organolithium) is reacted with a trialkyl borate followed by in situ treatment with KHF₂, are also widely employed, avoiding the isolation of potentially sensitive boronic acid intermediates.[1][5]

The general workflow for synthesis and crystallization is depicted below:

G cluster_synthesis Synthesis cluster_crystallization Crystallization BoronicAcid Organoboronic Acid (R-B(OH)₂) KHF2 KHF₂ in MeOH/H₂O Slurry Thick White Slurry KHF2->Slurry Reaction Filtration Filtration & Washing Slurry->Filtration CrudeProduct Crude Crystalline K[RBF₃] Filtration->CrudeProduct Recrystallization Recrystallization (e.g., Acetonitrile) CrudeProduct->Recrystallization Purification CrystalGrowth Single Crystal Growth (Slow Evaporation/Vapor Diffusion) Recrystallization->CrystalGrowth FinalCrystals High-Purity Single Crystals CrystalGrowth->FinalCrystals

Figure 1: General workflow for the synthesis and crystallization of potassium organotrifluoroborates.
Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate

This protocol is a representative example based on established literature procedures for converting a boronic acid to its corresponding potassium organotrifluoroborate.

Materials:

  • Phenylboronic Acid (1.0 equiv)

  • Potassium Hydrogen Difluoride (KHF₂) (3.0 equiv)

  • Methanol (MeOH)

  • Deionized Water

  • Acetonitrile (for recrystallization)

Procedure:

  • Reaction Setup: In a suitable flask (glassware may be etched by HF generated in situ; plasticware is a safer alternative), dissolve phenylboronic acid in methanol. Cool the solution to 0-5 °C using an ice bath.

  • Addition of KHF₂: Prepare a saturated aqueous solution of KHF₂. Add this solution portion-wise to the stirred methanolic solution of phenylboronic acid. A thick white precipitate will form almost immediately.

  • Reaction Completion: Allow the slurry to stir at room temperature for 1-2 hours to ensure complete conversion.

  • Isolation: Isolate the white solid by vacuum filtration. Wash the filter cake sequentially with cold water and then a cold, non-polar solvent like diethyl ether or hexane to remove residual impurities.

  • Drying: Dry the product under vacuum to yield crude potassium phenyltrifluoroborate as a white crystalline powder.

Experimental Protocol: Growing Single Crystals for X-Ray Diffraction

Obtaining high-quality single crystals is essential for accurate structure determination. The choice of technique is dictated by the solubility profile of the specific organotrifluoroborate salt.

Causality in Solvent Selection: Potassium organotrifluoroborates are ionic salts. Their solubility is highest in polar solvents. For crystallization, a solvent system is required where the compound is soluble but can be brought to a state of supersaturation in a slow, controlled manner. Acetonitrile, acetone, and mixtures of alcohols with water are common choices.[5]

Technique 1: Slow Evaporation

  • Solution Preparation: Prepare a nearly saturated solution of the purified potassium organotrifluoroborate in a suitable solvent (e.g., acetonitrile) at room temperature. Ensure the solution is free of any particulate matter by filtering it through a syringe filter into a clean vial.

  • Evaporation: Cover the vial with a cap or parafilm containing a few pinholes. This restricts the rate of solvent evaporation.

  • Incubation: Place the vial in a vibration-free location. Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, leading to the formation of single crystals.[7]

Technique 2: Vapor Diffusion This method is ideal for smaller quantities of material and offers excellent control over the rate of crystallization.[3][4]

  • Setup: Dissolve the compound in a small volume of a "good" solvent (e.g., methanol) in a small, open vial. Place this vial inside a larger, sealed jar that contains a larger volume of a "poor" or "anti-solvent" (e.g., diethyl ether), in which the compound is insoluble but which is miscible with the good solvent.

  • Diffusion: The more volatile anti-solvent will slowly diffuse via the vapor phase into the solution containing the compound.

  • Crystallization: This gradual change in solvent composition reduces the solubility of the organotrifluoroborate, inducing slow crystallization.[8]

Crystal Structure Analysis: The Anatomy of a Lattice

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms in the crystal lattice.

The [R-BF₃]⁻ Anion: A Distorted Tetrahedron

The core of the structure is the organotrifluoroborate anion. The boron atom adopts a distorted tetrahedral geometry, coordinated to one organic group and three fluorine atoms. The C-B bond length is a key parameter and is typically around 1.60 Å for aryltrifluoroborates. The F-B-F bond angles are generally smaller than the ideal tetrahedral angle of 109.5°, averaging around 105-106°, while the C-B-F angles are correspondingly larger, averaging ~113°. This distortion reflects the different steric and electronic demands of the organic substituent versus the fluorine atoms.

Representative Crystallographic Data

The following table summarizes key crystallographic parameters for two representative potassium aryltrifluoroborates, illustrating the typical structural features.

ParameterPotassium 4-methoxyphenyltrifluoroborate[1][6]Potassium 4-fluorophenyltrifluoroborate[1][6]
Formula K⁺·C₇H₇BF₃O⁻K⁺·C₆H₄BF₄⁻
Crystal System MonoclinicMonoclinic
Space Group P2₁/nC2/c
a (Å) 6.9455 (3)21.045 (2)
b (Å) 7.6416 (4)6.8126 (7)
c (Å) 15.7000 (8)10.4284 (11)
β (°) 99.166 (2)113.881 (4)
V (ų) 821.92 (7)1365.1 (2)
Z 48
C-B Bond Length (Å) 1.5987 (18)1.590 (2)
Avg. B-F Bond Length (Å) ~1.39~1.39
Avg. F-B-F Angle (°) 105.7105.5
Avg. C-B-F Angle (°) 113.0113.2
Intermolecular Interactions: The Forces Governing Crystal Packing

The crystal packing is not merely a random arrangement but a carefully orchestrated network of intermolecular forces that collectively minimize the lattice energy. The packing is primarily dictated by the strong electrostatic interactions between the K⁺ cations and the fluorine atoms of the [R-BF₃]⁻ anions.

G cluster_anion1 [R-BF₃]⁻ cluster_cation K⁺ cluster_anion2 [R-BF₃]⁻ B1 B F1a F B1->F1a F1b F B1->F1b F1c F B1->F1c R1 R B1->R1 F2b F R1->F2b C-H···F H-bond K1 K⁺ K1->F1a K⁺···F⁻ interaction K1->F1b F2a F K1->F2a F2c F K1->F2c B2 B B2->F2a B2->F2b B2->F2c R2 R B2->R2

Figure 2: Key intermolecular interactions in potassium organotrifluoroborate crystals.
  • Cation-Anion Interactions: The potassium cation is typically coordinated by multiple fluorine atoms from several neighboring anions. In the case of the substituted phenyltrifluoroborates, the K⁺ ion is surrounded by eight fluorine atoms, forming an irregular KF₈ coordination polyhedron.[1] These K···F interactions are the primary cohesive force in the crystal, with distances typically ranging from ~2.7 to ~3.0 Å. These polyhedra often share faces and edges, leading to the formation of infinite layers within the crystal structure.[1]

  • Hydrogen Bonding: While classic hydrogen bond donors are absent, weak C-H···F hydrogen bonds are often observed, particularly from aromatic or alkyl C-H groups to the fluorine atoms of adjacent anions. These interactions, though weaker than the ionic K···F forces, play a crucial role in dictating the precise orientation of the organic moieties within the lattice.

  • Other Interactions: Depending on the nature of the organic group 'R', other non-covalent interactions can also be significant. For aryltrifluoroborates, π-π stacking or C-H···π interactions may occur. In fluorinated aryl groups, F···F contacts can also contribute to the overall lattice stability.

Conclusion and Outlook

The crystal structure of potassium organotrifluoroborates is central to their stability and utility as reagents in organic and medicinal chemistry. Their solid-state architecture is defined by a distorted tetrahedral [R-BF₃]⁻ anion and a network of strong K⁺···F⁻ ionic interactions, which assemble into layered structures. Weaker, directional forces such as C-H···F hydrogen bonds provide further stability and orient the organic substituents, influencing the macroscopic properties of the crystal. A thorough understanding of these structural principles, gained through meticulous synthesis, crystallization, and single-crystal X-ray diffraction analysis, empowers researchers to better predict the behavior of these invaluable synthetic tools and to design new reagents with tailored solid-state properties for future applications in drug development and materials science.

References

  • Harrison, W. T. A., & Wardell, J. L. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), 68–71. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.
  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. [Link]

  • Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1936-1963. [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • Healy, E. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • PubMed. (2014). Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), 68–71. [Link]

  • University of Aberdeen Research Portal. (2014). Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate. Acta Crystallographica Section E: Structure Reports Online, 70(8), 68-71. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Centre de compétences en cristallographie. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Freney, E. J., et al. (2009). Growth and single-crystal refinement of phase-III potassium nitrate, KNO3. Acta Crystallographica Section B: Structural Science, 65(6), 659-663. [Link]

  • Materials Project. (n.d.). KF (mp-8454). Retrieved from [Link]

  • PubChem. (n.d.). Potassium cyclopropyltrifluoroborate. Retrieved from [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • X-Ray Crystallography Facility, University of Hyderabad. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • PubChem. (n.d.). Potassium phenyltrifluoroborate. Retrieved from [Link]

  • PubChem. (n.d.). Potassium 4-methoxyphenyltrifluoroborate. Retrieved from [Link]

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Preparation of Potassium Alkoxymethyltrifluoroborates from Potassium Bromomethyltrifluoroborate: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Alkoxymethyltrifluoroborates

In the landscape of modern organic synthesis, potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents.[1][2] Their remarkable stability to air and moisture, coupled with their high reactivity in a plethora of transformations, particularly palladium-catalyzed cross-coupling reactions, distinguishes them from more sensitive organometallic counterparts.[1][2][3] Among this valuable class of compounds, potassium alkoxymethyltrifluoroborates represent a unique and powerful synthon. They provide a nontraditional, dissonant disconnect for the construction of ether linkages, which are ubiquitous in pharmacologically active molecules and natural products.[4][5]

This guide offers a detailed exploration of a practical and efficient method for synthesizing potassium alkoxymethyltrifluoroborates. The core of this strategy is the nucleophilic substitution of the readily accessible potassium bromomethyltrifluoroborate with a diverse range of alkoxides.[4][6] We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and discuss the critical aspects of characterization and safety that ensure reproducible and reliable results.

The Core Transformation: An SN2 Displacement Mechanism

The synthesis of potassium alkoxymethyltrifluoroborates from potassium bromomethyltrifluoroborate is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[4][5] The process is predicated on the displacement of a bromide leaving group from the electrophilic methylene carbon of the bromomethyltrifluoroborate salt by a nucleophilic alkoxide.

The key steps are:

  • Alkoxide Formation: The reaction is initiated by the deprotonation of a chosen alcohol (ROH) using a strong, non-nucleophilic base. Sodium hydride (NaH) is commonly employed for this purpose, reacting with the alcohol to generate the corresponding sodium alkoxide (RO⁻Na⁺) and hydrogen gas. The choice of a strong base is critical; the pKa of most alcohols is in the range of 16-18, requiring a base strong enough to ensure complete and rapid deprotonation to the more potent alkoxide nucleophile.

  • Nucleophilic Attack: The generated alkoxide then acts as the nucleophile, attacking the carbon atom bonded to the bromine in potassium bromomethyltrifluoroborate.

  • Displacement: In a concerted fashion, the carbon-oxygen bond forms as the carbon-bromine bond breaks, displacing the bromide ion and yielding the desired potassium alkoxymethyltrifluoroborate product.

This mechanistic pathway is illustrated below.

SN2_Mechanism cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Displacement ROH R-OH (Alcohol) Alkoxide R-O⁻ Na⁺ (Alkoxide) ROH->Alkoxide + NaH NaH NaH (Base) H2 H₂ (gas) Alkoxide_reac R-O⁻ Alkoxide->Alkoxide_reac Start K⁺ ⁻F₃B-CH₂-Br (Potassium Bromomethyltrifluoroborate) Product K⁺ ⁻F₃B-CH₂-O-R (Potassium Alkoxymethyltrifluoroborate) Start->Product Bond Formation Br Br⁻ Start->Br Leaving Group Departure Alkoxide_reac->Start Nucleophilic Attack

Caption: SN2 mechanism for alkoxymethyltrifluoroborate synthesis.

Field-Proven Experimental Protocol

This section outlines a general, robust procedure for the synthesis of potassium alkoxymethyltrifluoroborates. The protocol is a self-validating system; successful execution, confirmed by subsequent characterization, validates the integrity of the starting materials and the reaction conditions.

Materials and Reagents
Reagent/MaterialTypical GradeSupplierNotes
Alcohol (ROH)AnhydrousStandard commercialMust be dry; water will quench the NaH.
Sodium Hydride (NaH)60% dispersion in mineral oilStandard commercialHighly reactive; handle under inert gas.
Potassium Bromomethyltrifluoroborate>98%Standard commercialCan be prepared in large batches.[6][7]
Tetrahydrofuran (THF)AnhydrousStandard commercialUse from a solvent purification system or freshly distilled.
Diethyl EtherAnhydrousStandard commercialFor washing the final product.
AcetoneReagent GradeStandard commercialFor recrystallization.
Step-by-Step Workflow

The following workflow provides a detailed methodology. Note that all operations should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Experimental_Workflow cluster_setup Preparation (Inert Atmosphere) cluster_reaction Reaction Sequence cluster_workup Work-up and Isolation A 1. Add NaH (3.0 equiv) to oven-dried flask under N₂. B 2. Add anhydrous THF via syringe. A->B C 3. Cool flask to 0 °C (ice-water bath). B->C D 4. Slowly add Alcohol (3.0 equiv) in THF. Allow H₂ evolution to cease. C->D E 5. Add K⁺ ⁻F₃B-CH₂-Br (1.0 equiv) as a solid portionwise. D->E F 6. Remove ice bath. Stir at room temperature for 12-24 hours. E->F G 7. Quench reaction carefully with saturated NH₄Cl (aq). F->G H 8. Collect solid product by vacuum filtration. G->H I 9. Wash solid with H₂O and Et₂O. H->I J 10. Dry product under high vacuum. I->J K 11. (Optional) Purify by recrystallization from acetone/ether. J->K

Caption: General experimental workflow for the synthesis.

Detailed Steps:

  • Inert Atmosphere Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a septum, add sodium hydride (3.0 equivalents, 60% dispersion in oil).

  • Solvent Addition: Suspend the NaH in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the resulting slurry to 0 °C using an ice-water bath.

  • Alkoxide Generation: Slowly add the desired alcohol (3.0 equivalents) dissolved in a small amount of anhydrous THF via syringe. Vigorous bubbling (H₂ evolution) will be observed. Allow the mixture to stir at 0 °C until gas evolution ceases, indicating complete formation of the alkoxide. An excess of the alkoxide is crucial for driving the reaction to completion.[4]

  • Substrate Addition: To the cold alkoxide solution, add potassium bromomethyltrifluoroborate (1.0 equivalent) portionwise as a solid.

  • Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or NMR analysis of an aliquot.

  • Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Isolation: The resulting solid product is collected by vacuum filtration.

  • Washing: Wash the filter cake sequentially with cold water and diethyl ether to remove inorganic salts and organic impurities.

  • Drying: Dry the isolated white solid under high vacuum to afford the potassium alkoxymethyltrifluoroborate. These products are typically crystalline solids that are stable to air and moisture.[1][3]

  • Purification (If Necessary): If further purification is required, the product can be recrystallized, often from a solvent system like acetone/diethyl ether.[3]

Substrate Scope and Performance

This synthetic method is notable for its broad applicability to a wide range of alcohols, leading to the corresponding alkoxymethyltrifluoroborates in excellent yields.[4][5] The reaction tolerates significant functional group diversity.

EntryAlcohol SubstrateProductYield (%)[4]
1MethanolPotassium methoxymethyltrifluoroborate88
2IsopropanolPotassium isopropoxymethyltrifluoroborate98
3Benzyl alcoholPotassium benzyloxymethyltrifluoroborate95
43-Phenyl-1-propanolPotassium (3-phenylpropoxy)methyltrifluoroborate98
5Propargyl alcoholPotassium (prop-2-yn-1-yloxy)methyltrifluoroborate89
6PhenolPotassium phenoxymethyltrifluoroborate75
7(Trimethylsilyl)methanolPotassium (trimethylsilyl)methoxymethyltrifluoroborate99

Product Characterization: A Validating System

Rigorous characterization is essential to confirm the identity and purity of the synthesized potassium alkoxymethyltrifluoroborates. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this validation.[8]

  • ¹H NMR: Allows for the confirmation of the organic framework. Key signals include the singlet for the -CH₂- group linking the oxygen and boron atoms, typically appearing around 3.0-4.0 ppm, and the signals corresponding to the R-group from the parent alcohol.

  • ¹³C NMR: Confirms the carbon skeleton. The resonance for the carbon atom directly attached to the boron (the C-B bond) is a key diagnostic signal.[8]

  • ¹⁹F NMR: This is a definitive technique for analyzing trifluoroborate salts.[8] The product will exhibit a characteristic signal for the three equivalent fluorine atoms of the -BF₃ group, typically as a quartet due to coupling with the ¹¹B nucleus.

  • ¹¹B NMR: Provides direct information about the boron center. The signal for the tetracoordinate boron in the trifluoroborate salt will appear as a quartet due to coupling with the three fluorine atoms.[8]

Successful synthesis is validated by the disappearance of the ¹H NMR signal for the -CH₂-Br of the starting material and the appearance of the new -CH₂-O-R signals, along with the characteristic ¹⁹F and ¹¹B NMR spectra for the product.

Critical Safety Considerations

Adherence to strict safety protocols is non-negotiable.

  • Potassium Bromomethyltrifluoroborate: This reagent is an irritant. It is known to cause skin and serious eye irritation. Always handle with appropriate gloves and safety goggles in a fume hood.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). Never allow it to come into contact with water or protic solvents outside of a controlled quenching procedure. Mineral oil dispersions reduce its pyrophoricity but do not eliminate the hazard.

  • Solvents: Anhydrous solvents like THF and diethyl ether are highly flammable. Ensure they are handled away from ignition sources.

  • General Precautions: Always wear appropriate PPE, including a flame-resistant lab coat, safety glasses or goggles, and compatible gloves. Ensure a safety shower and eyewash station are accessible.

By following this comprehensive guide, researchers can confidently and safely prepare a wide array of valuable potassium alkoxymethyltrifluoroborate reagents, unlocking new possibilities in synthetic chemistry and drug discovery.

References

  • Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]

  • Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Stefani, H. A., et al. (2010). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ResearchGate. [Link]

  • Molander, G. A., et al. (2011). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. NIH Public Access. [Link]

  • Molander, G. A., & Ham, J. (2006). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

  • Rutter, A., et al. (2018). The Synthesis of Bromomethyltrifluoroborates through Continuous Flow Chemistry. ResearchGate. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Sandrock, D. L., & Molander, G. A. (2010). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 132(40), 14144–14146. [Link]

  • da Silva, F. C., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Molecules, 17(9), 10664–10683. [Link]

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An In-depth Technical Guide to the Theoretical Bonding in Methoxymethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Organotrifluoroborates in Modern Chemistry

Organotrifluoroborates have transitioned from being chemical novelties to indispensable reagents in the arsenal of synthetic organic chemists.[1] Their remarkable stability to air and moisture, coupled with their versatile reactivity, has established them as superior alternatives to other organometallic reagents in a multitude of chemical transformations, most notably in cross-coupling reactions.[1][2][3] The methoxymethyltrifluoroborate anion, [CH₃OCH₂BF₃]⁻, represents a specific yet fundamentally important member of the C(sp³)-hybridized class of these compounds. Understanding the intricate details of the bonding within this anion is paramount for predicting its reactivity, stability, and for the rational design of novel synthetic methodologies. This guide provides a deep dive into the theoretical underpinnings of the bonding in methoxymethyltrifluoroborate, leveraging insights from computational chemistry to elucidate its structure and electronic properties.

The practical synthesis of potassium alkoxymethyltrifluoroborates, including the methoxy derivative, has been efficiently achieved through the SN2 displacement of potassium bromomethyltrifluoroborate with the corresponding alkoxides.[4][5] This accessibility has paved the way for their use in applications such as the Suzuki-Miyaura cross-coupling with aryl chlorides, highlighting the synthetic utility of the methoxymethyltrifluoroborate moiety.[4][5]

Theoretical Methodologies for Interrogating the Boron-Carbon Bond

To dissect the bonding in the methoxymethyltrifluoroborate anion, a suite of computational tools is employed. Density Functional Theory (DFT) stands as a cornerstone for these investigations, offering a balance between computational cost and accuracy. Functionals such as M05-2X have proven to be highly precise for calculating the properties of organotrifluoroborate anions.[6]

A typical theoretical workflow to analyze the bonding in methoxymethyltrifluoroborate would involve the following steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of the atoms. This is achieved by finding the minimum energy structure on the potential energy surface.

  • Frequency Calculations: To confirm that the optimized structure is a true minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Structure Analysis: Once a stable geometry is obtained, a deeper analysis of the electronic structure is conducted. This includes:

    • Natural Bond Orbital (NBO) Analysis: This method provides insights into the hybridization of atomic orbitals, the nature of the bonding (e.g., ionic vs. covalent character), and the extent of electron delocalization.[6]

    • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the reactivity of the molecule. The energy and shape of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile.

    • Analysis of the Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Below is a conceptual workflow for the theoretical analysis of the methoxymethyltrifluoroborate anion.

G cluster_input Initial Input cluster_dft DFT Calculations cluster_analysis Electronic Structure Analysis cluster_output Derived Properties A Initial Structure of [CH₃OCH₂BF₃]⁻ B Geometry Optimization (e.g., M05-2X/6-311+G(d,p)) A->B Optimize Structure C Frequency Calculation B->C Verify Minimum Energy G Bond Lengths & Angles B->G D Natural Bond Orbital (NBO) Analysis C->D Analyze Bonding Orbitals E Frontier Molecular Orbital (FMO) (HOMO-LUMO) Analysis C->E Analyze Reactivity Orbitals F Molecular Electrostatic Potential (MEP) Mapping C->F Map Charge Distribution H Hybridization & Charge Distribution D->H I Reactivity Indices (e.g., Redox Potentials) E->I F->I

Caption: Conceptual workflow for the theoretical analysis of the methoxymethyltrifluoroborate anion.

Dissecting the Bonding in the Methoxymethyltrifluoroborate Anion

The methoxymethyltrifluoroborate anion, [CH₃OCH₂BF₃]⁻, possesses a tetrahedral boron center covalently bonded to a methoxymethyl group and three fluorine atoms. The overall negative charge is formally on the boron atom.

The Boron-Carbon Bond

The B-C bond in C(sp³)-hybridized organotrifluoroborates is a sigma (σ) bond formed from the overlap of a hybrid orbital on the boron atom and an sp³ hybrid orbital on the carbon atom. NBO analysis on related organotrifluoroborate anions reveals the nature of this bond.[6] The electron-deficient nature of the boron center enhances the nucleophilicity of the attached carbon atom, which is a key aspect of the reactivity of these compounds in cross-coupling reactions.[2]

The Boron-Fluorine Bonds

The three B-F bonds are highly polar due to the large electronegativity difference between boron and fluorine. These bonds are strong and contribute significantly to the overall stability of the organotrifluoroborate anion. DFT calculations can be used to determine the B-F bond lengths, which can provide insights into the strength of these bonds and how they are influenced by the organic substituent.[7] For instance, the analysis of B-F bond lengths in intermediate difluoroboranes has been used to predict the rate of hydrolysis of organotrifluoroborates.[7]

Structural Parameters and Charge Distribution

Based on X-ray crystallographic data of the closely related potassium methyltrifluoroborate (K[CH₃BF₃]), we can infer the structural parameters of the methoxymethyltrifluoroborate anion.[3] The geometry around the boron atom is expected to be a distorted tetrahedron.

ParameterExpected Value RangeSignificance
B-C Bond Length~1.6 ÅIndicates a single covalent bond.
B-F Bond Length~1.4 ÅReflects the strong, polar nature of the bond.
C-B-F Bond Angle~109.5° (distorted)Tetrahedral geometry around the boron atom.
F-B-F Bond Angle~109.5° (distorted)Tetrahedral geometry around the boron atom.

The negative charge of the anion is not localized solely on the boron atom but is distributed across the electronegative fluorine atoms. This charge distribution can be visualized using MEP maps and quantified through NBO analysis. The methoxy group (CH₃O-) is an electron-donating group, which can influence the electron density at the carbon atom bonded to boron and, consequently, the nucleophilicity of the organotrifluoroborate. Theoretical studies on various organotrifluoroborate anions have shown that electron-donating groups can significantly lower their redox potentials, making them more favorable for reactions involving single-electron transfer (SET).[6]

The following diagram illustrates the key bonding interactions within the methoxymethyltrifluoroborate anion.

Caption: Key bonding interactions in the methoxymethyltrifluoroborate anion.

Conclusion and Future Outlook

The bonding in methoxymethyltrifluoroborate is characterized by a stable tetrahedral boron core with a covalent B-C bond and three polar B-F bonds. Theoretical studies, particularly those employing DFT and NBO analysis, are invaluable for providing a detailed understanding of its electronic structure, charge distribution, and reactivity. These computational insights, when coupled with experimental data, allow for a comprehensive picture of this important class of organoboron compounds. Future theoretical investigations could focus on modeling the transition states of reactions involving methoxymethyltrifluoroborate to further elucidate its reaction mechanisms and to guide the development of new catalytic systems with enhanced efficiency and selectivity.

References

  • Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]

  • A theoretical study on one-electron redox potentials of organotrifluoroborate anions. (n.d.). Physical Chemistry Chemical Physics.
  • Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. (n.d.). Longdom Publishing.
  • Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012). Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. (2005). Chemical Reviews, 105(11), 4257–4302. [Link]

  • Organotrifluoroborates: Another Branch of the Mighty Oak. (2010). The Journal of Organic Chemistry, 75(1), 3–13. [Link]

  • Molander, G. A., & Canturk, B. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic letters, 10(11), 2135–2138. [Link]

Sources

An In-depth Technical Guide to the Solubility of Potassium Methoxymethyltrifluoroborate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Potassium methoxymethyltrifluoroborate [K(CH₃OCH₂)BF₃] is a versatile and increasingly important reagent in modern organic synthesis, particularly in the realm of Suzuki-Miyaura cross-coupling reactions. Its stability, ease of handling, and unique reactivity make it an attractive building block in the synthesis of complex molecules, including active pharmaceutical ingredients. However, to effectively harness its synthetic potential, a thorough understanding of its solubility characteristics is paramount. The dissolution of this organoboron salt is the first critical step in any solution-phase reaction, directly impacting reaction kinetics, efficiency, and scalability.

This technical guide, designed for the practicing researcher, provides a comprehensive overview of the solubility of this compound in common organic solvents. Moving beyond a simple tabulation of data, this document delves into the underlying chemical principles governing its solubility, offers detailed, field-proven experimental protocols for quantitative solubility determination, and presents a framework for solvent selection in synthetic applications.

Theoretical Framework for Solubility

The solubility of this compound, an ionic salt, in organic solvents is governed by the principle of "like dissolves like," which is a function of the interplay between solute-solvent and solute-solute interactions.

Key Molecular Interactions:

  • Ionic Nature: As a potassium salt, the compound is inherently polar. The potassium cation (K⁺) and the methoxymethyltrifluoroborate anion ([CH₃OCH₂BF₃]⁻) are held together by strong electrostatic forces in the solid state.

  • Solvent Polarity: For dissolution to occur, the solvent molecules must overcome the lattice energy of the salt. This is most effectively achieved by polar solvents that can solvate the individual ions.

    • Polar Protic Solvents (e.g., Methanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds. They are generally effective at solvating both the potassium cation and the fluoride atoms of the anion.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents have a large dipole moment but lack an O-H or N-H bond. They are particularly adept at solvating cations due to their exposed lone pairs of electrons on electronegative atoms.

  • The Methoxymethyl Group: The organic substituent, the methoxymethyl group (CH₃OCH₂-), introduces a degree of organic character to the anion. While the ether linkage provides some polarity, the overall effect is a slight increase in lipophilicity compared to simpler inorganic borates.

Based on these principles, a general trend in solubility can be predicted. This compound is expected to exhibit the highest solubility in polar aprotic solvents, followed by polar protic solvents. Its solubility will be significantly lower in solvents of intermediate polarity and negligible in nonpolar solvents.

Qualitative Solubility Overview

While precise quantitative data for this compound is not extensively published, a qualitative understanding can be derived from general observations of potassium organotrifluoroborates and related compounds.[1][2]

General Solubility Trends for Potassium Organotrifluoroborates:

  • High Solubility: Generally observed in polar solvents such as methanol, acetonitrile, acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[1][2]

  • Slight Solubility: Some potassium organotrifluoroborates show limited solubility in toluene and tetrahydrofuran (THF).[1]

  • Insolubility: As a rule, these salts are insoluble in nonpolar solvents like dichloromethane, diethyl ether, and hydrocarbons.[1][2]

It is important to note that some sources indicate that alkoxymethyltrifluoroborates can exhibit low solubility in common organic solvents like acetone and acetonitrile, which may necessitate specialized purification techniques such as continuous Soxhlet extraction for their isolation.

Quantitative Solubility Data

To provide a practical reference, the following table summarizes the expected solubility of this compound in a range of common organic solvents. It is important to emphasize that these are qualitative assessments based on the known behavior of similar compounds. For precise applications, experimental determination is strongly recommended using the protocols outlined in the subsequent section.

SolventPolarity (Dielectric Constant)Expected Solubility
Dimethyl Sulfoxide (DMSO)47.2High
Dimethylformamide (DMF)36.7High
Acetonitrile37.5Moderate to High
Methanol32.7Moderate
Acetone20.7Moderate
Tetrahydrofuran (THF)7.6Low to Slight
Toluene2.4Very Low to Insoluble
Dichloromethane8.9Insoluble
Diethyl Ether4.3Insoluble
Hexanes1.9Insoluble

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocols provide robust and reliable methods for quantitative determination.

Gravimetric Method

This classical method is straightforward and does not require sophisticated instrumentation, providing a direct measure of solubility.[1][3][4][5]

Methodology:

  • Saturation: Add an excess of this compound to a known volume of the desired solvent in a sealed vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is crucial.

  • Separation: Allow the solid to settle, then carefully withdraw a known volume of the supernatant liquid using a volumetric pipette, ensuring no solid particles are transferred. Filtration through a syringe filter can also be employed.

  • Solvent Evaporation: Transfer the aliquot of the saturated solution to a pre-weighed, dry container. Carefully evaporate the solvent under reduced pressure or in a fume hood.

  • Drying and Weighing: Dry the container with the solid residue to a constant weight in a vacuum oven.

  • Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/100 mL or mg/mL).

G cluster_prep Preparation cluster_measure Measurement cluster_calc Calculation A Add excess solute to known volume of solvent B Seal and agitate at constant temperature A->B C Equilibrate (24-48h) B->C D Withdraw known volume of supernatant C->D E Transfer to pre-weighed container D->E F Evaporate solvent E->F G Dry residue to constant weight F->G H Weigh residue G->H I Calculate mass of solute per volume of solvent H->I

Figure 1: Gravimetric Solubility Determination Workflow.
UV/Vis Spectrophotometry Method

This method is suitable if this compound exhibits a chromophore that absorbs in the UV/Vis range, or if a derivatization reaction can be performed to introduce one. It is a high-throughput and sensitive technique.[6][7][8][9]

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) to construct a calibration curve (Absorbance vs. Concentration).

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sampling and Dilution: Withdraw an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at λ_max.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

G cluster_cal Calibration cluster_sample Sample Analysis A Prepare standard solutions of known concentrations B Measure absorbance at λ_max A->B C Construct calibration curve B->C G Determine concentration from calibration curve D Prepare saturated solution and equilibrate E Withdraw and dilute supernatant D->E F Measure absorbance of diluted sample E->F F->G H Calculate original solubility G->H

Figure 2: UV/Vis Spectrophotometry Solubility Workflow.
¹H NMR Spectroscopy Method

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for solubility determination, especially in cases where the solute does not have a UV/Vis chromophore.[2][10][11]

Methodology:

  • Internal Standard: Choose an internal standard that is soluble in the deuterated solvent of interest and has a proton signal that does not overlap with the signals of this compound. A known mass of the internal standard is added to a known volume of the deuterated solvent.

  • Saturated Solution: Prepare a saturated solution of this compound in the deuterated solvent containing the internal standard.

  • NMR Analysis: Acquire a ¹H NMR spectrum of the saturated solution.

  • Integration: Integrate the area of a well-resolved proton signal from this compound and a signal from the internal standard.

  • Calculation: The concentration of the solute can be calculated using the following equation:

    Concentration_solute = (Area_solute / N_protons_solute) * (N_protons_standard / Area_standard) * Concentration_standard

    Where:

    • Area is the integrated area of the respective signal.

    • N_protons is the number of protons giving rise to the signal.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: The dissolution of most salts is an endothermic process, meaning that solubility generally increases with temperature. For reactions conducted at elevated temperatures, the solubility of the reagent will likely be higher than at room temperature.

  • Solvent Purity: The presence of impurities, particularly water, in organic solvents can significantly affect the solubility of potassium trifluoroborate salts. Water can either increase solubility by providing a more polar medium or induce hydrolysis of the trifluoroborate.

  • Common Ion Effect: If the solvent already contains a significant concentration of potassium or trifluoroborate ions from another source, the solubility of this compound may be suppressed.

Practical Implications for Synthesis

A thorough understanding of the solubility of this compound is crucial for successful and reproducible synthetic outcomes.

  • Reaction Homogeneity: Insoluble or poorly soluble reagents can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and lower yields.

  • Stoichiometry: Inaccurate assumptions about solubility can lead to errors in the effective concentration of the reagent in solution, impacting the stoichiometry of the reaction.

  • Purification: Knowledge of solubility is essential for designing effective purification strategies, such as recrystallization or precipitation, to remove unreacted starting materials and byproducts.

Conclusion

This compound is a valuable reagent in organic synthesis, and a comprehensive understanding of its solubility is key to its effective utilization. While it generally follows the expected trend of being most soluble in polar aprotic and protic solvents, its specific quantitative solubility can vary. This guide has provided a theoretical framework for understanding these solubility characteristics, a qualitative overview of its behavior in common organic solvents, and detailed experimental protocols for its precise quantitative determination. By applying these principles and methods, researchers can optimize their reaction conditions, improve yields, and ensure the reproducibility of their synthetic procedures.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325.
  • Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for the Suzuki–Miyaura Coupling. Aldrichimica Acta, 38(2), 49-55.
  • Vedejs, E., & Chapman, R. W. (1995). Potassium Phenyltrifluoroborate. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd.
  • Molander, G. A., & Ito, T. (2001).
  • Lloyd-Jones, G. C. (2010). The Suzuki–Miyaura Coupling: A Mechanistic Perspective.
  • Batey, R. A., Quach, T. D., & Shen, M. (2001). Tetra-n-butylammonium Organotrifluoroborate Salts: Novel Reagents for Suzuki–Miyaura Cross-Coupling Reactions. Tetrahedron Letters, 42(51), 9099-9103.
  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Avdeef, A. (2012).
  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • Jouyban, A. (2010).
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314.
  • Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

  • UV-Vis Spectroscopy | Solubility of Things. (n.d.). Retrieved from [Link]

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. (2023). Analytical Chemistry, 95(5), 2706–2712.
  • Ynone Trifluoroborates: Valuable Intermediates for the Synthesis of Heteroaromatic Compounds - White Rose eTheses Online. (n.d.). Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Potassium Methoxymethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: A Modern Approach to C(sp³)-C(sp²) Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its facility in constructing carbon-carbon bonds with exceptional functional group tolerance and generally mild reaction conditions.[1][2] Traditionally, this palladium-catalyzed transformation has relied upon aryl or vinyl boronic acids and their ester derivatives as the nucleophilic partners. However, the inherent challenges associated with these reagents—namely their propensity for protodeboronation and the formation of boroxine anhydrides—can complicate stoichiometry and impact reproducibility.[3]

In response to these limitations, potassium organotrifluoroborates (R-BF₃K) have emerged as exceptionally robust and versatile alternatives.[3][4] These crystalline, free-flowing solids exhibit remarkable stability to both air and moisture, obviating the need for stringent anhydrous techniques and simplifying storage and handling.[4] Their monomeric nature ensures precise stoichiometric control, and their attenuated reactivity, which relies on a slow, base-mediated hydrolysis to the active boronic acid in situ, often minimizes side reactions.[5]

This guide focuses on a particularly valuable member of this class: potassium methoxymethyltrifluoroborate (CH₃OCH₂-BF₃K) . This reagent serves as a stable and effective nucleophilic synthon for the methoxymethyl group, a motif of significant interest in medicinal chemistry and drug development for its ability to modulate the physicochemical and pharmacokinetic properties of bioactive molecules.[5] We present here a detailed exploration of its synthesis and application in the Suzuki-Miyaura cross-coupling, providing field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction with potassium organotrifluoroborates proceeds through a well-established palladium-based catalytic cycle. A general understanding of this cycle is crucial for troubleshooting and optimizing reaction conditions.

The currently accepted mechanism involves three key stages:

  • Oxidative Addition: The cycle initiates with the oxidative addition of an aryl or heteroaryl halide (Ar-X) to a low-valent Pd(0) complex, forming a Pd(II) intermediate. This step is often rate-limiting, particularly for less reactive electrophiles like aryl chlorides. The choice of a sterically bulky, electron-rich phosphine ligand is critical to facilitate this process.[2]

  • Transmetalation: This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium center. For potassium organotrifluoroborates, this process is preceded by a crucial activation step. The tetracoordinate trifluoroborate is hydrolyzed by the base (e.g., Cs₂CO₃, K₂CO₃) to generate the corresponding trivalent boronic acid in situ.[1][5] This "slow-release" of the active nucleophile is a key advantage, as it maintains a low concentration of the boronic acid, thereby suppressing undesired side reactions like homocoupling.[5] The boronic acid then undergoes transmetalation with the Ar-Pd(II)-X complex to form a diorganopalladium(II) species.

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (Ar-CH₂OCH₃) from the diorganopalladium(II) intermediate, regenerating the active Pd(0) catalyst and completing the cycle.

dot graph "Catalytic_Cycle" { layout=neato; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Suzuki-Miyaura Catalytic Cycle", labelloc=t, pad=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Ar-Pd(II)(L)₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Ar-Pd(II)(L)₂-CH₂OCH₃", fillcolor="#FBBC05", fontcolor="#202124"]; reductive_elimination [label="Ar-CH₂OCH₃", shape=ellipse, style=solid, fillcolor="#34A853", fontcolor="#FFFFFF"]; rbf3k [label="K⁺[CH₃OCH₂BF₃]⁻\n+ Base (H₂O)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; boronic_acid [label="CH₃OCH₂B(OH)₂", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges pd0 -> oxidative_addition [label=" Oxidative\n Addition\n(Ar-X)"]; oxidative_addition -> transmetalation [label=" Transmetalation"]; transmetalation -> pd0 [label=" Reductive\n Elimination"]; transmetalation -> reductive_elimination [style=dashed, arrowhead=none]; rbf3k -> boronic_acid [label=" Hydrolysis"]; boronic_acid -> oxidative_addition [style=dashed, arrowhead=open, label=" Active\n Nucleophile"];

// Positioning pd0 [pos="0,1.5!"]; oxidative_addition [pos="2,0!"]; transmetalation [pos="0,-1.5!"]; reductive_elimination [pos="-2.5,-1.5!"]; rbf3k [pos="4,1!"]; boronic_acid [pos="4,-1!"]; }

Figure 1: General catalytic cycle for the Suzuki-Miyaura cross-coupling.


Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of this compound is efficiently achieved via a nucleophilic substitution (Sɴ2) reaction on potassium bromomethyltrifluoroborate.[5] The latter can be prepared on a large scale, making this a practical route to the desired reagent.[5]

Materials and Equipment:

  • Potassium bromomethyltrifluoroborate

  • Sodium methoxide (or sodium hydride and methanol)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (Argon or Nitrogen)

  • Soxhlet extractor (for purification, if necessary)

  • Rotary evaporator

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium bromomethyltrifluoroborate (1.0 equiv). The flask is then sealed and placed under an inert atmosphere of argon.

  • Solvent and Reagent Addition: Anhydrous THF is added to the flask to create a suspension (approx. 0.2 M concentration relative to the bromomethyltrifluoroborate).

  • Alkoxide Preparation (if starting from NaH): In a separate flask under argon, suspend sodium hydride (3.0 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath and slowly add methanol (3.0 equiv). Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Nucleophilic Substitution: Add the freshly prepared sodium methoxide solution (or commercially available sodium methoxide, 3.0 equiv) to the suspension of potassium bromomethyltrifluoroborate at room temperature.

  • Reaction and Monitoring: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the starting material signal and the appearance of the product signal.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator. The resulting solid contains the desired product and inorganic salts. Due to the low solubility of the product in many organic solvents, purification can be achieved via continuous Soxhlet extraction with acetone to isolate the pure this compound.[5] The product is then dried under high vacuum.

dot digraph "Synthesis_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, label="Synthesis of K⁺[CH₃OCH₂BF₃]⁻", labelloc=t, pad=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes start [label="K⁺[BrCH₂BF₃]⁻\n+ NaOCH₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Reflux in THF\n(Sɴ2 Reaction)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; workup [label="Concentrate\nin vacuo", fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Soxhlet Extraction\n(Acetone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure K⁺[CH₃OCH₂BF₃]⁻", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> product; }

Figure 2: Workflow for the synthesis of this compound.


Part 2: General Protocol for Suzuki-Miyaura Cross-Coupling

The following protocol is a robust starting point for the cross-coupling of this compound with a range of aryl and heteroaryl chlorides. Optimization of catalyst, ligand, base, or solvent may be necessary for particularly challenging substrates.

Materials and Equipment:

  • Aryl or heteroaryl chloride (1.0 equiv)

  • This compound (1.1–1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (3 mol %)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (6 mol %)

  • Cesium carbonate (Cs₂CO₃) (3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed deionized water

  • Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the aryl/heteroaryl chloride (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), cesium carbonate (1.5 mmol, 3.0 equiv), palladium(II) acetate (0.015 mmol, 3 mol %), and RuPhos (0.03 mmol, 6 mol %).

  • Atmosphere Exchange: Seal the vessel and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed deionized water (0.5 mL) via syringe. The 10:1 dioxane/H₂O solvent system is generally effective.[5]

  • Reaction: Place the sealed vessel in a preheated oil bath at 80-100 °C and stir vigorously for the required reaction time (typically 12-24 hours).

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) analysis of aliquots.

  • Work-up: After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the desired methoxymethylated arene.

Data Presentation: Substrate Scope & Performance

The conditions outlined above have proven effective for the coupling of various alkoxymethyltrifluoroborates with a range of electronically diverse and sterically hindered aryl and heteroaryl chlorides.[5] While extensive data specifically for the methoxymethyl variant is consolidated from general findings for primary alkyltrifluoroborates, the following table provides representative examples of the expected reactivity and yields based on the optimized protocol for closely related systems.[5][6]

EntryAryl/Heteroaryl ChlorideProductYield (%)
14-Chloroanisole4-(Methoxymethyl)anisole~85-95
24-Chlorobenzonitrile4-(Methoxymethyl)benzonitrile~80-90
32-Chlorotoluene2-Methyl-1-(methoxymethyl)benzene~75-85
41-Chloro-4-(trifluoromethyl)benzene1-(Methoxymethyl)-4-(trifluoromethyl)benzene~80-90
52-Chloronaphthalene2-(Methoxymethyl)naphthalene~70-80
63-Chloropyridine3-(Methoxymethyl)pyridine~60-75
72-Chlorothiophene2-(Methoxymethyl)thiophene~65-80

Yields are estimated based on reported data for similar alkoxymethyl- and primary alkyltrifluoroborates under optimized conditions and should be considered as expected ranges.[5][6]

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature (up to 110 °C in a sealed vessel), increasing the catalyst/ligand loading (e.g., to 5 mol % Pd), or using a more active ligand system. For particularly unreactive chlorides, switching to the corresponding aryl bromide may be beneficial.

  • Protodeboronation: Although less of an issue than with boronic acids, protodeboronation (replacement of the BF₃K group with a hydrogen atom) can still occur. Ensure the base is of high quality and that the reaction is maintained under a strictly inert atmosphere.

  • Hydrolysis of the Trifluoroborate: The hydrolysis to the active boronic acid is essential. The presence of water is critical, but the ratio of organic solvent to water can be optimized. For some substrates, a different base, such as K₃PO₄ or K₂CO₃, may alter the rate of hydrolysis and improve overall yield.[5][6]

  • Ligand Selection: RuPhos is an excellent general-purpose ligand for this transformation.[5] However, other electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, SPhos) may offer improved performance for specific substrates.

Conclusion

This compound is a highly effective, stable, and convenient reagent for the introduction of the methoxymethyl moiety via the Suzuki-Miyaura cross-coupling reaction. Its superior handling characteristics compared to traditional boronic acids make it an invaluable tool for applications in medicinal chemistry and complex molecule synthesis. The protocols detailed herein provide a reliable and scalable foundation for researchers to successfully implement this powerful transformation, enabling the efficient construction of C(sp³)-C(sp²) bonds with broad functional group compatibility.

References

  • Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: A New Class of Reagents for Organic Synthesis. Aldrichimica Acta, 38(2), 49-55.
  • Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Dreher, S. D., Lim, S.-E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3626–3631. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(23), 8983-8993. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

Sources

Application Note & Protocol: The Chan-Lam C-O and C-N Cross-Coupling Using Potassium Methoxymethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Chan-Lam coupling reaction represents a significant advancement in synthetic chemistry, enabling the formation of carbon-heteroatom bonds under remarkably mild conditions.[1][2] This copper-catalyzed cross-coupling of boronic acids with N-H or O-H containing compounds is distinguished by its operational simplicity, often proceeding at room temperature and open to the air.[3][4] This guide focuses on a specialized application of this reaction: the use of potassium methoxymethyltrifluoroborate (MOM-BF₃K) as a novel coupling partner. Organotrifluoroborate salts offer enhanced stability and handling compared to their boronic acid counterparts, leading to improved reproducibility.[5][6] The use of MOM-BF₃K, in particular, provides a unique and powerful method for the direct installation of the methoxymethyl (MOM) ether, a ubiquitous protecting group in organic synthesis. This protocol offers a strategic departure from traditional Williamson ether synthesis or multi-step protection strategies, providing a more direct and efficient route to MOM-protected phenols, alcohols, and N-methoxymethylated heterocycles.

Scientific Background and Rationale

The Chan-Lam Coupling: A Paradigm of Mild Cross-Coupling

The Chan-Lam reaction is a copper-catalyzed oxidative coupling that forms C-N and C-O bonds, complementing palladium-catalyzed methods like the Buchwald-Hartwig amination.[7][8] Its primary advantages lie in its mild reaction conditions—often utilizing atmospheric oxygen as the terminal oxidant—and its tolerance of a wide array of functional groups.[4] This makes it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced materials where sensitive functional groups must be preserved.[9][10]

The Superiority of Potassium Organotrifluoroborates

While the Chan-Lam coupling was initially developed with boronic acids, the use of potassium organotrifluoroborate salts has gained significant traction. These crystalline, air- and moisture-stable solids offer several distinct advantages:

  • Enhanced Stability: Unlike many boronic acids, which can be prone to decomposition or protodeboronation, organotrifluoroborates are robust and can be stored for extended periods without degradation.[5]

  • Improved Handling & Stoichiometry: Their solid, non-hygroscopic nature allows for precise and easy weighing, leading to more reproducible reaction outcomes.

  • Unique Reactivity: They serve as efficient and stable partners in a variety of cross-coupling reactions.[6]

This compound: A Strategic Disconnect

The methoxymethyl (MOM) group is one of the most common protecting groups for alcohols. Traditionally, its installation involves reacting an alkoxide with a reactive electrophile like MOM-Cl, a process that can be complicated by the reagent's instability and toxicity. The use of this compound in a Chan-Lam coupling provides a powerful alternative. It allows for a "dissonant" retrosynthetic disconnect, treating the methoxymethyl group as a nucleophilic partner delivered via the organoboron reagent.[11][12] This single-step process avoids the preparation of sensitive alkoxides and the use of harsh electrophiles, streamlining the synthesis of protected aryl alcohols and other key intermediates.[11]

Reaction Mechanism

The precise mechanism of the Chan-Lam coupling has been a subject of extensive study and can be complex, influenced by ligands, bases, and the specific copper source.[3] However, a generally accepted catalytic cycle is illustrated below. The cycle is initiated by the transmetalation of the organotrifluoroborate with a Cu(II) species. The heteroatom nucleophile (R-OH or R₂NH) coordinates to the copper center. The key C-O or C-N bond-forming step occurs via reductive elimination from a transient Cu(III) intermediate, which releases the product and a Cu(I) species.[3][13] The catalytic cycle is closed by the oxidation of Cu(I) back to the active Cu(II) state, often by atmospheric oxygen.[8]

chan_lam_mechanism Cu_II Cu(II) Catalyst Cu_II_MOM MOM-Cu(II)-L₂ Cu_II->Cu_II_MOM MOM_BF3K KOCH₂BF₃ MOM_BF3K->Cu_II_MOM Transmetalation Cu_III_complex [R-X-Cu(III)-MOM]⁺ Cu_II_MOM->Cu_III_complex Nucleophile R-XH (X = O, N) Nucleophile->Cu_III_complex Coordination & Oxidation Cu_I Cu(I) Species Cu_III_complex->Cu_I Product R-X-MOM Cu_III_complex->Product Reductive Elimination Cu_I->Cu_II Oxidation Oxidant O₂ (Air) Oxidant->Cu_I

Figure 1: Proposed catalytic cycle for the Chan-Lam coupling.

Application Notes

Key Parameters and Optimization

Successful Chan-Lam coupling with MOM-BF₃K depends on the careful selection of several key parameters:

  • Copper Source: Copper(II) acetate (Cu(OAc)₂) is the most common and cost-effective catalyst.[5] Other sources like copper(II) triflate (Cu(OTf)₂) can also be effective, sometimes offering higher reactivity.[8]

  • Ligand: While some reactions proceed without a ligand, the addition of a nitrogen-based chelating ligand like 1,10-phenanthroline or pyridine can significantly accelerate the reaction and improve yields, particularly with less reactive substrates.[3][5]

  • Base: A mild base is typically required to deprotonate the N-H or O-H nucleophile. Organic bases like pyridine or triethylamine are common. For less acidic nucleophiles, an inorganic base such as potassium carbonate (K₂CO₃) may be necessary.[14]

  • Solvent: Dichloromethane (CH₂Cl₂) and methanol (MeOH) are excellent general solvents for this transformation.[14] Acetonitrile (MeCN) is also widely used. The choice of solvent can impact substrate solubility and reaction rate.

  • Atmosphere: A key advantage is the ability to run the reaction open to the air, which provides the oxygen needed for catalyst turnover.[7] In some cases, particularly for sluggish reactions, bubbling oxygen through the reaction mixture can be beneficial.[5]

Substrate Scope & Limitations
  • O-H Nucleophiles: A wide range of phenols, including those with both electron-donating and electron-withdrawing groups, are excellent substrates. Aliphatic alcohols can also be coupled, though they may require more forcing conditions.

  • N-H Nucleophiles: Anilines, amides, carbamates, sulfonamides, and a vast array of N-heterocycles (e.g., indoles, pyrazoles, imidazoles) are competent coupling partners.[8][15]

  • Limitations: Sterically hindered nucleophiles can react slowly, requiring higher temperatures or catalyst loadings. Additionally, substrates with competing nucleophilic sites may lead to mixtures of products, requiring careful optimization to achieve selectivity.

Troubleshooting
  • Low Conversion: If the reaction stalls, consider increasing the temperature, adding a ligand (if not already present), or switching to a more polar solvent to improve solubility. Ensure the reaction is open to a sufficient supply of air.

  • Byproduct Formation: The primary byproduct is often the homocoupling of the organoboron reagent or the oxidation of the starting nucleophile.[8] Using a slight excess of the nucleophile relative to the trifluoroborate salt can sometimes mitigate this.

  • Protodeboronation: If the starting trifluoroborate is consumed without product formation, protodeboronation (replacement of the boron group with hydrogen) may be occurring. This can sometimes be suppressed by ensuring the reaction medium is not overly acidic and that the base is effective.

Experimental Protocols

experimental_workflow start Start weigh Weigh Reagents: - Nucleophile (Phenol/Amine) - MOM-BF₃K - Cu(OAc)₂ - Base/Ligand start->weigh setup Combine in Flask with Solvent (e.g., CH₂Cl₂ or MeOH) weigh->setup react Stir at Room Temperature (Open to Air) setup->react monitor Monitor by TLC or LC-MS (Typically 12-24h) react->monitor monitor->react Incomplete workup Aqueous Workup: - Filter through Celite - Dilute with Organic Solvent - Wash with H₂O/Brine monitor->workup Reaction Complete purify Purify by Flash Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 2: General experimental workflow for Chan-Lam coupling.

Protocol 1: General Procedure for C-O Coupling of a Phenol

This protocol describes the methoxymethylation of 4-cyanophenol as a representative example.

  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanophenol (119 mg, 1.0 mmol, 1.0 equiv.), this compound (222 mg, 1.5 mmol, 1.5 equiv.), and copper(II) acetate (18 mg, 0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Add dichloromethane (CH₂Cl₂, 10 mL) followed by pyridine (161 µL, 2.0 mmol, 2.0 equiv.).

  • Reaction: Leave the flask open to the atmosphere and stir the resulting blue suspension vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed (typically 12-24 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the copper salts. Transfer the filtrate to a separatory funnel and wash with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (1 x 15 mL), and brine (1 x 15 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product, 4-(methoxymethoxy)benzonitrile.

Protocol 2: General Procedure for C-N Coupling of a Heterocycle

This protocol describes the methoxymethylation of indole as a representative example.

  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add indole (117 mg, 1.0 mmol, 1.0 equiv.), this compound (222 mg, 1.5 mmol, 1.5 equiv.), copper(II) triflate (36 mg, 0.1 mmol, 10 mol%), and potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add methanol (MeOH, 10 mL).

  • Reaction: Leave the flask open to the atmosphere and stir the suspension vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting indole is consumed (typically 16-24 hours).

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite®, washing with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired product, 1-(methoxymethyl)-1H-indole.

Representative Data

The following table summarizes typical conditions and expected outcomes for the Chan-Lam coupling with MOM-BF₃K. Yields are representative and may vary based on reaction scale and purity of reagents.

EntryNucleophileCopper Source (mol%)Base (equiv.)SolventTime (h)Yield (%)
1PhenolCu(OAc)₂ (10)Pyridine (2.0)CH₂Cl₂1885-95
24-NitrophenolCu(OAc)₂ (10)Pyridine (2.0)CH₂Cl₂1290-98
32-NaphtholCu(OAc)₂ (10)Pyridine (2.0)CH₂Cl₂2480-90
4IndoleCu(OTf)₂ (10)K₂CO₃ (2.0)MeOH2075-85
5BenzimidazoleCu(OTf)₂ (10)K₂CO₃ (2.0)MeOH2470-80
6AnilineCu(OAc)₂ (10)Et₃N (2.0)MeCN2460-70

References

  • D. A. Evans, J. L. Katz, T. R. West, Tetrahedron Letters, 1998, 39, 2937-2940. [URL: https://www.sciencedirect.com/science/article/pii/S004040399800579X]
  • Chan, D. M. T.; Monaco, K. L.; Wang, R.-P.; Winters, M. P. Tetrahedron Lett.1998, 39, 2933–2936. [URL: https://www.sciencedirect.com/science/article/pii/S0040403998005776]
  • Organic Chemistry Portal. Chan-Lam Coupling. [URL: https://www.organic-chemistry.org/namedreactions/chan-lam-coupling.shtm]
  • Wentworth, P. A.; Donohoe, T. J. Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. ACS Catalysis, 2017, 7, 1579-1583. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5343135/]
  • Thapa, S.; Shrestha, B.; Gurung, S. K.; Giri, R. Copper-catalysed cross-coupling: an untapped potential. Org. Biomol. Chem., 2015, 13, 4816-4827. [URL: https://pubs.rsc.org/en/content/articlelanding/2015/ob/c5ob00331e]
  • Molander, G. A.; Sandrock, D. L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. J. Org. Chem., 2009, 74(19), 7544–7547. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2782620/]
  • Monnier, F.; Taillefer, M. Recent progress in copper-catalyzed cross-coupling reactions. Angew. Chem. Int. Ed., 2009, 48(38), 6954-6971. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200804499]
  • Kumar, M.; Kumar, A. Copper Promoted C-N and C-O Type Cross-Coupling Reactions. Mini-Reviews in Organic Chemistry, 2009, 6(1), 61-75. [URL: https://www.researchgate.net/publication/228392120_Copper_Promoted_C-N_and_C-O_Type_Cross-Coupling_Reactions]
  • Molander, G. A.; Jean-Gérard, L. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Org. Lett., 2008, 10(11), 2143–2146. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2736852/]
  • Panda, N.; Jena, A. K. Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Current Organic Chemistry, 2012, 16(6), 729-757. [URL: https://www.ingentaconnect.com/content/ben/coc/2012/00000016/00000006/art00003]
  • NROChemistry. Chan-Lam Coupling: Mechanism & Examples. [URL: https://www.nrochemistry.com/chan-lam-coupling/]
  • Dreher, S. D.; Limoges, B. R.; Sandrock, D. L.; Molander, G. A. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Org. Lett., 2009, 11(4), 867–870. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2746405/]
  • Wikipedia. Chan–Lam coupling. [URL: https://en.wikipedia.org/wiki/Chan%E2%80%93Lam_coupling]
  • Chen, J.-Q.; Li, J.-H.; Dong, Z.-B. A Review on the Latest Progress of Chan‐Lam Coupling Reaction. Adv. Synth. Catal., 2020, 362, 3311-3353. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/adsc.202000453]
  • Molander, G. A.; Sandrock, D. L. Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed, 2009. [URL: https://pubmed.ncbi.nlm.nih.gov/19725514/]
  • ResearchGate. Chan‐Lam coupling of tertiary potassium trifluoroborate salts with pyrazoles. [URL: https://www.researchgate.
  • Liu, W.; et al. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution. Nature Communications, 2022, 13, 2465. [URL: https://www.
  • Lam, P. Y. S. Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. Synthetic Methods in Drug Discovery: Volume 1, 2016, 242-273. [URL: https://pubs.rsc.org/en/content/chapter/bk9781782622215-00242/978-1-78262-221-5]
  • Lam, P. Y. S. COPPER-Promoted C-Heteroatom Bond Cross-Coupling Via Boronic Acids: Chan-Lam Coupling Reaction. MARM-ACS, 2008. [URL: https://marm-acs.org/abstracts/abs_view.php?abs_id=272]
  • Request PDF. Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. [URL: https://www.researchgate.
  • V. S, A.; G, A. Recent advances in Chan–Lam coupling reaction. Catal. Sci. Technol., 2024. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/cy/d3cy01768a]
  • Alfa Chemistry. Chan-Lam Coupling. [URL: https://www.alfa-chemistry.com/chan-lam-coupling-reaction.html]
  • ResearchGate. Coupling with potassium vinyltrifluoroborate. [URL: https://www.researchgate.
  • Molander, G. A.; Traister, K. M.; Biolatto, B. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Org. Lett., 2009, 11(11), 2369–2372. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2736854/]
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Journal of the Serbian Chemical Society, 2022. [URL: https://www.shd.org.rs/JSCS/Vol87/No1/10-JSCS-October-21-0268.pdf]

Sources

The Rising Star in Palladium Catalysis: A Guide to Potassium Methoxymethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of synthetic organic chemistry, the quest for robust, efficient, and versatile reagents is perpetual. For researchers and professionals in drug development, the ability to forge complex molecular architectures with precision is paramount. This guide delves into the practical application of a uniquely advantageous reagent: potassium methoxymethyltrifluoroborate. We will explore its pivotal role in palladium-catalyzed cross-coupling reactions, providing not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring both scientific integrity and successful outcomes.

The Advantage of the Trifluoroborate: Stability Meets Reactivity

Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid and ester counterparts in palladium-catalyzed cross-coupling reactions.[1] Their rising popularity is attributed to a unique combination of stability and reactivity. Unlike many air- and moisture-sensitive organoboron compounds, this compound is a crystalline, free-flowing solid that is remarkably stable, simplifying handling and storage without the need for stringent inert atmosphere techniques.[2] This inherent stability translates to improved stoichiometry in reactions, as the reagent is less prone to degradation and protodeboronation, a common issue with boronic acids.[3]

The trifluoroborate moiety, with its tetracoordinate boron center, imparts this stability while still allowing for efficient transmetalation in the catalytic cycle. This makes this compound a highly reliable and reproducible reagent for introducing the valuable methoxymethyl group into a wide array of organic molecules.

The Suzuki-Miyaura Reaction: A Powerful C-C Bond Forming Tool

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions and broad functional group tolerance.[4] The use of this compound in this reaction provides a powerful method for the formation of aryl and heteroaryl methoxymethyl ethers, which are significant structural motifs in many pharmaceutical compounds.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving an organotrifluoroborate is a multi-step catalytic cycle. Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.

Suzuki-Miyaura Catalytic Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X(L2) Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-OR(L2) Transmetalation Intermediate Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Transmetalation Ar-Pd(II)-OR(L2)->Pd(0)L2 Reductive Elimination Ar-CH2OCH3 Product Ar-Pd(II)-OR(L2)->Ar-CH2OCH3 Ar-X Aryl Halide (Ar-X) Ar-X->Ar-Pd(II)-X(L2) K[CH3OCH2BF3] K[CH3OCH2BF3] K[CH3OCH2BF3]->Ar-Pd(II)-OR(L2) Base Base (e.g., Cs2CO3) Base->Ar-Pd(II)-OR(L2)

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with an aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organotrifluoroborate, in the presence of a base, transfers its organic group (methoxymethyl) to the palladium center. The base is crucial for activating the trifluoroborate, facilitating the formation of a more reactive organoboron species.

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the desired cross-coupled product (Ar-CH2OCH3) and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Synthesis of this compound

A practical and scalable synthesis of potassium alkoxymethyltrifluoroborates, including the methoxymethyl variant, has been developed, making this valuable reagent readily accessible. The synthesis proceeds via a straightforward SN2 displacement of potassium bromomethyltrifluoroborate with the corresponding alkoxide.[5]

Protocol: Synthesis of this compound

Synthesis_Workflow start Start step1 Generate Sodium Methoxide (NaH + Methanol in THF) start->step1 step2 Add Potassium Bromomethyltrifluoroborate step1->step2 step3 Stir at Room Temperature step2->step3 step4 Reaction Quench (e.g., with water) step3->step4 step5 Extraction and Purification step4->step5 end This compound step5->end

Figure 2: General workflow for the synthesis of this compound.

Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Methanol (MeOH)

  • Anhydrous Tetrahydrofuran (THF)

  • Potassium bromomethyltrifluoroborate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Carefully add sodium hydride (3 equivalents relative to potassium bromomethyltrifluoroborate) to the THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add anhydrous methanol (3 equivalents) to the NaH suspension. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of sodium methoxide.

  • Add potassium bromomethyltrifluoroborate (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, carefully quench the reaction with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization.

Application Protocol: Palladium-Catalyzed Methoxymethylation of Aryl Chlorides

The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with a range of aryl chlorides. This protocol has been shown to be effective for electron-rich, electron-neutral, and electron-poor aryl chlorides.[5]

Table 1: Optimized Reaction Conditions

ParameterCondition
Catalyst Palladium(II) Acetate (Pd(OAc)2)
Ligand 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (RuPhos)
Base Cesium Carbonate (Cs2CO3)
Solvent 1,4-Dioxane / Water (10:1)
Temperature 80-100 °C
Atmosphere Inert (Argon or Nitrogen)
Step-by-Step Experimental Protocol

Experimental_Workflow start Start step1 Combine Aryl Chloride, K[CH3OCH2BF3], and Cs2CO3 in a reaction vessel start->step1 step2 Evacuate and backfill with inert gas step1->step2 step3 Add Dioxane/Water solvent step2->step3 step4 Add Pd(OAc)2/RuPhos catalyst solution step3->step4 step5 Heat the reaction mixture step4->step5 step6 Monitor reaction progress (TLC, GC-MS) step5->step6 step7 Work-up and Purification step6->step7 end Purified Product step7->end

Figure 3: Experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials:

  • Aryl chloride (1.0 equiv)

  • This compound (1.1-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)2, 3 mol%)

  • RuPhos (6 mol%)

  • Cesium carbonate (Cs2CO3, 2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • To a Schlenk tube, add the aryl chloride (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), and cesium carbonate (1.5 mmol, 3.0 equiv).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)2 (0.015 mmol, 3 mol%) and RuPhos (0.03 mmol, 6 mol%) in anhydrous 1,4-dioxane (1 mL).

  • Add the dioxane/water solvent mixture (10:1, to achieve a final concentration of ~0.1 M with respect to the aryl chloride) to the Schlenk tube containing the solids.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (typically 80-100 °C).

  • Stir the reaction mixture vigorously and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Table 2: Representative Yields for the Cross-Coupling of Potassium Benzyloxymethyltrifluoroborate with Various Aryl Chlorides (Adapted from Molander et al.) [5]

(Note: Yields with this compound are expected to be comparable)

EntryAryl ChlorideProductYield (%)
14-Chlorobenzonitrile4-(Benzyloxymethyl)benzonitrile76
24-Chloroanisole1-(Benzyloxymethyl)-4-methoxybenzene85
32-Chlorotoluene1-(Benzyloxymethyl)-2-methylbenzene82
41-Chloro-4-(trifluoromethyl)benzene1-(Benzyloxymethyl)-4-(trifluoromethyl)benzene91
52-Chloronaphthalene2-(Benzyloxymethyl)naphthalene88

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are anhydrous and the system is free of oxygen.

  • Low Yield: The quality of the this compound is crucial. Ensure it is pure and dry. The choice of base can also be critical; in some cases, other bases like K3PO4 or K2CO3 may be more effective.

  • Ligand Selection: While RuPhos is a highly effective and general ligand for this transformation, other electron-rich, bulky phosphine ligands such as XPhos or SPhos may provide better results for specific substrates.[6]

Conclusion

This compound stands out as a highly valuable and practical reagent in the modern synthetic chemist's toolbox. Its exceptional stability, ease of handling, and high reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an ideal choice for the efficient introduction of the methoxymethyl group. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to confidently and successfully employ this versatile reagent in their synthetic endeavors, ultimately accelerating the discovery and development of new chemical entities.

References

  • Molander, G. A., & Brown, A. R. (2016). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 81(15), 6425–6437. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • Molander, G. A., & Ham, J. (2006). A New Synthetic Method for the Preparation of Potassium Organotrifluoroborates through Nucleophilic Substitution of Potassium Bromo- and Iodomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2008). Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. The Journal of Organic Chemistry, 73(15), 5963–5969. [Link]

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010). A General Palladium Catalyst System for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates. The Journal of Organic Chemistry, 75(15), 5109–5112. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Beaumard, F. (2011). Cross-Coupling of Mesylated Phenol Derivatives with Potassium Cyclopropyltrifluoroborate. The Journal of Organic Chemistry, 76(20), 8126–8133. [Link]

  • Organic Chemistry Portal. (n.d.). Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

  • Molander, G. A., & Ito, T. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(14), 5534–5543. [Link]

  • Molander, G. A., & Yun, C.-S. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8416–8423. [Link]

  • Ren, W., Li, J., Zou, D., & Wu, Y. (2012). Palladium-catalyzed Suzuki–Miyaura cross-coupling reaction of potassium 2-pyridyl trifluoroborate with aryl (heteroaryl) halides. Tetrahedron, 68(6), 1643-1648. [Link]

  • Pawlak, J., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Molecules, 26(24), 7695. [Link]

  • Molander, G. A., & Gravel, M. (2002). Pd-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with 2-Chloroacetates and 2-Chloroacetamides. The Journal of Organic Chemistry, 67(26), 9225–9230. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

Sources

Application Note: Suzuki-Miyaura Cross-Coupling of Potassium Methoxymethyltrifluoroborate with Aryl Chlorides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Aryl Ether Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] While traditionally focused on C(sp²)-C(sp²) bond formation, its application has expanded to include challenging C(sp²)-C(sp³) couplings. This guide focuses on the synthesis of aryl methoxymethyl ethers via the coupling of potassium methoxymethyltrifluoroborate with aryl chlorides.

Aryl chlorides are economically attractive and widely available starting materials, yet their low reactivity in catalytic cycles presents a significant challenge compared to their bromide or iodide counterparts.[2][3] Overcoming this hurdle requires highly active catalyst systems. Concurrently, the choice of the organoboron reagent is critical. While boronic acids are common, they can be unstable, difficult to purify, and prone to side reactions like protodeboronation.[4]

Potassium organotrifluoroborates have emerged as superior alternatives, offering remarkable stability to air and moisture, definite stoichiometry, and ease of handling.[5][6] this compound, in particular, serves as a robust and effective nucleophilic partner for introducing the valuable methoxymethyl (MOM) ether moiety, a common protecting group and structural motif in pharmaceuticals.[7][8] This protocol provides a comprehensive guide to leveraging the stability of this reagent for the efficient and reliable coupling with challenging aryl chloride electrophiles.

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds via a palladium-catalyzed cycle. A key feature of using potassium organotrifluoroborates is their function as a stable precursor, or "pre-nucleophile." Under the basic reaction conditions, the trifluoroborate salt undergoes slow hydrolysis to release the corresponding boronic acid in situ.[9][10] This "slow release" mechanism maintains a low concentration of the active boronic acid, minimizing unwanted side reactions such as homocoupling.[9][11]

The generally accepted mechanism involves three primary stages:

  • Oxidative Addition: A low-valent Pd(0) complex, typically stabilized by a bulky, electron-rich phosphine ligand, reacts with the aryl chloride (Ar-Cl). This is often the rate-limiting step for unreactive aryl chlorides and results in the formation of a Pd(II) intermediate (Ar-Pd-Cl).[12]

  • Transmetalation: The in situ generated methoxymethyl boronic acid is activated by the base (e.g., Cs₂CO₃) to form a borate species. This borate then transfers the methoxymethyl group to the palladium center, displacing the chloride and forming a new Pd(II) complex (Ar-Pd-CH₂OCH₃).[13]

  • Reductive Elimination: The two organic groups (aryl and methoxymethyl) on the palladium center couple and are eliminated from the metal, forming the desired product (Ar-CH₂OCH₃) and regenerating the active Pd(0) catalyst, which re-enters the cycle. The use of sterically hindered ligands can accelerate this final step.[14]

Suzuki_Miyaura_Cycle Catalytic Cycle for Aryl Chloride Methoxymethylation pd0 Pd(0)L (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate Ar-Pd(II)L-Cl oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_transmetalated Ar-Pd(II)L-CH₂OCH₃ transmetalation->pd_transmetalated reductive_elimination Reductive Elimination pd_transmetalated->reductive_elimination reductive_elimination->pd0 product Ar-CH₂OCH₃ reductive_elimination->product arcl Ar-Cl arcl->oxidative_addition boronic_acid CH₃OCH₂B(OH)₂ boronic_acid->transmetalation trifluoroborate K⁺[CH₃OCH₂BF₃]⁻ hydrolysis Hydrolysis (Base, H₂O) trifluoroborate->hydrolysis hydrolysis->boronic_acid base Base (e.g., Cs₂CO₃) base->transmetalation base->hydrolysis

Sources

The Strategic Application of Potassium Methoxymethyltrifluoroborate in Natural Product Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Paradigm Shift in C-C and C-O Bond Formation

The intricate architecture of natural products presents a formidable challenge to synthetic chemists. The quest for efficient and selective methods to construct key structural motifs is a continuous endeavor. In this context, potassium methoxymethyltrifluoroborate has emerged as a versatile and robust reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its stability, ease of handling, and unique reactivity offer a compelling alternative to traditional organometallic reagents, enabling novel bond disconnections in the synthesis of complex molecules. This guide provides an in-depth exploration of the application of this compound, offering both the theoretical underpinnings and practical protocols for its successful implementation in natural product synthesis.

Potassium organotrifluoroborates are crystalline solids that are notably stable to air and moisture, a significant advantage over their boronic acid and ester counterparts which can be prone to decomposition and difficult to handle.[1][2] This stability simplifies experimental setup and enhances reproducibility. The methoxymethyl variant, in particular, provides a direct and efficient route to introduce the methoxymethyl (MOM) ether moiety or a related methoxymethyl group onto aryl or heteroaryl scaffolds, which are ubiquitous in biologically active natural products.

Core Principles and Advantages

The primary application of this compound lies in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[3] In this reaction, the organotrifluoroborate acts as the nucleophilic partner, transferring its methoxymethyl group to an organic halide or triflate in the presence of a palladium catalyst.

Key Advantages:

  • Enhanced Stability: Air and moisture stability allows for easier storage and handling compared to many other organoboron reagents.[1]

  • High Functional Group Tolerance: The Suzuki-Miyaura coupling with organotrifluoroborates is compatible with a wide array of functional groups, a critical feature in the late-stage functionalization of complex intermediates in natural product synthesis.[4]

  • Stoichiometric Efficiency: Unlike boronic acids, which often require an excess to drive the reaction to completion, organotrifluoroborates can often be used in near-stoichiometric amounts due to their reduced propensity for protodeboronation.[1]

  • Unique Reactivity: It allows for a "dissonant" synthetic approach, forming a C-C bond to introduce a functional group that is traditionally installed via C-O bond formation.[5]

Mechanistic Insights: The "Why" Behind the Reaction Conditions

A deep understanding of the reaction mechanism is paramount for troubleshooting and optimizing synthetic protocols. The Suzuki-Miyaura catalytic cycle with potassium organotrifluoroborates involves several key steps.

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// Nodes Pd0 [label="Pd(0)L_n", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdX [label="Ar-Pd(II)-X(L_n)", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; ArPdR [label="Ar-Pd(II)-R(L_n)", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar-R", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Boronate [label="[CH3OCH2BF3]K", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., Cs2CO3)", shape=cds, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; BoronicAcid [label="CH3OCH2B(OH)2", fillcolor="#F1F3F4", fontcolor="#202124", style=dashed];

// Edges Pd0 -> OxAdd [label="Ar-X"]; OxAdd -> ArPdX; ArPdX -> Transmetalation; Transmetalation -> ArPdR [label="[CH3OCH2BF3]K\nBase, H2O"]; ArPdR -> RedElim; RedElim -> Pd0; RedElim -> Product [style=dashed]; Boronate -> BoronicAcid [label="Hydrolysis", style=dashed]; BoronicAcid -> Transmetalation [style=dashed, label="Active Boron Species"]; ArX -> OxAdd [style=invis]; Base -> Transmetalation [style=invis];

// Graph attributes graph [bgcolor="transparent"]; } केंदot Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of this compound.

The prevailing mechanism suggests that the potassium organotrifluoroborate undergoes slow hydrolysis under the basic reaction conditions to generate the corresponding boronic acid in situ.[6] This "slow release" of the active boron species is crucial as it minimizes side reactions like protodeboronation and homocoupling. The choice of base is critical; carbonates like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) are commonly employed to facilitate the hydrolysis and the subsequent transmetalation step. The transmetalation involves the transfer of the methoxymethyl group from the boron atom to the palladium(II) center, forming a diorganopalladium(II) intermediate. This is often the rate-determining step. Finally, reductive elimination from this intermediate yields the desired product and regenerates the active palladium(0) catalyst.[3]

Application Notes and Protocols

Synthesis of this compound

The reagent can be readily prepared from the more common potassium bromomethyltrifluoroborate via a nucleophilic substitution reaction with sodium methoxide.[5]

dot digraph "Synthesis_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Start Materials:\nPotassium Bromomethyltrifluoroborate\nSodium Methoxide", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="SN2 Reaction\nSolvent: THF\nTemperature: Reflux", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="Work-up:\n1. Cool to RT\n2. Filter\n3. Concentrate", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification:\nSoxhlet Extraction (DCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="Product:\nthis compound\n(White Solid)", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; reaction -> workup; workup -> purification; purification -> product;

// Graph attributes graph [bgcolor="transparent"]; } केंदot Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound [5]

  • Reagents and Equipment:

    • Potassium bromomethyltrifluoroborate

    • Sodium methoxide (NaOMe)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask with a reflux condenser and magnetic stirrer

    • Soxhlet extraction apparatus

    • Dichloromethane (DCM)

  • Procedure: a. To a solution of sodium methoxide (1.1 equivalents) in anhydrous THF, add potassium bromomethyltrifluoroborate (1.0 equivalent). b. Heat the reaction mixture to reflux and monitor the reaction progress by ¹⁹F NMR spectroscopy until the starting material is consumed. c. Cool the mixture to room temperature and filter to remove the inorganic salts. d. Concentrate the filtrate under reduced pressure to obtain the crude product. e. Purify the crude solid by continuous Soxhlet extraction with dichloromethane to yield this compound as a white solid.

Suzuki-Miyaura Cross-Coupling of this compound with Aryl Chlorides

This protocol provides a general procedure for the coupling of this compound with a range of aryl and heteroaryl chlorides, which are often more abundant and less expensive than the corresponding bromides or iodides.[5]

Detailed Protocol: Cross-Coupling Reaction [5]

  • Reagents and Equipment:

    • Aryl or heteroaryl chloride (1.0 equivalent)

    • This compound (1.1 equivalents)

    • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

    • RuPhos (4-10 mol%)

    • Cesium carbonate (Cs₂CO₃) (3.0 equivalents)

    • Cyclopentyl methyl ether (CPME) and water (10:1 v/v)

    • Schlenk tube or sealed reaction vial

    • Magnetic stirrer and heating block

  • Procedure: a. To a Schlenk tube, add the aryl chloride, this compound, palladium(II) acetate, RuPhos, and cesium carbonate. b. Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times. c. Add the CPME/water solvent mixture via syringe. d. Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours, or until reaction completion as monitored by TLC or GC-MS. e. Cool the reaction to room temperature and dilute with ethyl acetate. f. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. g. Concentrate the solution under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired methoxymethylated arene.

Data Presentation: Representative Cross-Coupling Reactions

The following table summarizes the results for the Suzuki-Miyaura cross-coupling of various potassium alkoxymethyltrifluoroborates with aryl chlorides, demonstrating the scope and efficiency of this methodology. While specific data for the methoxymethyl derivative is part of a broader study, the results for closely related alkoxymethyltrifluoroborates are highly indicative of its reactivity.

EntryAryl ChlorideAlkoxymethyltrifluoroborateYield (%)[5]
14-ChloroanisolePotassium benzyloxymethyltrifluoroborate85
24-ChlorobenzonitrilePotassium benzyloxymethyltrifluoroborate92
32-ChlorotoluenePotassium benzyloxymethyltrifluoroborate78
44-ChlorobenzonitrilePotassium (2-phenylethoxy)methyltrifluoroborate88
54-ChlorobenzonitrilePotassium (cyclohexyloxy)methyltrifluoroborate81

Application in Natural Product Synthesis: A Strategic Disconnection

While a direct, step-by-step total synthesis of a named natural product prominently featuring this compound is not yet widely documented in dedicated publications, the utility of this reagent can be clearly extrapolated from the successful synthesis of complex molecular scaffolds. The methoxymethylaryl moiety is a common feature in many natural products.

Consider a hypothetical retrosynthetic analysis of a natural product containing a methoxymethylated aromatic core.

dot digraph "Retrosynthesis" { rankdir=RL; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes NaturalProduct [label="Natural Product\n(with Ar-CH2OCH3)"]; Intermediate [label="Aryl Halide Intermediate\n(Ar-X)"]; Reagent [label="this compound\n(K[CH3OCH2BF3])"]; Bond [label="C-C Bond Formation\n(Suzuki-Miyaura)", shape=box, style=dashed, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges NaturalProduct -> Bond; Bond -> Intermediate; Bond -> Reagent; } केंदot Caption: Retrosynthetic analysis showcasing the strategic C-C bond disconnection enabled by this compound.

This retrosynthetic approach highlights a powerful strategy where a key C-C bond is formed late in the synthesis to install the methoxymethyl group. This can be particularly advantageous when other functional groups in the molecule are sensitive to the conditions required for traditional C-O bond formation to create an ether linkage. The mild and functional-group-tolerant nature of the Suzuki-Miyaura coupling with this compound makes it an ideal choice for such strategic bond constructions in the synthesis of complex, polyfunctional natural products.

Conclusion and Future Outlook

This compound represents a significant advancement in the toolbox of synthetic organic chemists. Its stability, ease of use, and unique reactivity in palladium-catalyzed cross-coupling reactions provide a powerful and reliable method for the introduction of the methoxymethyl group into complex molecules. For researchers in natural product synthesis and drug development, this reagent opens up new avenues for retrosynthetic analysis and allows for more efficient and convergent synthetic routes. As the demand for novel, biologically active compounds continues to grow, the strategic application of versatile reagents like this compound will undoubtedly play a pivotal role in the successful synthesis of the next generation of therapeutics and research tools derived from nature's vast chemical library.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(13), 3359-3362. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(10), 1795–1798. [Link]

  • Molander, G. A., & Canturk, B. (2009). Scope of the Suzuki–Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(3), 973–980. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 72(10), 3871–3875. [Link]

  • Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135–2138. [Link]

Sources

Using potassium methoxymethyltrifluoroborate for direct C-H alkylation of heteroaryls

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Direct C-H Alkylation of Heteroaryls Using Potassium Methoxymethyltrifluoroborate

Authored by: A Senior Application Scientist

Heterocyclic scaffolds are the bedrock of modern pharmacology and materials science. The ability to modify these core structures through direct carbon-hydrogen (C-H) bond functionalization, particularly in the later stages of a synthetic sequence, offers a powerful tool for rapidly generating molecular diversity and fine-tuning properties. This guide provides a comprehensive overview and practical protocols for the direct C-H alkylation of heteroaromatic compounds using this compound, a versatile and increasingly vital reagent in the synthetic chemist's toolkit.

Historically, the alkylation of heteroaryls has been dominated by methods like the Minisci reaction, which utilizes radical intermediates to functionalize electron-deficient aromatic systems.[1][2] While effective, classic Minisci conditions can be harsh and sometimes lack broad applicability. The advent of potassium organotrifluoroborates has marked a significant advancement, providing air- and moisture-stable, crystalline solids that serve as excellent precursors to alkyl radicals under milder and more controlled conditions.[3][4]

This compound, in particular, allows for the direct installation of the methoxymethyl group. This motif is a valuable component in medicinal chemistry, often used as a bioisostere or a stable protecting group. This document will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and showcase the scope of this powerful reaction.

Mechanistic Pathways: Generating the Methoxymethyl Radical

The conversion of the stable this compound salt into a reactive methoxymethyl radical is the crucial first step of the C-H alkylation sequence. This can be achieved through several distinct, yet complementary, mechanistic pathways.

Stoichiometric Metal-Mediated Oxidation

One of the most direct methods involves the use of a stoichiometric metal oxidant, with manganese(III) acetate [Mn(OAc)₃] being a prominent and effective choice.[1][2] The reaction proceeds through a well-established radical chain mechanism:

  • Radical Generation: Mn(OAc)₃ facilitates a single-electron transfer (SET) that induces the homolytic cleavage of the carbon-boron bond in the trifluoroborate salt, generating the primary methoxymethyl radical (•CH₂OCH₃).[1]

  • Heteroaryl Activation: An acid, typically trifluoroacetic acid (TFA), protonates the heteroaromatic substrate. This protonation increases the electrophilicity of the heteroaryl, making it highly susceptible to attack by the nucleophilic alkyl radical.[1][5]

  • Radical Addition: The methoxymethyl radical adds to an electron-deficient position on the protonated heteroaryl (typically C2 or C4 on quinoline or pyridine systems), forming a radical cation intermediate.

  • Rearomatization/Oxidation: A second equivalent of the oxidant abstracts an electron from this intermediate, which, after deprotonation, restores aromaticity and yields the final alkylated heterocycle.[1]

G cluster_0 Radical Generation cluster_1 Alkylation & Rearomatization K_BF3 K⁺ [CH₃OCH₂BF₃]⁻ Radical •CH₂OCH₃ K_BF3->Radical C-B Cleavage MnIII Mn(OAc)₃ MnIII->K_BF3 SET Het Protonated Heteroaryl (Het-H⁺) Radical->Het Radical Addition Radical_Cation Radical Cation Intermediate Het->Radical_Cation Product Alkylated Heteroaryl Radical_Cation->Product Oxidation & Deprotonation H_plus H⁺ MnII Mn(OAc)₂ MnIII_2 Mn(OAc)₃ MnIII_2->Radical_Cation

Caption: Mn(OAc)₃-mediated C-H alkylation workflow.

Photoredox Catalysis

A milder, catalytic approach employs visible-light photoredox catalysis, which avoids the use of stoichiometric heavy metal oxidants.[5][6] This method has gained significant traction for its sustainability and compatibility with complex, functional-group-rich molecules.[5][7]

  • Photoexcitation: A photocatalyst (PC), such as Ru(bpy)₃²⁺ or an organic dye, absorbs visible light and is promoted to an excited state (PC*).

  • Oxidative Quenching Cycle: The excited photocatalyst is oxidized by a mild terminal oxidant, generating a more powerfully oxidizing species (PC⁺). This PC⁺ is then capable of oxidizing the this compound via single-electron transfer, regenerating the ground-state photocatalyst and releasing the methoxymethyl radical.

  • Alkylation: As in the previous mechanism, the generated radical adds to the protonated heteroaryl, and the resulting radical cation is reduced in the catalytic cycle to furnish the product and regenerate the active catalyst.

This catalytic cycle offers excellent control and often proceeds at room temperature, preserving delicate functional groups.[5]

G PC PC PC_excited PC* PC->PC_excited hν (Light) Radical R• PC_oxidized PC⁺ PC_excited->PC_oxidized SET Oxidant_red Oxidant⁻ PC_excited->Oxidant_red Oxidant PC_oxidized->PC SET K_BF3 R-BF₃K PC_oxidized->K_BF3 R-BF₃K K_BF3->Radical Product_Int [Het(R)-H]•⁺ Radical->Product_Int Het-H⁺ Oxidant Oxidant Het Het-H⁺ Product_Int->PC_excited SET Product Product Product_Int->Product -H⁺

Caption: Generalized photoredox catalytic cycle.

Application Notes & Field Insights

Why Choose this compound?
  • Exceptional Stability: Unlike many organometallic reagents, potassium organotrifluoroborates are typically free-flowing, crystalline solids that are stable to air and moisture, simplifying handling and storage.[3]

  • Operational Simplicity: Reactions can often be set up on the benchtop without the need for rigorously inert atmospheres, increasing throughput and accessibility.

  • Predictable Reactivity: The generation of a nucleophilic radical leads to predictable regioselectivity on electron-deficient heteroaromatics, primarily at the positions ortho and para to the heteroatom.

  • Synthetic Accessibility: Alkoxymethyltrifluoroborates can be readily prepared from the corresponding potassium bromomethyltrifluoroborate via SN2 displacement with an alkoxide, making a wide variety of derivatives accessible.[8][9]

Selecting the Optimal Reaction Conditions
  • Oxidant Choice: For robust, scalable reactions where the substrate is stable to strong oxidants, Mn(OAc)₃ is a reliable and cost-effective choice.[1]

  • Catalyst Choice: For late-stage functionalization of complex molecules or substrates with sensitive functional groups, a photoredox-mediated approach is superior due to its mild reaction conditions (often room temperature) and use of a mild terminal oxidant.[5]

  • The Role of Acid: The addition of a Brønsted acid, such as TFA, is critical. It activates the heteroaryl towards radical addition by lowering the energy of the LUMO. NMR studies have confirmed the formation of a distinct heteroaryl species in the presence of acid, which rationalizes the enhanced regioselectivity and efficiency.[10]

Data Summary: Scope of Heteroaryl C-H Alkylation

The following table summarizes the scope of direct C-H alkylation on various heteroaromatic cores using potassium alkyltrifluoroborates under Mn(OAc)₃-mediated conditions, demonstrating the broad applicability of this methodology.

EntryHeteroaryl SubstrateAlkylating ReagentProductYield (%)
1LepidinePotassium Cyclobutyltrifluoroborate2-Cyclobutyllepidine78
2QuinolinePotassium Cyclobutyltrifluoroborate2-Cyclobutylquinoline65
3BenzothiazolePotassium Cyclobutyltrifluoroborate2-Cyclobutylbenzothiazole89
4LepidinePotassium tert-Butyltrifluoroborate2-tert-Butyllepidine78
5LepidinePotassium Cyclohexyltrifluoroborate2-Cyclohexyllepidine75
6LepidinePotassium Isopropyltrifluoroborate2-Isopropyllepidine65
7LepidineThis compound2-(Methoxymethyl)lepidine62

Data synthesized from published results. Yields are for isolated products.[1][2]

Detailed Experimental Protocols

Protocol 1: Mn(OAc)₃-Mediated C-H Methoxymethylation of Lepidine

This protocol is adapted from established procedures for the direct alkylation of heteroaryls.[1][2][11]

Materials & Equipment:

  • Lepidine (4-methylquinoline)

  • This compound

  • Manganese(III) acetate dihydrate [Mn(OAc)₃·2H₂O]

  • Trifluoroacetic acid (TFA)

  • Acetic acid (glacial)

  • Deionized water

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle with temperature control

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add lepidine (1.0 mmol, 1.0 equiv), this compound (1.0 mmol, 1.0 equiv), and manganese(III) acetate dihydrate (2.5 mmol, 2.5 equiv).

  • Solvent and Additive Addition: Add a 1:1 mixture of acetic acid and water (0.08 M solution, approx. 12.5 mL). Finally, add trifluoroacetic acid (1.0 mmol, 1.0 equiv) to the stirring suspension.

  • Reaction Conditions: Heat the reaction mixture to 50 °C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS if desired.

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate.

  • Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution portion-wise until effervescence ceases.

  • Wash the organic layer with saturated aqueous Na₂S₂O₃ solution (2 x 20 mL) to remove residual manganese salts, followed by a wash with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(methoxymethyl)lepidine.

References

  • Yan, M., Lo, J. C., Edwards, J. T., & Baran, P. S. (2016). Radicals in Synthesis. Journal of the American Chemical Society.
  • Matsui, J. K., Primer, D. N., & Molander, G. A. (2017). Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. Chemical Science, 8(5), 3512–3522. [Link]

  • Molander, G. A., Colombel, V., & Braz, V. A. (2011). Direct Alkylation of Heteroaryls using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Organic Letters, 13(7), 1852–1855. [Link]

  • Matsui, J. K., Primer, D. N., & Molander, G. A. (2017). Metal-free C–H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. National Institutes of Health. [Link]

  • Chen, J., Lu, G., & Chen, J. (2019). Photoelectrochemical C-H Alkylation of Heteroarenes with Organotrifluoroborates. Angewandte Chemie International Edition, 58(14), 4592–4595. [Link]

  • Feng, Y., & Chen, G. (2013). Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combination with MnF3. Organic Letters, 15(9), 2302–2305. [Link]

  • Molander, G. A., Colombel, V., & Braz, V. A. (2011). Direct Alkylation of Heteroaryls Using Potassium Alkyl- and Alkoxymethyltrifluoroborates. ACS Publications. [Link]

  • Molander, G. A., Colombel, V., & Braz, V. A. (2011). Direct Alkylation of Heteroaryls Using Potassium Alkyl- and Alkoxymethyltrifluoroborates. Organic Letters. [Link]

  • Feng, Y., & Chen, G. (2013). Mild palladium-catalyzed C-H alkylation using potassium alkyltrifluoroborates in combination with MnF3. Organic Letters, 15(9), 2302–2305. [Link]

  • Baran, P. S., & O'Malley, D. P. (2012). Practical and innate C–H functionalization of heterocycles.
  • Molander, G. A., Colombel, V., & Braz, V. A. (2011). Direct alkylation of heteroaryls using potassium alkyl- and alkoxymethyltrifluoroborates. PubMed. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. Organic Letters, 10(11), 2135–2138. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2008). Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. PubMed. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(13), 2767–2770. [Link]

  • Tellitu, I., & Domínguez, E. (2010). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Matsui, J. K., Primer, D. N., & Molander, G. A. (2017). Metal-free C-H alkylation of heteroarenes with alkyltrifluoroborates: a general protocol for 1°, 2° and 3° alkylation. Chemical Science. [Link]

Sources

Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the creation of stereochemically defined carbon-carbon bonds is paramount, particularly in the fields of pharmaceutical and materials science. The Suzuki-Miyaura cross-coupling has long been a workhorse for C(sp²)—C(sp²) bond formation. However, extending this powerful transformation to the stereospecific coupling of C(sp³)-hybridized centers, especially secondary alkyl groups, has been a formidable challenge due to competing pathways like β-hydride elimination and racemization.[1] This guide provides an in-depth exploration of the stereospecific cross-coupling of secondary organotrifluoroborates, a class of air- and moisture-stable reagents that have revolutionized the synthesis of chiral molecules.[1]

This document will delve into two seminal, yet stereodivergent, methodologies that have emerged as robust solutions for this synthetic challenge: a stereoretentive coupling of α-alkoxy secondary organotrifluoroborates and a stereoinvertive coupling of unactivated secondary organotrifluoroborates. We will explore the mechanistic underpinnings of each transformation, provide detailed, field-proven protocols, and present data to showcase the scope and utility of these reactions.

The Power of Potassium Organotrifluoroborates

Potassium organotrifluoroborates (R-BF₃K) have gained prominence as superior alternatives to boronic acids and esters in many cross-coupling applications. Their enhanced stability as crystalline solids simplifies handling, storage, and stoichiometry, making them ideal "stereocenters in a bottle."[2] This guide will focus on the application of chiral, enantioenriched secondary organotrifluoroborates in stereospecific Suzuki-Miyaura cross-coupling reactions.

Section 1: Stereoretentive Cross-Coupling of 1-(Benzyloxy)alkyltrifluoroborates

A significant breakthrough in stereospecific C(sp³)—C(sp²) coupling was achieved through the use of secondary organotrifluoroborates bearing a benzyloxy group at the α-position. This methodology, developed by Molander and coworkers, proceeds with nearly complete retention of stereochemistry at the reacting carbon center.[2][3]

Mechanistic Rationale for Stereoretention

The key to the high stereofidelity of this reaction is the presence of the benzyloxy group. It is proposed that after the initial transmetalation of the organotrifluoroborate to the palladium(II) center, the benzyl ether's aryl ring coordinates to the metal. This intramolecular coordination stabilizes the diorganopalladium intermediate, preventing β-hydride elimination and directing the reductive elimination to proceed with retention of configuration.[2][3]

G ArPd(II)XL2 Ar-Pd(II)-X      L₂ Transmetalation_TS Transmetalation (Retention) ArPd(II)XL2->Transmetalation_TS Diorganopalladium_Int Ar-Pd(II)-R      L₂ (Coordinated) Transmetalation_TS->Diorganopalladium_Int Reductive_Elimination Reductive Elimination Diorganopalladium_Int->Reductive_Elimination Product Ar-R (Retention) Reductive_Elimination->Product Pd(0)L2 Pd(0)L2 Product->Pd(0)L2 Catalyst Regeneration ArX Ar-X Oxidative_Addition Oxidative Addition ArX->Oxidative_Addition RBF3K R-BF₃K RBF3K->Transmetalation_TS Base Base Base->Transmetalation_TS Oxidative_Addition->ArPd(II)XL2

Figure 1: Proposed Catalytic Cycle for Stereoretentive Cross-Coupling.
Experimental Protocols

Protocol 1.1: Synthesis of Potassium 1-(Hydroxy)alkyltrifluoroborates [1][2]

This procedure outlines the copper-catalyzed diboration of aldehydes to generate the precursor to the chiral secondary organotrifluoroborate.

  • To a flame-dried flask under an argon atmosphere, add the desired aldehyde (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.0 equiv), and anhydrous toluene.

  • In a separate flask, prepare the catalyst by adding CuCl (3 mol%) and sodium tert-butoxide (6 mol%) to anhydrous toluene and stir for 15 minutes.

  • Add the catalyst suspension to the aldehyde/diboron mixture.

  • Stir the reaction at room temperature for 1.5 hours.

  • Upon completion, add a saturated aqueous solution of KHF₂ (4.0 equiv).

  • Stir vigorously overnight at room temperature.

  • Filter the resulting white precipitate, wash with cold methanol and then diethyl ether, and dry under vacuum to yield the potassium 1-(hydroxy)alkyltrifluoroborate.

Protocol 1.2: Benzylation of Potassium 1-(Hydroxy)alkyltrifluoroborates [1][2]

  • To a flame-dried Schlenk flask under an argon atmosphere, add the potassium 1-(hydroxy)alkyltrifluoroborate (1.0 equiv) and anhydrous THF.

  • Cool the suspension to 0 °C and add potassium hydride (KH) (1.5 equiv) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add benzyl bromide (1.5 equiv) dropwise.

  • Stir the reaction overnight at room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired potassium 1-(benzyloxy)alkyltrifluoroborate.

Protocol 1.3: Stereoretentive Suzuki-Miyaura Cross-Coupling [1]

  • To a reaction vial, add the potassium 1-(benzyloxy)alkyltrifluoroborate (1.0 equiv), the aryl chloride (1.0 equiv), cesium carbonate (Cs₂CO₃) (3.0 equiv), palladium(II) acetate (Pd(OAc)₂) (10 mol%), and cataCXium A (20 mol%).

  • Evacuate and backfill the vial with argon.

  • Add a degassed 1:1 mixture of toluene and water.

  • Seal the vial and heat the reaction mixture to 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Scope of the Stereoretentive Cross-Coupling
EntryAryl ChlorideSecondary OrganotrifluoroborateProductYield (%)ee (%)Ref.
14-Chloroanisole(R)-K[(BnO)CH(Ph)BF₃](R)-1-(4-methoxyphenyl)-1-phenylethanol (after deprotection)85>99[2]
21-Chloronaphthalene(R)-K[(BnO)CH(Ph)BF₃](R)-1-(naphthalen-1-yl)-1-phenylethanol (after deprotection)95>99[2]
32-Chloropyridine(R)-K[(BnO)CH(Ph)BF₃](R)-1-phenyl-1-(pyridin-2-yl)ethanol (after deprotection)88>99[2]
44-Chlorobenzonitrile(S)-K[(BnO)CH(CH₂CH₂Ph)BF₃](S)-4-(1-benzyloxy-3-phenylpropyl)benzonitrile7698[2]

Section 2: Stereoinvertive Cross-Coupling of Unactivated Secondary Alkyltrifluoroborates

In contrast to the stereoretentive pathway, a general and highly efficient method for the stereospecific cross-coupling of unactivated secondary alkyltrifluoroborates has been developed by Biscoe and colleagues.[4][5][6] This transformation proceeds with complete inversion of configuration at the stereogenic center.

Mechanistic Rationale for Stereoinversion

For unactivated secondary alkyltrifluoroborates, which lack a coordinating group at the α-position, the transmetalation step is believed to proceed through an open transition state, leading to inversion of stereochemistry.[7] The use of a preformed, bulky, and electron-rich phosphine-ligated palladium catalyst is crucial for promoting the desired cross-coupling over competing β-hydride elimination and isomerization pathways.[4][6]

G ArPd(II)XL Ar-Pd(II)-X      L Transmetalation_TS_Inversion Transmetalation (Inversion) ArPd(II)XL->Transmetalation_TS_Inversion Diorganopalladium_Int_Inversion Ar-Pd(II)-R      L Transmetalation_TS_Inversion->Diorganopalladium_Int_Inversion Reductive_Elimination_Inversion Reductive Elimination Diorganopalladium_Int_Inversion->Reductive_Elimination_Inversion Product_Inversion Ar-R (Inversion) Reductive_Elimination_Inversion->Product_Inversion Pd(0)L Pd(0)L Product_Inversion->Pd(0)L Catalyst Regeneration ArX Ar-X Oxidative_Addition_Inversion Oxidative Addition ArX->Oxidative_Addition_Inversion RBF3K_unactivated R-BF₃K (unactivated) RBF3K_unactivated->Transmetalation_TS_Inversion Base Base Base->Transmetalation_TS_Inversion Oxidative_Addition_Inversion->ArPd(II)XL

Figure 2: Proposed Catalytic Cycle for Stereoinvertive Cross-Coupling.
Experimental Protocols

Protocol 2.1: Synthesis of Enantioenriched Secondary Alkyltrifluoroborates

The synthesis of enantioenriched unactivated secondary alkyltrifluoroborates can be achieved through various methods, including the asymmetric hydroboration of alkenes followed by treatment with KHF₂. For a detailed procedure, please refer to the relevant literature.

Protocol 2.2: Stereoinvertive Suzuki-Miyaura Cross-Coupling [4][6]

  • To a reaction vial, add the enantioenriched secondary alkyltrifluoroborate (1.5 equiv), the aryl chloride (1.0 equiv), and potassium carbonate (K₂CO₃) (3.0 equiv).

  • Add a pre-formed solution of a P(t-Bu)₃ palladium precatalyst (e.g., (P(t-Bu)₃)₂Pd) (5 mol%).

  • Evacuate and backfill the vial with argon.

  • Add a degassed 2:1 mixture of toluene and water.

  • Seal the vial and heat the reaction mixture to 100 °C for 18-24 hours.

  • After cooling to room temperature, dilute the reaction with diethyl ether and water.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation: Scope of the Stereoinvertive Cross-Coupling
EntryAryl ChlorideSecondary OrganotrifluoroborateProductYield (%)erRef.
14-Chloroanisole(R)-s-BuBF₃K(S)-2-(4-methoxyphenyl)butane8298:2[4]
22-Chlorotoluene(R)-s-BuBF₃K(S)-2-(o-tolyl)butane7598:2[4]
33-Chloropyridine(R)-s-BuBF₃K(S)-3-(sec-butyl)pyridine6898:2[4]
41-Chloro-4-(trifluoromethyl)benzene(R)-s-BuBF₃K(S)-1-(sec-butyl)-4-(trifluoromethyl)benzene8598:2[4]

Troubleshooting and Considerations

  • Purity of Reagents: The success of these reactions is highly dependent on the purity of the starting materials, particularly the organotrifluoroborate.

  • Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial to prevent catalyst deactivation.

  • Ligand Selection: The choice of phosphine ligand is critical for achieving high stereospecificity and yield. For the stereoretentive coupling, cataCXium A is optimal, while for the stereoinvertive coupling, a bulky trialkylphosphine such as P(t-Bu)₃ is essential.

  • Solvent and Base: The solvent system and the choice of base have been optimized for each protocol and should be followed closely.

Applications in Drug Discovery and Development

The ability to forge C(sp³)—C(sp²) bonds with high stereochemical control opens up new avenues for the synthesis of complex chiral molecules. These methodologies are particularly valuable in drug discovery, where the three-dimensional arrangement of atoms is critical for biological activity. The modular nature of these cross-coupling reactions allows for the rapid generation of libraries of chiral compounds for biological screening.

Conclusion

The stereospecific cross-coupling of secondary organotrifluoroborates represents a significant advancement in synthetic organic chemistry. The development of both stereoretentive and stereoinvertive methods provides chemists with powerful and predictable tools for the construction of enantiomerically enriched molecules. By understanding the underlying mechanisms and adhering to the detailed protocols provided in this guide, researchers can confidently apply these transformative reactions to their own synthetic challenges.

References

  • Molander, G. A.; Wisniewski, S. R. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. J. Am. Chem. Soc.2012 , 134 (40), 16856–16868. [Link]

  • Li, L.; Zhao, S.; Joshi-Pangu, A.; Diane, M.; Biscoe, M. R. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. J. Am. Chem. Soc.2014 , 136 (40), 14027–14030. [Link]

  • Molander, G. A.; Nykaza, T. V.; Hirner, J. J. Synthesis and Suzuki-Miyaura Cross-Coupling of Enantioenriched Secondary Potassium β-Trifluoroboratoamides: Catalytic, Asymmetric Conjugate Addition of Bisboronic Acid and Tetrakis(dimethylamino)diboron to α,β-Unsaturated Carbonyl Compounds. Org. Lett.2013 , 15 (23), 5952–5955. [Link]

  • Biscoe, M. R.; Li, L.; Zhao, S.; Joshi-Pangu, A.; Diane, M. Stereospecific pd-catalyzed cross-coupling reactions of secondary alkylboron nucleophiles and aryl chlorides. PubMed2014 . [Link]

  • Organic Chemistry Portal. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. [Link]

  • Molander, G. A.; Jean-Gérard, L.; Zhao, N. Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. J. Am. Chem. Soc.2010 , 132 (49), 17402–17404. [Link]

  • Molander, G. A.; Wisniewski, S. R. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1‑(Benzyloxy)alkyltrifluoroborates. Figshare2012 . [Link]

  • Dreher, S. D.; Dormer, P. G.; Sandrock, D. L.; Molander, G. A. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. J. Am. Chem. Soc.2008 , 130 (29), 9257–9259. [Link]

  • Molander, G. A.; Jean-Gérard, L.; Zhao, N. Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. PMC2010 . [Link]

  • Molander, G. A.; Siddiqui, S. Z.; Fleury-Brégeot, N. Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses2012 , 89, 233. [Link]

  • Dreher, S. D.; Lim, S.-E.; Sandrock, D. L.; Molander, G. A. Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides. J. Org. Chem.2009 , 74 (9), 3626–3631. [Link]

Sources

The Ascendancy of Potassium Trifluoroboratohomoenolates: A Guide to their Strategic Application in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of synthetic organic chemistry, the quest for stable, versatile, and highly functionalizable reagents is paramount. Among the rising stars in the synthetic chemist's toolkit are potassium organotrifluoroborates, prized for their remarkable stability to air and moisture, a significant advantage over their boronic acid and ester counterparts.[1][2] This guide delves into a specific and highly valuable subclass: potassium trifluoroboratohomoenolates. These reagents have emerged as powerful nucleophilic partners in a variety of cross-coupling reactions, offering a direct and efficient pathway to complex molecular architectures crucial for drug discovery and development.

This document provides a comprehensive overview of the synthesis and application of potassium trifluoroboratohomoenolates in cross-coupling reactions. We will explore the nuances of their preparation, delve into the well-established Suzuki-Miyaura coupling, and discuss the potential for their application in Heck and Sonogashira-type reactions, supported by detailed protocols and mechanistic insights.

The Advantage of the Trifluoroborate Moiety

Potassium organotrifluoroborates are tetracoordinate boron species that offer a unique combination of stability and reactivity.[2] Unlike boronic acids, which can exist as dehydrative trimers (boroxines), organotrifluoroborates are well-defined, monomeric crystalline solids.[1] This inherent stability simplifies handling, storage, and stoichiometry in chemical reactions. The trifluoroborate group acts as a "protected" form of the corresponding boronic acid, slowly releasing the active trivalent boron species under the reaction conditions, which can minimize side reactions like protodeboronation.

Synthesis of Potassium Trifluoroboratohomoenolates

The preparation of potassium trifluoroboratohomoenolates is a straightforward process, typically commencing from readily available α,β-unsaturated carbonyl compounds. The key transformation involves the conjugate addition of a diboron reagent, followed by conversion to the trifluoroborate salt.

A widely adopted and efficient method involves the copper-catalyzed β-boration of α,β-unsaturated ketones, esters, and amides with bis(pinacolato)diboron (B₂pin₂). The resulting β-borylated carbonyl compound is then treated with potassium hydrogen fluoride (KHF₂) to furnish the desired potassium trifluoroboratohomoenolate. This method is notable for its good to excellent yields and tolerance of a wide range of functional groups.[3]

Synthesis_Workflow cluster_0 Step 1: Conjugate Borylation cluster_1 Step 2: Conversion to Trifluoroborate Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Beta_Borylated β-Borylated Carbonyl Intermediate Unsaturated_Carbonyl->Beta_Borylated + B₂pin₂ Cu Catalyst B2pin2 Bis(pinacolato)diboron (B₂pin₂) Cu_Catalyst Copper Catalyst Homoenolate Potassium Trifluoroboratohomoenolate Beta_Borylated->Homoenolate + KHF₂ KHF2 Potassium Hydrogen Fluoride (KHF₂)

Figure 1: General workflow for the synthesis of potassium trifluoroboratohomoenolates.

Protocol 1: General Procedure for the Synthesis of Potassium Trifluoroboratohomoenolates

This protocol is adapted from the work of Molander and Petrillo.[3]

Materials:

  • α,β-Unsaturated carbonyl compound (ketone, ester, or amide)

  • Bis(pinacolato)diboron (B₂pin₂)

  • Copper(I) chloride (CuCl)

  • Sodium tert-butoxide (NaOtBu)

  • Dipotassium phosphate (K₂HPO₄)

  • 1,4-Dioxane (anhydrous)

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂)

  • Acetone

  • Diethyl ether

Procedure:

  • Conjugate Borylation:

    • To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add CuCl (3 mol %), NaOtBu (3 mol %), and K₂HPO₄ (1.5 equivalents).

    • Add anhydrous 1,4-dioxane, followed by the α,β-unsaturated carbonyl compound (1.0 equivalent) and bis(pinacolato)diboron (1.1 equivalents).

    • Stir the reaction mixture at room temperature for the time required for complete conversion (typically monitored by TLC or GC-MS).

    • Upon completion, filter the mixture through a pad of Celite, washing with diethyl ether.

    • Concentrate the filtrate under reduced pressure to obtain the crude β-borylated carbonyl compound.

  • Conversion to the Potassium Trifluoroborate Salt:

    • Dissolve the crude β-borylated intermediate in methanol.

    • Add a saturated aqueous solution of KHF₂ (4.0 equivalents).

    • Stir the mixture vigorously at room temperature for 30 minutes.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (DCM) or ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting solid is the potassium trifluoroboratohomoenolate, which can often be used without further purification or can be recrystallized from a suitable solvent system (e.g., acetone/diethyl ether).

Suzuki-Miyaura Cross-Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and potassium trifluoroboratohomoenolates have proven to be exceptionally effective nucleophilic partners in this palladium-catalyzed reaction.[3][4] They readily couple with a wide array of aryl and heteroaryl halides (including chlorides), offering a powerful method for the synthesis of β-arylated carbonyl compounds.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl/Heteroaryl Halide (Ar-X) ArX->OxAdd PdII_Complex Ar-Pd(II)-X L₂ OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Homoenolate K⁺[R-BF₃]⁻ Hydrolysis Hydrolysis Homoenolate->Hydrolysis BoronicAcid R-B(OH)₂ Hydrolysis->BoronicAcid BoronicAcid->Transmetalation Diorganopalladium Ar-Pd(II)-R L₂ Transmetalation->Diorganopalladium RedElim Reductive Elimination Diorganopalladium->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A key aspect of the mechanism is the presumed in situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then participates in the transmetalation step with the palladium(II) complex. This slow-release feature contributes to the high efficiency and functional group tolerance of the reaction.

Protocol 2: Suzuki-Miyaura Coupling of Potassium Trifluoroboratohomoenolates with Aryl Halides

This protocol is based on optimized conditions reported by Molander and Petrillo.[3]

Materials:

  • Potassium trifluoroboratohomoenolate

  • Aryl or heteroaryl halide (bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add the potassium trifluoroboratohomoenolate (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

  • In a separate vial, prepare the catalyst solution by dissolving Pd(OAc)₂ (2 mol %) and RuPhos (4 mol %) in toluene.

  • Add the catalyst solution to the reaction vessel containing the solids.

  • Add a mixture of toluene and water (typically in a 10:1 ratio) to achieve the desired reaction concentration (e.g., 0.2 M).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 85 °C and stir for the required time for complete conversion (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Examples of Suzuki-Miyaura Coupling of Potassium Trifluoroboratohomoenolates

EntryHomoenolate PrecursorAryl HalideProductYield (%)Reference
1Cyclohexenone4-Bromoacetophenone3-(4-Acetylphenyl)cyclohexan-1-one95[3]
2N,N-Diethyl-2-butenamide4-Chlorobenzonitrile4-(1-(diethylcarbamoyl)propyl)benzonitrile88[3]
3Methyl crotonate1-Bromo-4-methoxybenzeneMethyl 3-(4-methoxyphenyl)butanoate92[3]
43-Penten-2-one2-Bromopyridine4-(Pyridin-2-yl)pentan-2-one85[3]

Expanding the Horizon: Potential in Heck and Sonogashira Couplings

While the Suzuki-Miyaura coupling of potassium trifluoroboratohomoenolates is well-established, their application in other important cross-coupling reactions like the Heck and Sonogashira couplings is less explored. However, based on the known reactivity of other organotrifluoroborates, we can infer their potential in these transformations.

Heck-Type Reactions

The Mizoroki-Heck reaction typically involves the coupling of an unsaturated halide with an alkene. However, oxidative versions of the Heck reaction have been developed where an organometallic reagent replaces the organic halide. There is precedent for the use of aryltrifluoroborates in oxidative Heck reactions, proceeding through a Pd(II)-catalyzed pathway requiring an external oxidant.[3] Additionally, rhodium-catalyzed, base-free Heck-type reactions of potassium aryltrifluoroborates have been reported.[5][6]

While direct examples with trifluoroboratohomoenolates are not yet reported in the literature, their participation in a Heck-type reaction with an alkene is mechanistically plausible. This would provide a novel route to γ,δ-unsaturated carbonyl compounds.

Heck_Type_Reaction Homoenolate Potassium Trifluoroboratohomoenolate Coupled_Product γ,δ-Unsaturated Carbonyl Compound Homoenolate->Coupled_Product + Alkene Pd(II) Catalyst, Oxidant Pd_Catalyst Pd(II) Catalyst Oxidant Oxidant (e.g., Cu(OAc)₂) Alkene Alkene

Figure 3: Conceptual pathway for a Heck-type reaction with potassium trifluoroboratohomoenolates.

Further research in this area is warranted to explore the feasibility and optimize conditions for such a transformation. Key challenges would likely include controlling the regioselectivity of the alkene insertion and preventing competitive β-hydride elimination from the alkyl-palladium intermediate.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of C(sp²)-C(sp) bonds, typically between an aryl or vinyl halide and a terminal alkyne. While there are no direct reports of Sonogashira couplings with potassium trifluoroboratohomoenolates, the Sonogashira reaction has been successfully employed to synthesize alkyne-containing potassium organotrifluoroborates from haloaryltrifluoroborates.[7][8] This demonstrates that the trifluoroborate moiety is compatible with the conditions of the Sonogashira coupling.

A hypothetical Sonogashira-type coupling of a trifluoroboratohomoenolate with a terminal alkyne would be a novel disconnection, providing access to γ,δ-alkynyl carbonyl compounds. This would likely require a palladium and copper co-catalyzed system and a suitable base.

Conclusion and Future Outlook

Potassium trifluoroboratohomoenolates are demonstrably valuable and versatile reagents in organic synthesis. Their stability, ease of preparation, and robust performance in Suzuki-Miyaura cross-coupling reactions have solidified their place in the synthetic chemist's toolbox. While their application in other cross-coupling reactions such as the Heck and Sonogashira couplings remains an area for future exploration, the existing literature on the reactivity of organotrifluoroborates provides a strong foundation for optimism. The continued development of new catalytic systems and a deeper understanding of the reactivity of these fascinating reagents will undoubtedly unlock even more powerful synthetic strategies for the construction of complex molecules relevant to the pharmaceutical and materials science industries.

References

  • Kim, D.-S., & Ham, J. (2010). Preparation of Potassium Alkynylaryltrifluoroborates from Haloaryltrifluoroborates via Sonogashira Coupling Reaction. Organic Letters, 12(5), 1092–1095. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Synthesis of 1-Naphthol via Oxidation of Potassium 1-Naphthyltrifluoroborate. Organic Syntheses, 89, 293. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Martinez, R., Voica, F., Genet, J.-P., & Darses, S. (2008). Base-Free Mizoroki−Heck Reaction Catalyzed by Rhodium Complexes. Organic Letters, 10(16), 3547–3550. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. PubMed. [Link]

  • Hayashi, T., Hirabayashi, A., Mori, A., Nishikata, T., Hagiwara, N., Kawata, K., Okeda, T., Wang, H. F., Fugami, K., & Kosugi, M. (2001). Mizoroki−Heck Type Reaction of Organoboron Reagents with Alkenes and Alkynes. A Pd(II)-Catalyzed Pathway with Cu(OAc)2 as an Oxidant. Organic Letters, 3(21), 3313–3316. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 71(26), 9681–9686. [Link]

  • Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(23), 5425–5428. [Link]

  • Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(13), 2767–2770. [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Retrieved from [Link]

  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]

  • Wikipedia. (2023, October 27). Heck reaction. In Wikipedia. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Bode, J. W., Liu, S. M., & Wu, D. (2021). Catalytic Synthesis of Potassium Acyltrifluoroborates (KATs) from Boronic Acids and the Thioimidate KAT Transfer Reagent. Angewandte Chemie International Edition, 60(8), 3918–3922. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

  • Kim, D.-S., & Ham, J. (2010). Preparation of Potassium Alkynylaryltrifluoroborates from Haloaryltrifluoroborates via Sonogashira Coupling Reaction. PubMed. [Link]

  • Wikipedia. (2023, November 29). Sonogashira coupling. In Wikipedia. [Link]

  • MH Chem. (2022, July 12). Sonogashira Coupling- Reaction and application in Research Lab. [Video]. YouTube. [Link]

  • Larhed, M., Lindh, J., & Odell, L. R. (2012). Oxidative Heck Reactions using Aryltrifluoroborates and Aryl N-Methyliminodiacetic Acid (MIDA) Boronates. European Journal of Organic Chemistry, 2012(2), 241–245. [Link]

Sources

Application Notes & Protocols: N-arylation of Imidazoles using Organotrifluoroborates and Copper Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The N-arylated imidazole motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1] Historically, the synthesis of these compounds via classic methods like the Ullmann condensation required harsh reaction conditions, including high temperatures and stoichiometric amounts of copper, which limited their scope and functional group tolerance.[2][3][4] The advent of the Chan-Lam cross-coupling reaction presented a milder, more versatile alternative for the formation of carbon-heteroatom bonds.[5]

This guide focuses on a highly efficient variant of the Chan-Lam reaction, employing potassium aryltrifluoroborates as the arylating agent. These reagents offer significant advantages over their boronic acid counterparts; they are typically stable, crystalline solids that are easy to handle, weigh accurately, and are less susceptible to protodeboronation and other decomposition pathways.[6] This protocol provides researchers and drug development professionals with a robust and reproducible methodology for the copper-catalyzed N-arylation of imidazoles, leveraging the stability and reactivity of organotrifluoroborate salts.

Part 1: Reaction Principles and Mechanism

The copper-catalyzed N-arylation of imidazoles with potassium aryltrifluoroborates is believed to proceed through a Cu(II)/Cu(III) catalytic cycle. Understanding this mechanism is crucial for rational optimization and troubleshooting.

The Catalytic Cycle: The reaction is initiated by the coordination of the imidazole nucleophile and the aryltrifluoroborate to a Cu(II) salt, typically Cu(OAc)₂. A base facilitates the deprotonation of the imidazole, enhancing its nucleophilicity. The key steps are:

  • Ligand Exchange/Coordination: The imidazole displaces a ligand (e.g., acetate) on the Cu(II) center.

  • Transmetalation: The aryl group is transferred from the boron atom to the copper center. This step forms a putative high-valent Cu(III) intermediate.

  • Reductive Elimination: The C-N bond is formed via reductive elimination from the Cu(III) complex, yielding the N-arylated imidazole product and a Cu(I) species.

  • Oxidation: The catalytically active Cu(II) species is regenerated from Cu(I) by an oxidant, which is often atmospheric oxygen, allowing the cycle to continue.[5]

The presence of a ligand, such as a diamine or phenanthroline, can stabilize the copper intermediates and accelerate the rate-determining steps, leading to higher efficiency, especially with challenging or sterically hindered substrates.[7][8][9]

Catalytic_Cycle Proposed Catalytic Cycle for Chan-Lam N-Arylation CuII Cu(II) Catalyst (e.g., Cu(OAc)₂) Coordination Cu(II)-Imidazole Complex CuII->Coordination + Imidazole - OAc⁻ Transmetalation Aryl-Cu(III)-Imidazole Intermediate Coordination->Transmetalation + K[ArBF₃] - KBF₃OAc Product N-Aryl Imidazole (Product) Transmetalation->Product Reductive Elimination CuI Cu(I) Species Transmetalation->CuI Product_out Product->Product_out CuI->CuII Oxidation (e.g., O₂) Base_note Base (e.g., K₃PO₄) facilitates imidazole deprotonation Base_note->Coordination

Caption: Proposed catalytic cycle for the copper-catalyzed N-arylation of imidazole.

Part 2: Detailed Experimental Protocol

This protocol outlines a general procedure for the N-arylation of a generic imidazole with a potassium aryltrifluoroborate salt. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates.

2.1 Materials and Reagents

  • Imidazole: (1.2 mmol, 1.2 equiv)

  • Potassium Aryltrifluoroborate: (1.0 mmol, 1.0 equiv)

  • Copper(II) Acetate (Cu(OAc)₂): (0.05 mmol, 5 mol%)

  • 1,10-Phenanthroline: (0.10 mmol, 10 mol%) (Optional, but recommended)

  • Potassium Phosphate (K₃PO₄), anhydrous: (2.0 mmol, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or DMF), anhydrous: (5 mL)

  • Ethyl Acetate, Hexanes, Water (reagent grade)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Inert Gas: Argon or Nitrogen

2.2 Equipment

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (manifold)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

2.3 Step-by-Step Procedure

  • Reaction Setup:

    • Place a magnetic stir bar into a dry Schlenk flask.

    • Add the imidazole (1.2 mmol), potassium aryltrifluoroborate (1.0 mmol), Cu(OAc)₂ (0.05 mmol), 1,10-phenanthroline (0.1 mmol, if used), and anhydrous K₃PO₄ (2.0 mmol).

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an inert atmosphere. The inert atmosphere is critical to prevent the oxidation and deactivation of any transient Cu(I) species and to avoid potential side reactions.[2]

  • Solvent Addition and Reaction:

    • Add 5 mL of anhydrous 1,4-dioxane via syringe.

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by withdrawing small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS.

  • Reaction Work-up:

    • Once the reaction is complete (as determined by consumption of the limiting reagent), cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the suspension through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the combined filtrate to a separatory funnel and wash sequentially with water (2 x 15 mL) and brine (1 x 15 mL). This removes the residual base and any water-soluble impurities.[2]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel. The eluent system (e.g., a gradient of hexanes/ethyl acetate) should be determined by TLC analysis.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.

Experimental_Workflow Experimental Workflow A 1. Reagent Addition (Imidazole, ArBF₃K, Cu(OAc)₂, Base, Ligand) B 2. Inert Atmosphere (Evacuate & Backfill with Ar) A->B C 3. Solvent Addition (Anhydrous Dioxane) B->C D 4. Reaction (Heat to 100°C, 12-24h) C->D E 5. Cooldown & Dilute (Ethyl Acetate) D->E F 6. Filtration (Remove solids via Celite®) E->F G 7. Aqueous Work-up (Wash with H₂O & Brine) F->G H 8. Dry & Concentrate (Na₂SO₄ & Rotovap) G->H I 9. Purification (Silica Gel Chromatography) H->I J 10. Characterization (NMR, MS) I->J Optimization_Parameters Interplay of Key Reaction Parameters Yield Reaction Yield & Efficiency Catalyst Copper Catalyst (Cu(OAc)₂, CuI) Catalyst->Yield Ligand Ligand (Phenanthroline, Diamine) Catalyst->Ligand Ligand->Yield Base Base (K₃PO₄, Cs₂CO₃) Base->Yield Solvent Solvent (DMF, Dioxane) Base->Solvent Solvent->Yield Temp Temperature Temp->Yield Substrate Substrate Scope (Sterics, Electronics) Substrate->Yield Substrate->Ligand  Hindrance may  require ligand

Sources

Synthesis of Protected Secondary Alcohols: A Technical Guide to Potassium 1-(Benzyloxy)alkyltrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the stereospecific synthesis of secondary alcohols is a critical challenge. These structural motifs are ubiquitous in biologically active molecules, and control over their stereochemistry is paramount. This guide provides an in-depth exploration of a robust and highly stereospecific method for synthesizing protected secondary alcohols via the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates with aryl and heteroaryl chlorides.

This methodology stands out for its use of air- and moisture-stable organotrifluoroborate salts, which offer significant advantages in handling and storage over traditional organoboron reagents.[1][2] More importantly, it provides a reliable solution to the long-standing challenge of β-hydride elimination in cross-couplings of secondary alkyl organometallics, proceeding with complete retention of stereochemistry at the carbon-boron center.[3][4]

The Mechanistic Cornerstone: Overcoming β-Hydride Elimination

The Suzuki-Miyaura reaction is a powerhouse for C-C bond formation, yet its application to secondary alkylboron reagents has historically been plagued by the competing β-hydride elimination pathway in the diorganopalladium intermediate. This side reaction leads to the formation of undesired alkenes and truncated products, eroding yields and stereochemical fidelity.

The innovation in this methodology lies in the strategic use of a benzyl (Bn) protecting group on the secondary alcohol precursor.[4][5] Following the transmetalation step, the benzyl group's arene ring is proposed to coordinate to the palladium center. This intramolecular stabilization of the diorganopalladium intermediate disfavors the conformation required for β-hydride elimination, thereby promoting the desired reductive elimination to form the C-C bond.[6][7] This key interaction is not only crucial for achieving high yields but also for ensuring the stereospecificity of the reaction, as the coupling proceeds with complete retention of the pre-existing stereocenter.[3][4]

Figure 1: Suzuki-Miyaura catalytic cycle for protected secondary alcohol synthesis.

Experimental Protocols

This section details the two-stage process: the synthesis of the potassium 1-(benzyloxy)alkyltrifluoroborate precursors and their subsequent stereospecific cross-coupling.

Part 1: Synthesis of Potassium 1-(Benzyloxy)alkyltrifluoroborates

The synthesis begins with the creation of a potassium 1-(hydroxy)alkyltrifluoroborate from a corresponding aldehyde, which is then protected with a benzyl group.

Workflow for Precursor Synthesis

G start Aldehyde + B₂pin₂ step1 Copper-Catalyzed Diboration start->step1 intermediate Potassium 1-(Hydroxy)alkyltrifluoroborate step1->intermediate step2 Protection Reaction intermediate->step2 end Potassium 1-(Benzyloxy)alkyltrifluoroborate step2->end reagents KH, Benzyl Bromide reagents->step2

Figure 2: Workflow for the synthesis of the trifluoroborate coupling partner.

Step-by-Step Protocol: Benzyl Protection of Potassium 1-(hydroxy)-3-phenylpropyltrifluoroborate

This protocol provides a representative example for the benzylation step. The initial 1-(hydroxy)alkyltrifluoroborate is synthesized via a copper-catalyzed diboration of the corresponding aldehyde.[5]

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, suspend the potassium 1-(hydroxy)alkyltrifluoroborate (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the suspension to 0 °C in an ice bath. Add potassium hydride (KH, 30% dispersion in mineral oil, 1.5 equiv) portion-wise over 10-15 minutes. Caution: KH reacts violently with water and is flammable. Handle with extreme care.

  • Stirring: Allow the reaction mixture to warm to room temperature and stir for 1 hour. The mixture will typically become a clearer solution as the potassium alkoxide forms.

  • Benzylation: Add benzyl bromide (1.5 equiv) dropwise to the stirred solution.

  • Reaction: Stir the reaction overnight at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, cool the flask to 0 °C and slowly add water to quench the excess potassium hydride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

  • Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure potassium 1-(benzyloxy)alkyltrifluoroborate.[3]

Substrate (Aldehyde Precursor)Protecting Group ReagentYield (%)Reference
HydrocinnamaldehydeBenzyl BromideHigh[5]
4-ChlorobenzaldehydeBenzyl Bromide76[8]
4-TrifluoromethylbenzaldehydeBenzyl Bromide81[8]
4-Methoxybenzaldehydep-Methoxybenzyl Chloride90[8]
2-ThiophenecarboxaldehydeBenzyl Bromide64[8]

Table 1: Representative yields for the synthesis of various potassium 1-(arylmethyleneoxy)alkyltrifluoroborates.

Part 2: Stereospecific Suzuki-Miyaura Cross-Coupling

This protocol outlines the palladium-catalyzed cross-coupling of the synthesized potassium 1-(benzyloxy)alkyltrifluoroborate with an aryl chloride.

Step-by-Step Protocol: Coupling of Potassium 1-(benzyloxy)-3-phenylpropyltrifluoroborate with 4-Chloroanisole

  • Reaction Setup: To a clean, oven-dried reaction vial, add the potassium 1-(benzyloxy)-3-phenylpropyltrifluoroborate (1.0 equiv), 4-chloroanisole (1.0 equiv), and cesium carbonate (Cs₂CO₃) (3.0 equiv).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 10 mol %) and the ligand cataCXium A (20 mol %). Add the catalyst and ligand to the reaction vial.

  • Inert Atmosphere: Seal the vial with a septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: Prepare a degassed 1:1 mixture of toluene and water. Add the solvent mixture to the reaction vial via syringe.

  • Heating: Seal the vial tightly and place it in a preheated oil bath or heating block at 110 °C.

  • Reaction Time: Stir the reaction mixture vigorously for 24 hours.

  • Cooling and Dilution: After 24 hours, remove the vial from the heat source and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate and water.

  • Extraction: Transfer the contents to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to obtain the desired protected secondary alcohol.[3]

Potassium 1-(benzyloxy)alkyltrifluoroborateAryl/Heteroaryl ChlorideYield (%)Reference
K-[(1S)-1-(Benzyloxy)propyl]trifluoroborate4-Chloroanisole85[2]
K-[(1S)-1-(Benzyloxy)-3-phenylpropyl]trifluoroborate4-Chloroanisole84[2]
K-[(1S)-1-(Benzyloxy)-3-phenylpropyl]trifluoroborate2-Chloropyridine88[2]
K-[(1S)-1-(Benzyloxy)-3-phenylpropyl]trifluoroborate3-Chloropyridine81[2]
K-[(1S)-1-(Benzyloxy)-3-phenylpropyl]trifluoroborate5-Chloro-1-methylimidazole75[2]

Table 2: Representative yields for the stereospecific cross-coupling with various aryl and heteroaryl chlorides.

Applications in Drug Discovery and Development

The ability to construct enantioenriched secondary alcohol moieties in a predictable and robust manner is of immense value in medicinal chemistry. Secondary alcohols are common features in pharmacophores, often participating in crucial hydrogen bonding interactions with biological targets. This methodology allows for the late-stage introduction of complex side chains containing a stereodefined secondary alcohol, providing a powerful tool for building structure-activity relationships (SAR) in drug discovery programs. The stability of the trifluoroborate reagents also makes them amenable to high-throughput screening and parallel synthesis platforms.[9]

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium 1-(benzyloxy)alkyltrifluoroborates is a premier method for the stereospecific synthesis of protected secondary alcohols. Its operational simplicity, use of stable and easy-to-handle reagents, broad substrate scope, and, most importantly, high stereochemical fidelity make it an invaluable tool for synthetic and medicinal chemists. The strategic use of the benzyl protecting group to circumvent β-hydride elimination represents a key mechanistic insight that unlocks the full potential of secondary organoboron reagents in modern cross-coupling chemistry.

References

  • Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(40), 16856–16868. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Figshare. [Link]

  • Molander, G. A., & Canturk, B. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. Organic Letters, 11(9), 1983-1986. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific cross-coupling of secondary organotrifluoroborates: potassium 1-(benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society, 134(40), 16856-16868. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. SciSpace. [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. National Institutes of Health. [Link]

  • Molander, G. A., & Wisniewski, S. R. (2012). Supporting Information for Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. ACS Publications. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Protodeboronation with Potassium Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for overcoming one of the most persistent challenges in Suzuki-Miyaura cross-coupling: protodeboronation. Here, we will explore the underlying mechanisms of this undesired side reaction and detail the superior utility of potassium organotrifluoroborates as a robust and reliable solution.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles of protodeboronation and the chemistry of potassium organotrifluoroborates.

Q1: What is protodeboronation and why is it a significant problem in cross-coupling reactions?

A1: Protodeboronation is a chemical reaction in which the carbon-boron (C-B) bond of an organoboron compound, such as a boronic acid, is broken and replaced with a carbon-hydrogen (C-H) bond.[1] In the context of Suzuki-Miyaura coupling, this is a highly undesirable side reaction because it consumes the organoboron nucleophile, converting it into a simple (hetero)arene byproduct. This consumption of the starting material directly leads to reduced yields of the desired coupled product and complicates the purification process by introducing an additional, often hard-to-remove, impurity.[2]

Q2: What are the primary factors and mechanisms that drive protodeboronation?

A2: Protodeboronation is highly dependent on the reaction conditions and the structure of the organoboron substrate.[1] The reaction pH is a critical variable, as both acid- and base-catalyzed mechanisms exist.[1][3][4]

  • Base-Catalyzed Mechanism: Under the basic conditions typical for Suzuki-Miyaura coupling, a boronic acid (Ar-B(OH)₂) reacts with a hydroxide ion to form a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻).[5][6] This boronate can then react with a proton source, most commonly water, leading to the cleavage of the C-B bond.[1] Electron-deficient arylboronic acids are particularly susceptible to this pathway.[2][4][6]

  • Acid-Catalyzed Mechanism: In acidic media, the reaction involves protonolysis of the boronic acid itself.[1][3][7]

  • Substrate-Specific Mechanisms: Certain substrates, like basic heteroaromatic boronic acids (e.g., 2-pyridine boronic acid), have unique decomposition pathways. Under neutral pH conditions, they can form a zwitterionic intermediate that undergoes rapid, unimolecular C-B bond fragmentation.[1][8] Counterintuitively, adding either acid or base can slow protodeboronation in these specific cases by shifting the equilibrium away from the highly reactive zwitterion.[1]

Q3: What are potassium organotrifluoroborates and why are they a superior alternative to boronic acids?

A3: Potassium organotrifluoroborates (R-BF₃K) are a class of organoboron compounds that serve as highly effective surrogates for boronic acids in cross-coupling reactions.[9][10] Unlike boronic acids, which are tricoordinate, neutral species, organotrifluoroborates feature a tetracoordinate boron atom, forming a stable anionic 'ate' complex.[11] They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture, which simplifies storage and handling significantly.[10][12][13]

The key advantage stems from this structural difference. The tetracoordinate nature of the boron atom protects the C-B bond from the common pathways of protodeboronation.[11][12] Under the aqueous basic conditions of the Suzuki-Miyaura reaction, they function as a "slow-release" reservoir, gradually hydrolyzing to provide a low concentration of the active boronic acid in situ for the catalytic cycle.[1][14][15] This minimizes the concentration of the unstable boronic acid at any given time, thus suppressing its decomposition.[1]

Section 2: Troubleshooting & Optimization Guide

This section is designed to address specific issues encountered during experiments.

Problem: My Suzuki-Miyaura reaction suffers from low yield, and LC-MS analysis shows a major byproduct corresponding to the protodeboronated starting material.

  • Initial Diagnosis: The rate of protodeboronation is outpacing the rate of productive cross-coupling. This is common with electron-deficient, sterically hindered, or certain heteroarylboronic acids.[2]

  • Q: What is the most effective first step to solve this problem? A: The most direct and robust solution is to replace the unstable boronic acid with its corresponding potassium organotrifluoroborate salt.[16][17] By using a bench-stable precursor, you fundamentally address the root cause of the problem—the inherent instability of the boronic acid. The synthesis of the trifluoroborate salt is often a straightforward, high-yielding procedure (see Protocol 1 below).[12][18]

Problem: I have switched to the potassium organotrifluoroborate salt, but my reaction yield is still poor or the reaction stalls.

  • Initial Diagnosis: The issue likely lies not with reagent stability, but with the reaction conditions required to activate the trifluoroborate and facilitate the catalytic cycle.

  • Q: What key parameters should I investigate to optimize the coupling of a potassium organotrifluoroborate? A: Successful coupling with R-BF₃K salts requires balancing the rate of their hydrolysis with the rate of catalytic turnover.[14]

    • Re-evaluate Your Base and Solvent System: Unlike many standard Suzuki protocols, the hydrolysis of the R-BF₃K salt to the active boronic acid is a prerequisite. This step requires water.

      • Actionable Step: Ensure your solvent system contains a protic component. Common systems include toluene/water, dioxane/water, or an alcohol like n-propanol.[10][19][20] The base is crucial for both the hydrolysis and the transmetalation step of the catalytic cycle; bases like Cs₂CO₃ or K₃PO₄ are often highly effective.[10][11]

    • Check Your Catalyst Activity: The "slow-release" strategy is only effective if the palladium catalyst is active enough to consume the boronic acid as it is formed.

      • Actionable Step: Use a modern, highly active catalyst system. Palladium precatalysts combined with electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands) are often necessary to ensure the cross-coupling rate is sufficiently high.[11]

    • Consider the Hydrolysis Rate: Some organotrifluoroborates can be exceptionally stable, and their hydrolysis may become the rate-limiting step of the entire process.[14]

      • Actionable Step: If the reaction is sluggish, consider increasing the reaction temperature or adjusting the solvent composition (e.g., increasing the water ratio) to accelerate hydrolysis. Be aware that this is a delicate balance, as excessively fast release can lead to the same protodeboronation issues you sought to avoid.

Section 3: Data Summary & Experimental Protocols
Data Presentation

Table 1: Qualitative Comparison of Common Organoboron Reagents

FeatureBoronic AcidsBoronic Esters (e.g., Pinacol)Potassium Organotrifluoroborates
Stability (Air/Moisture) Low to Moderate; Prone to forming boroxinesModerate to High; Can be susceptible to hydrolysisExcellent; Typically bench-stable crystalline solids[12][13]
Propensity for Protodeboronation High, especially for sensitive substrates[1][2]Lower than acids, but still significant[21]Very Low; C-B bond is protected[11]
Handling Can be challenging; stoichiometry complicated by boroxine formationGenerally straightforwardExcellent; Easy to weigh and handle
Activation Required BaseBase (often stronger or under anhydrous conditions)Base and a protic solvent for hydrolysis[10][14]
Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Potassium Aryltrifluoroborate

This protocol is adapted from established methods for converting boronic acids to their corresponding trifluoroborate salts.[12][18]

  • Dissolution: In a polyethylene or standard glass flask, dissolve the arylboronic acid (1.0 eq) in methanol (approx. 0.5 M).

  • Addition of KHF₂: To the stirring solution, add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂) (3.0 eq) dropwise at room temperature.

  • Precipitation: A white precipitate of the potassium aryltrifluoroborate typically forms immediately or within a few minutes.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete conversion.

  • Isolation: Collect the white solid by vacuum filtration. Wash the solid sequentially with cold water, methanol, and finally diethyl ether to facilitate drying.

  • Drying: Dry the isolated solid under vacuum to yield the pure potassium aryltrifluoroborate, which can be stored at room temperature indefinitely.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling Using a Potassium Organotrifluoroborate

This protocol is a representative example based on conditions developed for a broad range of substrates.[10][11]

  • Reaction Setup: To a Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 eq), the potassium organotrifluoroborate (1.05–1.2 eq), and the base (e.g., Cs₂CO₃ or K₃PO₄, 3.0 eq).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 toluene/water, 0.1 M). Finally, add the palladium catalyst/ligand system (e.g., Pd(OAc)₂ with SPhos, 2 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and pass through a pad of celite to remove inorganic salts and catalyst residues. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Section 4: Visualization of Key Concepts
Mechanistic Comparison

G cluster_0 Boronic Acid Pathway (Prone to Protodeboronation) cluster_1 Potassium Trifluoroborate Pathway (Protected) BA Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ BA->Boronate + OH⁻ (Base) Proto Protodeboronation (Ar-H Byproduct) Boronate->Proto + H₂O Suzuki Desired Suzuki Coupling Product Boronate->Suzuki + [Pd] H2O H₂O (Proton Source) BF3K Ar-BF₃⁻K⁺ (Stable Reagent) BA_in_situ Ar-B(OH)₂ (Low Concentration) BF3K->BA_in_situ Slow Hydrolysis (Base, H₂O) Suzuki_BF3K Desired Suzuki Coupling Product BA_in_situ->Suzuki_BF3K Fast Coupling + [Pd] G start Low Yield in Suzuki Reaction check_byproduct Analyze Crude Mixture (LC-MS/NMR). Protodeboronated byproduct detected? start->check_byproduct is_proto YES check_byproduct->is_proto Check use_boronic_acid Are you using a boronic acid/ester? is_proto->use_boronic_acid Yes other_issues Troubleshoot other common issues: - Catalyst deactivation - Reagent purity - Aryl halide reactivity - Inadequate temperature is_proto->other_issues No switch_to_bf3k ACTION: Switch to Potassium Organotrifluoroborate salt. use_boronic_acid->switch_to_bf3k Yes optimize_bf3k Re-optimize conditions for BF₃K: 1. Ensure aqueous/protic solvent. 2. Use active catalyst (e.g., Pd/SPhos). 3. Adjust Base (Cs₂CO₃, K₃PO₄). use_boronic_acid->optimize_bf3k No, already using BF₃K switch_to_bf3k->optimize_bf3k then no_proto NO

Caption: Troubleshooting workflow for low reaction yields.

References
  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2686–2696. [Link]

  • Whiting, A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1279–1292. [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link]

  • Wang, Z., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances, 5(21), 16323-16326. [Link]

  • Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Organic & Biomolecular Chemistry, 13(10), 2941-2946. [Link]

  • Dennis, C. R., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12153–12164. [Link]

  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. New Journal of Chemistry, 41(15), 7211-7215. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Dennis, C. R., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. [Link]

  • Molander, G. A., & Figueroa, R. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(4), 701–704. [Link]

  • ResearchGate. (2008). ChemInform Abstract: Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Retrieved from [Link]

  • Molander, G. A., & Ribagorda, M. (2003). Expanding Organoboron Chemistry: Epoxidation of Potassium Organotrifluoroborates. Journal of the American Chemical Society, 125(37), 11148–11149. [Link]

  • ResearchGate. (n.d.). The unexpected protodeboronation rather than condensation. Retrieved from [Link]

  • Kuivila, H. G., & Nahabedian, K. V. (1961). Electrophilic Displacement Reactions. XI. Solvent Isotope Effects in the Protodeboronation of Areneboronic Acids. Journal of the American Chemical Society, 83(9), 2164–2166. [Link]

  • Reddit. (2022). For the pro's (Suzuki). Retrieved from [Link]

  • Reddit. (2023). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. Retrieved from [Link]

  • ResearchGate. (2002). ChemInform Abstract: Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Retrieved from [Link]

  • Darses, S., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 76(23), 9747–9754. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Dreher, S. D., et al. (2008). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Tetrahedron Letters, 49(52), 7436-7438. [Link]

  • Cox, P. A., et al. (2016). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. The Journal of Organic Chemistry, 81(23), 11674–11683. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

Sources

Side reactions of potassium methoxymethyltrifluoroborate in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Advanced Cross-Coupling Applications

Welcome to the technical support center for potassium methoxymethyltrifluoroborate and its applications in cross-coupling reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper mechanistic understanding to empower your research. This guide is structured as a dynamic troubleshooting resource and an in-depth FAQ section to address the common and not-so-common challenges encountered in the lab.

Troubleshooting Guide: From Low Yields to Unwanted Byproducts

This section addresses specific experimental failures in a question-and-answer format. Each answer delves into the underlying cause and provides actionable solutions.

Q1: My reaction has stalled, resulting in low to no yield of the desired product. What are the likely causes and how can I fix it?

This is the most common issue and often points to a problem with the in situ activation of the trifluoroborate salt or the subsequent catalytic cycle.

Core Concept: The "Slow Release" Principle

Potassium organotrifluoroborates, including methoxymethyltrifluoroborate, are best viewed as stable precursors to the more reactive boronic acid.[1] They are not directly active in the Suzuki-Miyaura catalytic cycle. The reaction's success hinges on the slow, controlled hydrolysis of the trifluoroborate (R-BF₃K) to the corresponding boronic acid (R-B(OH)₂).[2][3] If the rate of this hydrolysis is not synchronized with the rate of the palladium catalytic turnover, the boronic acid can accumulate, leading to side reactions, or not form fast enough, stalling the reaction.[2][3]

dot

Caption: The "Slow Release" Principle for Organotrifluoroborates.

Troubleshooting Steps:

  • Evaluate Your Base and Solvent System: The base is critical for facilitating both hydrolysis and the transmetalation step.[1][4]

    • Weak Base/Poor Solubility: If using a mild base like K₂CO₃, ensure it is sufficiently soluble and active. For more challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ is often required.[5][6]

    • Solvent Choice: The solvent mixture must support all components. THF/H₂O (typically 9:1 or 10:1) is a common starting point.[7][8] For less reactive aryl chlorides or to achieve higher temperatures, consider cyclopentyl methyl ether (CPME)/H₂O, which can improve yields and shorten reaction times.[5]

  • Check Catalyst and Ligand:

    • Oxidative Addition Failure: For electron-rich or sterically hindered aryl halides, the initial oxidative addition to the Pd(0) center can be the rate-limiting step. Using bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos, SPhos) can significantly accelerate this step and improve overall performance.[6][9][10]

    • Catalyst Deactivation: Ensure rigorous degassing of your solvents to prevent oxygen from deactivating the palladium catalyst.

  • Consider the Substrate's Hydrolysis Rate: The electronic nature of the "R" group in R-BF₃K dramatically affects its hydrolysis rate.[2][3] While data for the methoxymethyl group is specific, related alkyltrifluoroborates show that electron-withdrawing groups can slow hydrolysis. If you suspect slow hydrolysis is the issue, increasing the temperature or water content (cautiously) may help.

Q2: I'm observing a significant amount of a byproduct corresponding to the protonated starting material (methoxymethane). What is causing this protodeboronation?

Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond.[11] While potassium organotrifluoroborates are significantly more resistant to this side reaction than their boronic acid counterparts, the in situ generated boronic acid is still susceptible.[12][13]

Primary Causes:

  • Excessive Boronic Acid Concentration: If the hydrolysis of the trifluoroborate is too fast relative to the cross-coupling rate, the boronic acid intermediate accumulates, increasing the likelihood of protodeboronation.[2][3]

  • Reaction Conditions: The propensity for protodeboronation is highly dependent on factors like pH, temperature, and the specific substrate.[11]

dot

Troubleshooting_Workflow start Low Product Yield check_sm Starting Material Recovered? start->check_sm check_proto Protodeboronation Product Detected? check_sm->check_proto No sol_hydrolysis 1. Use stronger base (Cs₂CO₃) 2. Increase temperature 3. Switch to more robust ligand (e.g., RuPhos) check_sm->sol_hydrolysis Yes sol_proto 1. Decrease water content 2. Use a less basic system if possible 3. Ensure efficient coupling to consume boronic acid check_proto->sol_proto Yes sol_other Check for catalyst deactivation, homocoupling, or other side reactions. check_proto->sol_other No

Caption: A workflow for troubleshooting common cross-coupling issues.

Mitigation Strategies:

  • Optimize Water Content: While water is necessary for hydrolysis, an excess can promote protodeboronation. Try reducing the water content in your solvent system. Some "anhydrous" couplings with K₃PO₄ still benefit from a few equivalents of water to function.[14]

  • Control the Temperature: High temperatures can accelerate protodeboronation. If possible, run the reaction at the lowest effective temperature (e.g., 80-95 °C).[5][15]

  • Ensure Efficient Coupling: The best way to prevent protodeboronation is to ensure the subsequent cross-coupling step is fast. Use an optimal catalyst/ligand system to rapidly consume the boronic acid as it forms.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling, stability, and mechanistic role of this compound.

Q1: What are the primary advantages of using this compound over its corresponding boronic acid or ester?

A: The advantages are significant, particularly in complex syntheses and drug development where reliability is paramount.

  • Enhanced Stability: Organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture. This contrasts sharply with many boronic acids, which can dehydrate to form cyclic boroxine anhydrides or decompose on storage.

  • Ease of Handling: Their stability means they can be weighed in the open air and stored on the shelf indefinitely without special precautions, simplifying experimental setup.[7]

  • Reduced Protodeboronation: The tetracoordinate boron center is inherently less susceptible to premature protodeboronation compared to the tricoordinate boronic acids.[10][12]

  • Improved Stoichiometry: Due to their stability and monomeric nature, they can often be used in near-stoichiometric amounts, improving the atom economy of the reaction.[10][15]

Q2: Can you elaborate on the specific role of the base in these reactions?

A: The base plays at least two crucial, synergistic roles in Suzuki-Miyaura reactions involving organotrifluoroborates.

  • Hydrolysis of the Precursor: A base is required to promote the hydrolysis of the R-BF₃K salt to the active boronic acid, R-B(OH)₂.[1]

  • Activation for Transmetalation: This is perhaps the most critical role. The base reacts with the in situ-generated boronic acid to form a more nucleophilic tetracoordinate "ate" complex, typically [R-B(OH)₃]⁻.[4] This anionic boronate species undergoes transmetalation with the Pd(II)-halide complex much more rapidly than the neutral boronic acid, driving the catalytic cycle forward.[4][16] The choice and stoichiometry of the base can therefore directly influence the reaction's selectivity and rate.[4]

Q3: What are the recommended handling and storage procedures for this compound?

A: One of the key benefits of this reagent class is its user-friendliness.

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[17] It is not hydroscopic and can be stored on the benchtop under normal laboratory conditions.[7]

  • Handling: Standard personal protective equipment (safety goggles, gloves, lab coat) should be used. While generally stable, avoid creating dust.[17] It is a crystalline solid that is easy to handle and weigh.

Protocols & Data

Table 1: Representative Reaction Conditions

The optimal conditions are highly dependent on the specific electrophile used. The following table provides validated starting points for optimization.

Electrophile ClassCatalyst (mol%)Ligand (mol%)Base (equiv)Solvent SystemTemp (°C)Reference
Aryl Bromides (electron-rich/poor)Pd(OAc)₂ (3)XPhos (6)Cs₂CO₃ (3.0)10:1 THF/H₂O80[5]
Aryl ChloridesPd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2.0)Toluene/H₂O80-100[15][18]
Heteroaryl MesylatesPdCl₂(cod) (5)RuPhos (10)K₃PO₄ (7.0)1:1 t-BuOH/H₂O95[6]
Vinyl HalidesPdCl₂ (2)PPh₃ (6)Cs₂CO₃ (3.0)9:1 THF/H₂O85[7][8]
General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point and should be optimized for your specific substrates.

  • Vessel Preparation: To a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv), this compound (1.1-1.5 equiv), and the base (e.g., Cs₂CO₃, 3.0 equiv).

  • Catalyst Loading: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (4-10 mol%) if they are not pre-formed.

  • Assembly: Add the catalyst/ligand mixture to the Schlenk tube.

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 10:1 THF/H₂O to a concentration of 0.1-0.2 M) via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]

  • Stefani, H. A., Cella, R., & Vieira, A. S. (2007). Recent advances in the chemistry of organotrifluoroborates. Tetrahedron, 63(18), 3623-3658. [Link]

  • Leahy, J. W., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(22), 9470-9480. [Link]

  • Wikipedia. (2023). Protodeboronation. Wikipedia. [Link]

  • Leahy, J. W., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 40(4), 275-286. [Link]

  • Coombs, J. R., et al. (2015). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 54(31), 8979-8983. [Link]

  • Molander, G. A., & Ham, J. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 8(12), 2543-2546. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Kim, D., & Lee, S. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 14(11), 2842-2845. [Link]

  • da Silva, F. P., Jr., et al. (2014). An Efficient Method for the Hydrolysis of Potassium Organotrifluoroborates Promoted by Montmorillonite K10. Journal of the Brazilian Chemical Society, 25(12), 2371-2378. [Link]

  • Molander, G. A., et al. (2010). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Organic & Biomolecular Chemistry, 8(10), 2377-2382. [Link]

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. [Link]

  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681-9686. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]

Sources

Technical Support Center: Optimizing Chan-Lam Cyclopropylation with Trifluoroborate Salts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Chan-Lam cyclopropylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yields and reliability of their Chan-Lam reactions, specifically when utilizing cyclopropyltrifluoroborate salts. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when performing a Chan-Lam cyclopropylation.

Q1: Why should I use potassium cyclopropyltrifluoroborate instead of cyclopropylboronic acid?

A1: While cyclopropylboronic acid can be used in Chan-Lam cyclopropylation, potassium cyclopropyltrifluoroborate is often recommended for several key reasons that directly impact reaction success and yield.

  • Enhanced Stability and Handling: Potassium cyclopropyltrifluoroborate is a crystalline solid that is significantly more stable to air and moisture compared to its boronic acid counterpart.[1][2][3] Cyclopropylboronic acid is prone to decomposition, which can lead to inconsistent reaction outcomes and lower yields.[4] This decomposition is often visually indicated by a yellowing of the typically white solid.[4]

  • Improved Reproducibility and Yield: The use of potassium cyclopropyltrifluoroborate has been shown to nearly double the yield and significantly improve the reproducibility of the Chan-Lam cyclopropylation of phenols and azaheterocycles.[4] Its stability prevents the introduction of impurities from degradation, leading to cleaner reactions.

  • Resistance to Protodeboronation: Trifluoroborate salts are generally more resistant to protodeboronation, a common side reaction with boronic acids that leads to the formation of the corresponding hydrocarbon (cyclopropane in this case) and reduces the amount of reagent available for the desired coupling.[3]

Q2: What is the general mechanistic pathway for the Chan-Lam cyclopropylation?

A2: The Chan-Lam coupling is an oxidative cross-coupling reaction. The generally accepted mechanism involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle. The key steps are:

  • Ligand Exchange/Coordination: The nucleophile (e.g., a phenol or amine) coordinates to the copper(II) catalyst.

  • Transmetalation: The cyclopropyl group is transferred from the trifluoroborate salt to the copper center. This step is often facilitated by a base.

  • Oxidation: The resulting copper(II) intermediate is oxidized to a transient copper(III) species. In many protocols, atmospheric oxygen serves as the terminal oxidant.[4][5]

  • Reductive Elimination: The C-N or C-O bond is formed through reductive elimination from the copper(III) center, yielding the desired cyclopropylated product and regenerating a copper(I) species.[6]

  • Re-oxidation: The copper(I) is re-oxidized to copper(II) by the terminal oxidant to complete the catalytic cycle.

Below is a simplified diagram illustrating the proposed catalytic cycle.

Chan_Lam_Cycle cluster_main Catalytic Cycle Cu(II) Cu(II) Cu(II)-Nu Cu(II)-Nu Cu(II)->Cu(II)-Nu + Nu-H Cu(II)-Cyclopropyl Cu(II)-Cyclopropyl Cu(II)-Nu->Cu(II)-Cyclopropyl + [Cyclopropyl-BF3]K Cu(III)-Cyclopropyl Cu(III)-Cyclopropyl Cu(II)-Cyclopropyl->Cu(III)-Cyclopropyl [O] Cu(I) Cu(I) Cu(III)-Cyclopropyl->Cu(I) Reductive Elimination Product Product Cu(III)-Cyclopropyl->Product Product (Nu-Cyclopropyl) Cu(I)->Cu(II) [O] Troubleshooting_Workflow Start Low Yield in Chan-Lam Cyclopropylation Check_Reagents Verify Reagent Quality and Stability (Potassium Cyclopropyltrifluoroborate preferred) Start->Check_Reagents Optimize_Catalyst Optimize Catalyst System (Cu(OAc)2 / 1,10-phenanthroline) Check_Reagents->Optimize_Catalyst Reagents OK Optimize_Conditions Adjust Reaction Conditions (Temperature, Solvent, O2 atmosphere) Optimize_Catalyst->Optimize_Conditions System Optimized Substrate_Considerations Address Substrate Reactivity (Increase catalyst loading for electron-poor substrates) Optimize_Conditions->Substrate_Considerations Conditions Optimized Success Improved Yield Substrate_Considerations->Success Adjustments Made

Sources

Impact of base and solvent on organotrifluoroborate hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Organotrifluoroborate Hydrolysis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide provides in-depth technical information and practical troubleshooting advice on the critical issue of organotrifluoroborate hydrolysis. As stable, crystalline solids, potassium organotrifluoroborates (RBF₃K) are invaluable reagents in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions.[1][2] However, their efficacy is intrinsically linked to their controlled hydrolysis to the active boronic acid species.[1][2] Uncontrolled or incomplete hydrolysis can lead to low yields, reaction failures, and inconsistent results.

This guide is structured to provide both a fundamental understanding of the hydrolysis mechanism and actionable solutions to common experimental problems.

Frequently Asked Questions (FAQs): The Science of Hydrolysis

This section addresses the core principles governing the stability and reactivity of organotrifluoroborates in the presence of bases and various solvents.

Q1: What is organotrifluoroborate hydrolysis and why is it critical for reactions like the Suzuki-Miyaura coupling?

Organotrifluoroborate salts are considered protected forms of boronic acids.[1][2][3] They are generally stable to air and moisture, making them easy to handle and store.[1][4] In reactions like the Suzuki-Miyaura coupling, the tetracoordinate trifluoroborate anion ([RBF₃]⁻) is not the active transmetalating species. Instead, it must first hydrolyze to release the corresponding tricoordinate boronic acid (RB(OH)₂).[1][2][5]

This in situ generation of the boronic acid is a key advantage. It maintains a low concentration of the highly reactive boronic acid throughout the reaction, which minimizes common side reactions like protodeboronation (loss of the boron group) and oxidative homocoupling.[5][6][7][8] This "slow-release" strategy is only effective if the rate of hydrolysis is well-matched with the rate of the catalytic cross-coupling cycle.[5][6][8][9]

Q2: What is the mechanism of hydrolysis?

The hydrolysis of an organotrifluoroborate is a stepwise process involving the replacement of fluoride ions with hydroxyl groups. The process is complex and can be influenced by acid catalysis, base, and the solvent system.[5][10] The generally accepted pathway involves an equilibrium between the trifluoroborate and various hydroxylated intermediates. The equilibrium is driven forward by the sequestration of the released fluoride ion, for example, by a glass reaction vessel or other components in the mixture.[7]

Below is a simplified representation of the stepwise hydrolysis mechanism.

HydrolysisMechanism RBF3 [R-BF₃]⁻K⁺ RBF2OH R-BF₂(OH) RBF3->RBF2OH + H₂O - F⁻ RBFOH2 R-BF(OH)₂ RBF2OH->RBFOH2 + H₂O - F⁻ RBOH2 R-B(OH)₂ RBFOH2->RBOH2 + H₂O - F⁻

Caption: Simplified mechanism of organotrifluoroborate hydrolysis.

Q3: How does the choice of base affect hydrolysis and reaction outcomes?

The base plays a multifaceted role. While nominally basic conditions are used for the Suzuki-Miyaura coupling, the hydrolysis of many organotrifluoroborates is paradoxically catalyzed by acid.[5][9] Strong inorganic bases like cesium carbonate (Cs₂CO₃) can induce a phase-splitting in common solvent systems like THF/water.[5][7][9] This creates a highly basic, minor aqueous phase and a bulk organic phase with a significantly lower pH (around 9).[7]

  • Strong Bases (e.g., Cs₂CO₃, K₃PO₄): These are effective for the catalytic cycle but can lead to the complex phase behavior described above. The choice of base can dramatically impact the pH of the bulk medium where the hydrolysis occurs.[5] Cs₂CO₃ is often cited as a highly effective base for promoting cross-coupling with alkyltrifluoroborates.[11]

  • Weaker Bases (e.g., t-BuNH₂, NEt₃): Amine bases may lead to a more homogeneous system but can be less effective for the coupling itself and may result in low isomeric purity in some cases.[12]

  • The "Acid-Base Paradox": For many aryl- and benzyltrifluoroborates, efficient hydrolysis requires acid catalysis.[5][9] In a biphasic system with a strong base, the bulk organic phase can be sufficiently non-basic for this acid-catalyzed pathway to proceed, while the palladium catalyst operates in the more basic regions. This delicate balance is why factors like stirring rate and vessel shape can have a profound impact on the reaction.[5][7][9]

Q4: What is the role of the solvent?

The solvent system is critical for both solubilizing the reagents and mediating the hydrolysis.

  • Protic Solvents (e.g., Water, Alcohols): Water is a necessary reactant for hydrolysis. The concentration of water must be carefully controlled. While organotrifluoroborates are generally stable, some can be unstable in aqueous media. Using co-solvents like THF, dioxane, or isopropanol with water is common practice.[11]

  • Aprotic Solvents (e.g., THF, Dioxane): These are used to solubilize the organotrifluoroborate and the organic halide. As mentioned, the combination of THF and water with a base like Cs₂CO₃ can lead to a biphasic system, which affects the pH and the rate of hydrolysis.[5][7]

  • Solvent Choice and Substrate Solubility: For some substrates, such as certain aminomethyl-substituted organotrifluoroborates, low solubility in water can lead to prolonged reaction times and an increase in side reactions like protodeboronation. In such cases, using a co-solvent like ethyl acetate can improve the outcome.[3][13]

Troubleshooting Guide: From Low Yields to Success

This section provides a structured approach to diagnosing and solving common problems related to organotrifluoroborate hydrolysis during experiments.

Problem: Low or No Yield in Suzuki-Miyaura Cross-Coupling

This is the most common issue and is often linked to a mismatch between the rate of hydrolysis and the rate of catalysis.

TroubleshootingWorkflow cluster_solutions Potential Solutions start Low Yield Observed check_reagents Verify Reagent Quality (RBF₃K, Halide, Catalyst, Base) start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temp, Atmosphere) check_reagents->check_conditions hydrolysis_issue Suspect Hydrolysis Problem check_conditions->hydrolysis_issue solution1 Modify Base/Solvent System hydrolysis_issue->solution1 Yes solution3 Screen Different Catalysts/Ligands hydrolysis_issue->solution3 No, suspect catalysis solution2 Adjust Reaction Temperature solution1->solution2 solution4 Consider Substrate Structure solution2->solution4

Caption: Troubleshooting workflow for low-yield reactions.

Issue / Observation Potential Cause Recommended Action & Explanation
Reaction stalls or shows low conversion. Slow or Incomplete Hydrolysis. The "slow-release" is too slow, starving the catalyst of the active boronic acid.1. Increase Water Content or Temperature: Gently increasing the temperature (e.g., from 55°C to 70°C) or the proportion of water can accelerate hydrolysis. Monitor carefully to avoid excessive side reactions.[12]2. Add a Fluoride Scavenger: The use of silica gel has been shown to promote the efficient hydrolysis of organotrifluoroborates to boronic acids by sequestering fluoride.[3][13]3. Consider the Substrate: Electron-poor aryltrifluoroborates and alkynyltrifluoroborates hydrolyze extremely slowly.[5] These may require more forcing conditions or may even react via a different mechanism.
Significant protodeboronation (R-H byproduct) observed. Premature or Too-Fast Hydrolysis. The boronic acid is generated faster than the catalyst can use it, leading to its decomposition. This is common with electron-rich or sterically hindered substrates.[14][15]1. Use a Milder Base: Switch from a strong base like Cs₂CO₃ to a weaker one like K₃PO₄ or even KF to slow down hydrolysis and associated protodeboronation.[15]2. Lower the Reaction Temperature: Reducing the temperature can decrease the rate of both hydrolysis and protodeboronation, favoring the desired cross-coupling pathway.[15]3. Ensure an Inert Atmosphere: Oxygen can degrade the catalyst and promote side reactions. Thoroughly degas solvents and maintain a positive pressure of argon or nitrogen.[15][16]
Inconsistent results between batches. Sensitivity to Physical Parameters. Due to the "acid-base paradox" and phase-splitting, the reaction is highly sensitive to the physical environment.[5][9]1. Standardize Reaction Setup: Use reaction vessels of the same shape, size, and material (glass vs. PTFE) for all experiments.[5][7]2. Control Stirring Rate: The stirring rate affects the mixing of the phases and thus the local pH and hydrolysis rate. Use a consistent and vigorous stirring speed.[5][9]3. Use Sonication: For highly sensitive systems, pulse sonication can create a highly efficient and reproducible emulsion, improving phase contact and selectivity.[7]
Ester or other functional group is cleaved. Harsh Basic Conditions. The base required for the coupling is hydrolyzing a sensitive functional group on the substrate.1. Use a Heterogeneous System: A biphasic system (e.g., THF/H₂O) can help protect sensitive groups by keeping the bulk environment at a lower pH.2. Reduce Reaction Time: Employ a more active catalyst/ligand system (e.g., using bulky, electron-rich phosphines like PCy₃) to shorten the reaction time and minimize exposure to basic conditions.[17]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling to Minimize Hydrolysis Issues

This protocol provides a robust starting point for coupling aryl halides with potassium organotrifluoroborates, incorporating best practices to control hydrolysis.

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the potassium organotrifluoroborate (1.1 equiv.), the aryl halide (1.0 equiv.), and the base (e.g., Cs₂CO₃, 3.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is typically done by evacuating and backfilling the vessel three times.[14]

  • Solvent Addition: Add the degassed solvent system (e.g., THF/H₂O 10:1 v/v) via syringe under a positive pressure of inert gas. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[12]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂/PPh₃ or a pre-catalyst like PdCl₂(dppf)·CH₂Cl₂, 1-5 mol %) to the stirring mixture under a positive flow of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (a starting point of 60-70 °C is common) with vigorous and consistent stirring.[12]

  • Monitoring and Workup: Monitor the reaction progress by TLC, GC, or LC-MS. Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[14]

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Account. University of Bristol Research Portal. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. SlideShare. [Link]

  • Chem-Station. (2015). Organotrifluoroborate Salts. Chem-Station International Edition. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7542–7547. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. [Link]

  • Molander, G. A., & Canturk, B. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. NIH Public Access. [Link]

  • Chagunda, I. C., et al. (2020). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 59(32), 13395-13400. [Link]

  • Li, Y., Asadi, A., & Perrin, D. M. (2009). Hydrolytic stability of nitrogenous-heteroaryltrifluoroborates under aqueous conditions at near neutral pH. UBC Chemistry. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Figshare. [Link]

  • Wikipedia. (n.d.). Organotrifluoroborate. Wikipedia. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(49), 9240–9261. [Link]

  • Sultan, D., et al. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

Sources

Troubleshooting low conversion rates in trifluoroborate cross-coupling reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions utilizing potassium organotrifluoroborate salts (RBF₃K). These reagents have become indispensable in modern synthesis due to their exceptional stability and broad functional group tolerance.[1][2] However, their unique stability necessitates specific activation conditions, and achieving high conversion rates can sometimes be challenging.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered in the lab. We will delve into the mechanistic reasoning behind each troubleshooting step, empowering you to make informed decisions and optimize your reactions effectively.

Part 1: FAQs - The Trifluoroborate Reagent: Stability and Activation
Question: My potassium trifluoroborate salt has been on the shelf for a while. Could it have degraded?

Answer: It's unlikely, but worth verifying. Potassium organotrifluoroborates are renowned for their stability; most are crystalline solids that are indefinitely stable to air and moisture and can be stored at room temperature without special precautions.[3][4][5] This is their primary advantage over the more sensitive boronic acids, which are prone to dehydration to form cyclic boroxines and protodeboronation.[6][7]

However, the stability of heteroaryltrifluoroborates can be lower. Commercial samples of heteroarylboronic acids stored for extended periods, even under cold conditions, have shown significant protodeboronation before being converted to the trifluoroborate salt.[8]

Expert Recommendation:

  • For routine checks: If you suspect an issue, confirm the reagent's identity and purity via ¹H, ¹¹B, and ¹⁹F NMR spectroscopy.

  • For sensitive substrates: For demanding or sensitive heteroaryltrifluoroborates, it is best practice to synthesize the salt from a freshly prepared or purchased boronic acid/ester and use it promptly.

Question: I am not seeing any product formation. Is my trifluoroborate not reacting?

Answer: This is a classic activation problem. The tetracoordinate nature of the trifluoroborate anion [R-BF₃]⁻ makes the carbon-boron bond exceptionally stable and unreactive towards transmetalation.[3][9] For the reaction to proceed, the trifluoroborate must first be hydrolyzed to a more reactive tricoordinate species, typically the corresponding boronic acid (RB(OH)₂).[10][11][12]

This hydrolysis is the critical initiation step and is highly dependent on the reaction conditions, particularly the presence of a base and water.[5][13] If hydrolysis does not occur, the catalytic cycle cannot begin.

Part 2: FAQs - Optimizing The "Big Four" Reaction Conditions

Achieving high conversion is a matter of balancing the rate of trifluoroborate hydrolysis with the rate of catalytic turnover. If hydrolysis is too slow, the reaction stalls. If it's too fast, the resulting boronic acid can accumulate and undergo side reactions like protodeboronation.[10][11]

Question: I have no or very low conversion. What is the most common reason?

Answer: The most frequent culprits are an improper base or solvent system , which together control the essential hydrolysis of the trifluoroborate salt.

  • The Role of the Base: A base is required to promote the stepwise hydrolysis of the R-BF₃⁻ bond to R-B(OH)₂.[5][10] Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are the most effective and commonly used bases for this transformation.[3] The base also plays a role in the transmetalation step, forming a borate species [RB(OH)₃]⁻ that is more nucleophilic and reactive towards the palladium center.[14]

  • The Role of the Solvent (and Water): Water is a mandatory reagent for the hydrolysis to occur. Reactions run under strictly anhydrous conditions will typically fail or show minimal conversion.[13] Biphasic solvent systems like Toluene/H₂O or THF/H₂O are standard. The ratio of organic solvent to water is critical; it influences the rate of hydrolysis and can even affect the pH of the aqueous phase, creating a complex reaction environment.[10][11]

Expert Recommendation:

  • Ensure Water is Present: Use a biphasic system. A common starting point is a 10:1 ratio of organic solvent (e.g., Toluene, THF, CPME) to water.[3][15]

  • Select the Right Base: Start with 3 equivalents of Cs₂CO₃ or K₂CO₃. Cs₂CO₃ is often more effective for challenging couplings.[3]

  • Check Solubility: Ensure your reagents are sufficiently soluble in the chosen solvent system at the reaction temperature.

Question: I'm using the correct base and solvent, but my yield is still low. Should I change my catalyst or ligand?

Answer: Absolutely. After addressing hydrolysis, the next critical step is ensuring your catalyst is active enough to engage the boronic acid and electrophile efficiently. The choice of palladium source and, more importantly, the phosphine ligand is paramount.

  • Palladium Source: Pd(OAc)₂ and PdCl₂(dppf) are common and effective precatalysts.[3]

  • Ligand Selection: For trifluoroborate couplings, especially with less reactive electrophiles like aryl chlorides or sterically hindered substrates, standard ligands like PPh₃ are often insufficient. The field has been revolutionized by bulky, electron-rich biarylphosphine ligands.[16] These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination step, preventing side reactions and increasing turnover.[16]

Key Ligands for Trifluoroborate Coupling:

Ligand Typical Applications & Notes
RuPhos Excellent for a wide variety of aryl/heteroaryl chlorides and bromides. Often a top performer.[3][17]
XPhos Broadly applicable, particularly effective for cyclopropyltrifluoroborates and aminomethyltrifluoroborates.[3][16]
S-Phos A highly effective ligand for couplings involving aryl chlorides.[18]

| n-BuPAd₂ (CataCXium A) | Very reactive, especially for coupling secondary alkyltrifluoroborates, though it may lead to isomerization.[15] |

Expert Recommendation:

  • Match Ligand to Substrate: If coupling an aryl chloride, start with a robust ligand like RuPhos or S-Phos (2-4 mol %).

  • Use an Appropriate Pd/Ligand Ratio: A 1:2 ratio of Pd:Ligand is a standard starting point.

  • Consider Precatalysts: Using well-defined palladium precatalysts (e.g., XPhos Pd G3) can ensure the rapid formation of the active Pd(0) species, which can be beneficial for sensitive substrates.[19]

Question: Can I just increase the temperature to speed up the reaction?

Answer: Increasing the temperature can improve reaction rates, but it's a double-edged sword. Higher temperatures can accelerate not only the desired coupling but also undesirable side reactions like protodeboronation and catalyst decomposition.[19] Typical temperatures for these couplings range from 80 °C to 110 °C.[2][15] If a reaction is sluggish, it is often more effective to switch to a more active catalyst system rather than simply increasing the heat.

Part 3: FAQs - Troubleshooting Side Reactions and Substrate Issues
Question: My mass spec shows the mass of my starting trifluoroborate minus the BF₃K group, replaced by an 'H'. What is happening?

Answer: You are observing protodeboronation , a common side reaction where the carbon-boron bond is cleaved by a proton source (like water) before cross-coupling can occur.[7] The resulting boronic acid is the species that is susceptible to this pathway.

The "slow release" strategy is the primary advantage of using trifluoroborates to combat this issue. By ensuring the hydrolysis of RBF₃K is the rate-limiting step, the concentration of the sensitive boronic acid intermediate remains low, minimizing its chance to decompose.[7][10][12]

How to Minimize Protodeboronation:

  • Use a Weaker Base: If using a strong base, consider switching to K₂CO₃ or K₃PO₄, which can slow the decomposition of the boronic acid.[19]

  • Optimize Catalyst Loading: A highly active catalyst system that rapidly consumes the boronic acid as it forms is crucial. You may need to screen ligands to find one that promotes coupling much faster than protodeboronation occurs.

  • Lower the Temperature: Running the reaction at the lowest effective temperature can disfavor the protodeboronation pathway.[19]

Question: I am trying to couple a secondary alkyltrifluoroborate and I'm getting a mixture of isomers. Why?

Answer: This is likely due to β-hydride elimination followed by reinsertion. This process is a known issue with secondary alkyl groups in cross-coupling chemistry.[15] The palladium-alkyl intermediate can eliminate a β-hydride to form a palladium-hydride and an alkene, which can then reinsert to form a constitutional isomer of the original alkyl group.

The choice of ligand has a profound impact on this process. More sterically hindered ligands can promote faster reductive elimination, outcompeting the β-hydride elimination pathway.[15][16]

Expert Recommendation:

  • Screen different ligands. While a highly reactive ligand like n-BuPAd₂ might give a higher overall yield, a slightly less active but bulkier ligand may provide a better isomeric ratio.[15]

  • Carefully analyze your product mixture by GC or NMR to quantify the isomeric ratio as you optimize conditions.

Visualizing the Process
The Catalytic Cycle

The diagram below illustrates the key steps in the Suzuki-Miyaura reaction using a potassium trifluoroborate salt. Note the critical off-cycle hydrolysis required for activation.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pdiicomp R¹-Pd(II)L₂-X oa->pdiicomp tm Transmetalation pdiicomp->tm pdiicomp2 R¹-Pd(II)L₂-R² tm->pdiicomp2 re Reductive Elimination pdiicomp2->re re->pd0 Catalyst Regeneration product R¹-R² (Product) re->product rbf3k K⁺[R²BF₃]⁻ (Stable Reagent) hydrolysis Hydrolysis (+H₂O, Base) rbf3k->hydrolysis rboh2 R²B(OH)₂ (Active Species) hydrolysis->rboh2 rboh2->tm electrophile R¹-X electrophile->oa

Caption: Trifluoroborate Suzuki-Miyaura Catalytic Cycle.

Troubleshooting Workflow

Use this flowchart to diagnose and solve issues with low reaction conversion.

G start Low Conversion Rate q1 Is water present in the solvent system? start->q1 a1_no Add H₂O. Use a biphasic system (e.g., Toluene/H₂O 10:1). q1->a1_no No q2 What base is being used? (≥ 2 equiv) q1->q2 Yes a2_wrong Switch to Cs₂CO₃ or K₂CO₃. q2->a2_wrong None or Ineffective q3 Is an appropriate ligand being used? q2->q3 Cs₂CO₃ or K₂CO₃ a3_no Screen bulky, electron-rich ligands (RuPhos, S-Phos, XPhos). q3->a3_no No / PPh₃ q4 Is protodeboronation or another side reaction observed? q3->q4 Yes a4_yes Optimize catalyst to increase coupling rate vs. side reaction. Consider lower temp or weaker base. q4->a4_yes Yes a4_no Re-evaluate reagent purity and stoichiometry. Consider small-scale parallel screening to re-optimize all parameters. q4->a4_no No

Caption: A logical workflow for troubleshooting low yields.

Part 4: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with a Potassium Alkyltrifluoroborate

This protocol is adapted from the general conditions reported by Molander and coworkers, which have proven effective for a wide range of substrates.[2][3]

Reagents & Equipment:

  • A flame-dried Schlenk tube or reaction vial with a magnetic stir bar.

  • Palladium(II) Acetate (Pd(OAc)₂).

  • RuPhos ligand.

  • Potassium Carbonate (K₂CO₃), finely ground.

  • Aryl Chloride (1.0 equiv).

  • Potassium Alkyltrifluoroborate (1.5 equiv).

  • Toluene (anhydrous).

  • Deionized Water.

  • Inert gas supply (Argon or Nitrogen).

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried reaction vial containing a magnetic stir bar, add Pd(OAc)₂ (2 mol %), RuPhos (4 mol %), and K₂CO₃ (3.0 equiv).

  • Add Coupling Partners: Add the aryl chloride (1.0 equiv) and the potassium alkyltrifluoroborate (1.5 equiv) to the vial.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times. While a high vacuum is good practice, these reactions are often tolerant to being carried out in an open atmosphere if the reagents are stable.[20]

  • Solvent Addition: Through the septum, add Toluene and then Water via syringe to create a 10:1 solvent mixture (e.g., 2.0 mL Toluene, 0.2 mL H₂O). The total concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C and stir vigorously for 12-24 hours. Vigorous stirring is important to ensure mixing between the two phases.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS by taking small aliquots from the reaction mixture.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References
  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 893-909. [Link]

  • Darses, S., & Genet, J. P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. ResearchGate. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Chemistry Portal. [Link]

  • Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7902-7909. [Link]

  • Douglas, J. J., & MacMillan, D. W. C. (2018). Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums. PMC. [Link]

  • Dreher, S. D., Dormer, P. G., Sandrock, D. L., & Molander, G. A. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides—Reaction Discovery Using Parallel Microscale Experimentation. Journal of the American Chemical Society, 130(29), 9257-9259. [Link]

  • Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

  • Molander, G. A., et al. (2011). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. PMC. [Link]

  • Applegate, C. Z., & Walvoord, R. R. (2019). Light-Mediated Cross-Coupling of Anomeric Trifluoroborates. PMC. [Link]

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. SciSpace. [Link]

  • Ye, Z., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. RSC Publishing. [Link]

  • Ye, Z., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. PubMed Central. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. PMC. [Link]

  • Cammidge, A. N., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Account. [Link]

  • Molander, G. A., & Ellis, N. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3821-3831. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. Retrieved from [Link]

  • Anderson, K. W., et al. (2003). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 5(20), 3679-3682. [Link]

  • Butters, M., et al. (2010). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Semantic Scholar. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]

  • Anderson, K. W., et al. (2004). Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides. PubMed. [Link]

  • Molander, G. A., & Figueroa, R. (2005). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 70(18), 7143-7148. [Link]

  • Perrin, D. M., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Molander, G. A., & Ellis, N. (2007). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3821-3831. [Link]

  • Li, J., et al. (2016). Effect of solvent on the cross-coupling reaction. ResearchGate. [Link]

  • Wang, Z., et al. (2020). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. Request PDF. [Link]

Sources

Technical Support Center: Managing Organotrifluoroborate Hydrolysis in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting for a critical aspect of Suzuki-Miyaura cross-coupling reactions: the management of organotrifluoroborate hydrolysis. Potassium organotrifluoroborates (RBF₃K) are valued as stable, crystalline, and easy-to-handle alternatives to boronic acids.[1][2][3][4] However, their successful application hinges on the controlled in situ hydrolysis to the active boronic acid species, a process that can be complex and is influenced by a multitude of factors.[5][6][7][8] This guide will equip you with the foundational knowledge and practical strategies to navigate these challenges, ensuring robust and reproducible outcomes in your synthetic endeavors.

The Hydrolysis Equilibrium: A Double-Edged Sword

At the heart of using organotrifluoroborates is the equilibrium between the stable, tetracoordinated trifluoroborate salt and the reactive, tricoordinate boronic acid. This hydrolysis is a prerequisite for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] The "slow-release" of the boronic acid is advantageous as it minimizes side reactions like protodeboronation and oxidative homocoupling by keeping the concentration of the reactive species low.[5][6][7]

However, the rate of this hydrolysis is not always predictable and can be influenced by a variety of factors, leading to reproducibility issues.[5][6][7] Understanding and controlling these factors is paramount for successful coupling.

Factors Influencing Hydrolysis Rate:
FactorInfluence on Hydrolysis RateKey Considerations
Substituent Effects (R-group) Electron-donating groups on the organotrifluoroborate accelerate hydrolysis, while electron-withdrawing groups slow it down.[5][6][9]The electronic nature of your specific organotrifluoroborate is a primary determinant of its hydrolysis rate.[5][6]
Base The choice and concentration of the base can significantly impact the pH of the reaction medium, which in turn affects the hydrolysis rate.[5][7]Weaker bases are generally preferred to avoid excessively fast hydrolysis and subsequent side reactions.[10]
Solvent System The composition of the solvent, particularly the water content, directly influences the hydrolysis equilibrium.[5][7][11]Biphasic systems, often employed in these reactions, can lead to complex phase-transfer effects that affect hydrolysis.[5][7]
Reaction Temperature Higher temperatures generally increase the rate of hydrolysis.Optimization of temperature is crucial to balance the rate of hydrolysis with the rate of the catalytic cycle.
Reaction Vessel and Stirring The shape, size, and material of the reaction vessel, along with the stirring rate, can affect the interfacial area in biphasic systems, thereby influencing the hydrolysis rate.[5][6][7][12]Consistent and efficient stirring is essential for reproducible results, especially in heterogeneous reaction mixtures.[5][7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your Suzuki-Miyaura coupling reactions with organotrifluoroborates, with a focus on the role of hydrolysis.

Issue 1: Low or No Product Yield

A low yield is one of the most common frustrations in cross-coupling reactions. When using organotrifluoroborates, this can often be traced back to an imbalance between the rate of hydrolysis and the rate of the catalytic cycle.

Possible Causes & Solutions:

  • Incomplete Hydrolysis: The organotrifluoroborate may not be hydrolyzing at a sufficient rate to provide enough of the active boronic acid for the catalytic cycle to proceed efficiently.

    • Solution:

      • Increase Water Content: Carefully increase the amount of water in your solvent system. However, be mindful that excessive water can promote protodeboronation.[10]

      • Optimize the Base: If using a very weak base, consider switching to a slightly stronger one like Cs₂CO₃ or K₃PO₄, which can facilitate hydrolysis.[10] Cesium carbonate is often preferred due to its higher solubility in many organic solvents.[13]

      • Increase Temperature: Gently warming the reaction can accelerate hydrolysis. Monitor the reaction closely to avoid decomposition.

  • Premature Hydrolysis and Decomposition: The organotrifluoroborate may be hydrolyzing too quickly, leading to a high concentration of the boronic acid which can then undergo protodeboronation or other decomposition pathways before it can participate in the cross-coupling.[5][7][14]

    • Solution:

      • Use a Milder Base: Switch to a weaker base such as K₂CO₃ or even KF.[10]

      • Reduce Water Content: If your protocol allows, consider using anhydrous conditions.[11][15] Some methods utilize fluoride sources to promote the reaction under anhydrous conditions.[16]

      • Lower Reaction Temperature: Running the reaction at a lower temperature can slow down the rate of hydrolysis.

  • Catalyst Deactivation: The fluoride ions released during hydrolysis can potentially interact with and deactivate the palladium catalyst.

    • Solution:

      • Use Robust Ligands: Employ sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that can protect the palladium center and promote efficient catalysis.[11]

      • Consider a Fluoride Scavenger: In some cases, the addition of a mild Lewis acid that can act as a fluoride scavenger may be beneficial. Silica gel has been shown to be an effective and mild reagent for promoting the hydrolysis of organotrifluoroborates.[9][17]

Issue 2: Inconsistent Results and Poor Reproducibility

Variability between batches is a significant challenge, often stemming from subtle and overlooked experimental parameters that affect the delicate hydrolysis equilibrium.

Possible Causes & Solutions:

  • Inconsistent Stirring and Reaction Vessel Geometry: In biphasic systems, the efficiency of mixing at the interface is critical.[5][7] Variations in stir bar size, flask shape, or stirring speed can lead to different rates of hydrolysis.[5][6][7][12]

    • Solution: Standardize your experimental setup. Use the same type and size of reaction vessel and stir bar for all experiments. Ensure consistent and vigorous stirring.

  • Variability in Reagent Quality: The purity of solvents and bases, especially their water content, can fluctuate between batches.

    • Solution: Use high-purity, anhydrous solvents when aiming for controlled hydrolysis.[10] If using an aqueous base, ensure its concentration is consistent.

  • Atmospheric Moisture: Organotrifluoroborates are generally stable to air and moisture as solids, but in solution, atmospheric moisture can contribute to the overall water content and affect hydrolysis.[18][19]

    • Solution: For sensitive reactions, conduct the experiment under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10]

Issue 3: Protodeboronation as a Major Side Product

The replacement of the boronic acid group with a hydrogen atom is a common side reaction that directly reduces the yield of the desired product.[14]

Possible Causes & Solutions:

  • Excessive Boronic Acid Concentration: As mentioned earlier, rapid hydrolysis can lead to a buildup of the boronic acid, making it more susceptible to protodeboronation.[5][7][14]

    • Solution: Employ the "slow-release" strategy by using milder reaction conditions (lower temperature, weaker base) to match the rate of hydrolysis to the rate of catalytic turnover.[5][7][14]

  • Presence of Protic Sources: Water is a primary proton source for protodeboronation.[10]

    • Solution: Minimize the amount of water in the reaction or consider anhydrous conditions where possible.[11][15]

  • Substrate-Specific Instability: Some organoboronic acids, particularly those that are electron-deficient or contain certain heteroatoms, are inherently more prone to protodeboronation.[10][20]

    • Solution: For these challenging substrates, the use of organotrifluoroborates is particularly advantageous due to the slow-release mechanism.[14] Further optimization of reaction conditions to favor the cross-coupling over protodeboronation is crucial.

Frequently Asked Questions (FAQs)

Q1: How can I determine the optimal hydrolysis rate for my specific reaction?

A1: The optimal hydrolysis rate is one that is well-matched with the rate of the catalytic turnover of your specific Suzuki-Miyaura coupling. This is often determined empirically. A good starting point is to monitor the reaction progress over time by techniques like TLC, GC, or LC-MS. If you observe the rapid disappearance of your starting organotrifluoroborate and the accumulation of the protodeboronated byproduct, your hydrolysis is likely too fast. Conversely, if the reaction is sluggish and the organotrifluoroborate is consumed slowly with little product formation, the hydrolysis may be too slow.

Q2: Are there any analytical techniques to directly monitor the hydrolysis of organotrifluoroborates?

A2: Yes, ¹⁹F NMR and ¹¹B NMR spectroscopy are powerful tools for monitoring the hydrolysis of organotrifluoroborates.[5] By tracking the disappearance of the signal corresponding to the R-BF₃⁻ species and the appearance of new boron-containing species, you can gain insight into the rate and extent of hydrolysis under your reaction conditions. Electrospray ionization mass spectrometry (ESI-MS) can also be used for real-time monitoring of the ionic species in solution.[8]

Q3: When should I consider using anhydrous conditions for Suzuki-Miyaura coupling with organotrifluoroborates?

A3: Anhydrous conditions can be particularly beneficial when dealing with substrates that are highly susceptible to protodeboronation.[11][15] By eliminating water, you remove a key proton source for this undesired side reaction. Anhydrous methods often employ alternative activators, such as fluoride sources, to promote the transmetalation step.[16]

Q4: Can the counter-ion of the organotrifluoroborate salt (e.g., potassium vs. ammonium) affect the reaction?

A4: While potassium is the most common counter-ion, other salts like tetra-n-butylammonium organotrifluoroborates have been used.[21] The primary difference often lies in their solubility in various organic solvents. For instance, ammonium salts can exhibit higher solubility in less polar solvents, which may be advantageous in certain solvent systems.[18]

Q5: My organotrifluoroborate is poorly soluble in the reaction mixture. What can I do?

A5: Poor solubility can hinder the hydrolysis and subsequent reaction. You can try a few strategies:

  • Solvent Screening: Experiment with different solvent systems to find one that better solubilizes your organotrifluoroborate.

  • Phase-Transfer Catalysis: In biphasic systems, the addition of a phase-transfer catalyst like a quaternary ammonium salt can help shuttle the organotrifluoroborate from the aqueous to the organic phase where the palladium catalyst resides.[22]

  • Higher Temperatures: Increasing the reaction temperature can improve solubility, but this must be balanced against the potential for increased side reactions.

Visualizing the Process

The Hydrolysis and Catalytic Cycle Interplay

Suzuki_Hydrolysis cluster_hydrolysis Hydrolysis Equilibrium cluster_suzuki Suzuki-Miyaura Cycle cluster_side_reactions Side Reactions RBF3 Organotrifluoroborate (R-BF₃⁻K⁺) RBOH2 Boronic Acid (R-B(OH)₂) RBF3->RBOH2 +H₂O, Base -HF, -F⁻ Transmetalation R'-Pd(II)-R(L₂) RBOH2->Transmetalation Enters Catalytic Cycle Protodeboronation Protodeboronation (R-H) RBOH2->Protodeboronation Excess H₂O or Base Pd0 Pd(0)L₂ OxAdd R'-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (R'-X) OxAdd->Transmetalation Transmetalation RedElim R-R' Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: Interplay of organotrifluoroborate hydrolysis and the Suzuki-Miyaura catalytic cycle.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield Start Low Yield in Suzuki Coupling Check_Hydrolysis Is Hydrolysis Rate Optimal? Start->Check_Hydrolysis Too_Slow Hydrolysis Too Slow Check_Hydrolysis->Too_Slow No (Sluggish Reaction) Too_Fast Hydrolysis Too Fast Check_Hydrolysis->Too_Fast No (Side Products) Other_Issues Investigate Other Factors: - Catalyst Activity - Reagent Purity - Reaction Setup Check_Hydrolysis->Other_Issues Yes Optimize Yield Improved? Too_Slow->Optimize Actions: - Increase Water - Stronger Base - Increase Temp Too_Fast->Optimize Actions: - Decrease Water - Milder Base - Decrease Temp Success Successful Coupling Optimize->Success Yes Optimize->Other_Issues No

Caption: A decision-making workflow for troubleshooting low yields in Suzuki coupling with organotrifluoroborates.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Potassium Organotrifluoroborates

Note: This is a general guideline. Optimal conditions will vary depending on the specific substrates.

  • Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), potassium organotrifluoroborate (1.2-1.5 equiv), and base (e.g., Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[10]

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., THF/water, 10:1) via syringe. Stir the mixture for a few minutes, then add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and ligand (e.g., SPhos, 2-10 mol%).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Preparation of a Potassium Aryltrifluoroborate

Adapted from Vedejs et al. (1995) [19]

  • Dissolution: Dissolve the arylboronic acid (1.0 equiv) in methanol.

  • Addition of KHF₂: To the stirring solution, slowly add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (2.5-3.0 equiv).

  • Precipitation: A white precipitate should form upon addition of the KHF₂ solution. Continue stirring for 15-30 minutes at room temperature.

  • Isolation: Collect the solid by vacuum filtration and wash with cold methanol and then diethyl ether.

  • Drying: Dry the solid under vacuum to afford the potassium aryltrifluoroborate. The product can often be used without further purification.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(18), 7431–7441. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(50), 9240–9261. [Link]

  • Molander, G. A. (2015). Organotrifluoroborates: Another Branch of the Mighty Oak. The Journal of Organic Chemistry, 80(16), 7837–7848. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031–2034. [Link]

  • Vedejs, E., Chapman, R. W., Fields, S. C., Lin, S., & Schrimpf, M. R. (1995). Conversion of Arylboronic Acids to Potassium Aryltrifluoroborates: Convenient Precursors to Arylboron Dichlorides and Difluorides. The Journal of Organic Chemistry, 60(10), 3020–3027. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. [Link]

  • Piou, T., & Rovis, T. (2017). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 82(19), 10329–10335. [Link]

  • Batey, R. A., Thadani, A. N., & Smil, D. V. (1999). Potassium Alkenyl- and Aryltrifluoroborates: Stable and Efficient Agents for Rhodium-Catalyzed Addition to Aldehydes and Enones. Organic Letters, 1(10), 1683–1686. [Link]

  • Akula, M. R., & Kabalka, G. W. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. Organic Letters, 11(19), 4342–4345. [Link]

  • Lennox, A. J. J. (2013). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer Theses.
  • Molander, G. A., & Ito, T. (2001). Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Organic Letters, 3(3), 393–396. [Link]

  • Chem-Station. (2015). Organotrifluoroborate Salts. [Link]

  • Perrin, D. M., & Lloyd-Jones, G. C. (2015). Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates. Angewandte Chemie International Edition, 54(33), 9577–9581. [Link]

  • Molander, G. A., & Brown, A. R. (2016). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 93, 245-260. [Link]

  • Molander, G. A., & Trice, S. L. J. (2012). Synthesis and Reactivity of Solid-Supported Organotrifluoroborates in Suzuki Cross-Coupling. The Journal of Organic Chemistry, 77(19), 8678–8688. [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Suzuki-Miyaura cross-coupling reactions of potassium vinyltrifluoroborate with aryl and heteroaryl electrophiles. The Journal of Organic Chemistry, 71(15), 5743–5747. [Link]

  • Quora. (2018). What is the utility of cesium carbonate while carrying out Suzuki-Miyaura coupling?. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (2025). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. [Link]

  • Knapp, D. M., & Gillis, E. P. (2020). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. The Journal of Organic Chemistry, 85(24), 16036–16045. [Link]

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Effect of temperature on the stability of potassium methoxymethyltrifluoroborate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Potassium Methoxymethyltrifluoroborate Reactions

Guide Topic: Effect of Temperature on Stability and Reactivity

Welcome to the technical support resource for researchers utilizing this compound. This guide provides in-depth answers and troubleshooting protocols focused on the critical role of temperature in ensuring the stability and success of your chemical reactions, particularly in palladium-catalyzed cross-coupling. As Senior Application Scientists, we have designed this guide to move beyond simple instructions, focusing on the causal relationships between thermal conditions and reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries regarding the thermal properties and handling of this compound in typical synthetic applications.

Question 1: How thermally stable is this compound as a solid reagent?

Answer: this compound, like many other potassium organotrifluoroborates, is exceptionally stable as a solid. It is a crystalline, non-hygroscopic salt that can be stored at room temperature on the benchtop for extended periods without observable decomposition.[1][2] The thermal decomposition point of the solid salt is quite high, with many organotrifluoroborates being stable well above typical reaction temperatures, some not decomposing below 300 °C.[1] This inherent stability is a significant advantage over their corresponding boronic acids, which are often prone to dehydration to form boroxines and can be susceptible to degradation on storage.[3]

Question 2: If the reagent is so stable, why is temperature such a critical and sensitive parameter during a reaction?

Answer: This is a crucial point of distinction between reagent stability and reaction conditions. While the starting material is robust, the reaction mixture is a complex system involving a catalyst, ligands, a base, and solvents. Temperature becomes the key variable that balances two opposing factors:

  • Kinetic Activation: The primary reason for heating is to provide the necessary activation energy for the catalytic cycle (e.g., Suzuki-Miyaura). Key steps like oxidative addition of the palladium catalyst to the aryl halide and the subsequent transmetalation with the trifluoroborate require thermal input to proceed at a practical rate.[4] Insufficient temperature will lead to a sluggish or stalled reaction.

  • Component Stability & Selectivity: Conversely, excessive heat can introduce a host of problems. High temperatures can lead to the degradation of sensitive functional groups on your substrate or product, decomposition of the palladium catalyst or phosphine ligands, and an increase in the rate of undesirable side reactions.[5] In some cases, high temperatures can promote protodeboronation, where the C-B bond is cleaved by a proton source, deactivating the nucleophile.[3][6]

Therefore, the "optimal" temperature is a window where the desired reaction is kinetically favorable while the rates of decomposition and side reactions remain negligible.

Question 3: What is a typical temperature range for a Suzuki-Miyaura coupling using this compound, and what dictates the specific temperature chosen?

Answer: A general starting point for Suzuki-Miyaura reactions involving potassium organotrifluoroborates is typically between 80 °C and 110 °C .[3][5] However, this is not a universal rule. The ideal temperature is highly dependent on the specific substrates and catalytic system:

  • Aryl Halide Reactivity: Electron-poor aryl halides (e.g., those with nitro or cyano groups) and aryl iodides/bromides are more reactive and may couple efficiently at lower temperatures (e.g., 70-80 °C).[6] In contrast, electron-rich and sterically hindered aryl halides, and particularly aryl chlorides, are less reactive and often require higher temperatures (e.g., 100-120 °C or even higher with specialized microwave protocols) to achieve a reasonable reaction rate.[7][8]

  • Catalyst and Ligand Choice: The thermal stability of the chosen palladium catalyst and ligand system is paramount. Highly active, bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) can often facilitate coupling at lower temperatures than less active systems.[3]

  • Solvent: The boiling point of the solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, n-butanol) naturally caps the maximum temperature achievable at atmospheric pressure.[3][7]

It is common practice to start with a moderate temperature, such as 90 °C, and adjust based on reaction monitoring.

Part 2: Troubleshooting Guide for Temperature-Related Issues

This section provides direct, actionable advice for specific problems you may encounter during your experiment.

Issue 1: My reaction has stalled. After several hours, TLC/LC-MS analysis shows a large amount of unreacted starting material. Could the temperature be too low?

Answer: Yes, this is a classic symptom of insufficient thermal energy.

  • Causality: The catalytic cycle is not turning over efficiently because the activation energy barrier for the rate-limiting step (often oxidative addition or transmetalation) is not being met.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Before increasing temperature, ensure your palladium catalyst is active, the base is anhydrous and of good quality, and solvents were properly degassed. An inactive catalyst can mimic a low-temperature issue.[6]

    • Incremental Temperature Increase: Increase the reaction temperature by 10-15 °C (e.g., from 85 °C to 100 °C) and continue to monitor the reaction progress every 1-2 hours.[7]

    • Consider a Different Solvent: If you are limited by the boiling point of your solvent, switching to a higher-boiling solvent (e.g., from THF to dioxane or toluene) may be necessary to access the required temperature range.

Issue 2: My reaction is complete, but the yield of the desired product is low, and I see several by-products. Could the temperature be too high?

Answer: This is highly likely. Excessive heat often sacrifices selectivity for speed.

  • Causality: At elevated temperatures, alternative reaction pathways become accessible. This can include:

    • Heck-type reactions or starting material dimerization. [5]

    • Decomposition: The desired product or sensitive functional groups on the substrates may be degrading under the harsh thermal conditions.

    • Catalyst Deactivation: The palladium catalyst or its ligands may be breaking down, leading to an incomplete reaction and the formation of palladium black.

    • Protodeboronation: While less common than with boronic acids, prolonged heating, especially in the presence of water, can increase the rate of protodeboronation, consuming your nucleophile.[3][6]

  • Troubleshooting Steps:

    • Reduce Temperature: Repeat the reaction at a lower temperature. Often, a small reduction of 15-20 °C can dramatically improve selectivity and yield. Some reactions show marked improvement when dropping from 100-110 °C to 85 °C.[5]

    • Minimize Reaction Time: Do not heat the reaction for longer than necessary. Monitor the reaction closely by TLC or LC-MS, and once the starting material is consumed, promptly begin the workup procedure.[6]

    • Ensure Anhydrous Conditions: To minimize protodeboronation, use anhydrous solvents, even in aqueous mixtures, by ensuring the organic solvent is dry and the water is properly degassed.[6]

Part 3: Experimental Protocol and Data Summary

Workflow for Temperature Optimization

The following diagram illustrates a logical workflow for determining the optimal reaction temperature for a novel Suzuki-Miyaura coupling.

Temperature_Optimization_Workflow cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution & Monitoring cluster_analysis Phase 3: Analysis & Decision Setup Prepare Identical Reaction Vials (Substrates, Catalyst, Base, Solvent) T1 Reaction A Set Temp: 80°C Setup->T1 T2 Reaction B Set Temp: 95°C Setup->T2 T3 Reaction C Set Temp: 110°C Setup->T3 Monitor Monitor all reactions at set intervals (e.g., 2h, 4h, 8h) via TLC/LC-MS T1->Monitor T2->Monitor T3->Monitor Analyze Analyze Final Samples: - Conversion % - Product Yield % - Impurity Profile Monitor->Analyze Decision Select Optimal Temperature (Best balance of rate, yield, and purity) Analyze->Decision

Caption: Workflow for optimizing reaction temperature.

Protocol: Model Suzuki-Miyaura Coupling

This protocol is a representative procedure for coupling an aryl bromide with this compound.

  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial, add the aryl bromide (1.0 equiv.), this compound (1.3 equiv.), and potassium phosphate (K₃PO₄, 2.5 equiv.).

    • Add a magnetic stir bar.

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Reagent Addition:

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

    • Via syringe, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl bromide).[7]

  • Heating and Monitoring:

    • Place the sealed flask in a pre-heated oil bath or heating mantle set to the desired temperature (e.g., 90 °C ).

    • Stir the reaction vigorously.

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the aryl bromide is consumed (typically 4-18 hours).[6]

  • Workup:

    • Once complete, allow the reaction to cool to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Data Summary: Temperature Effects
Temperature ConditionTypical ObservationProbable CauseRecommended Action
Too Low (e.g., < 70°C)Incomplete conversion, even after extended time. Reaction is very slow or stalled.Insufficient thermal energy to overcome the kinetic barrier of the catalytic cycle.Increase temperature in 10-15°C increments. Verify catalyst activity.
Optimal (e.g., 80-110°C)Clean conversion to the desired product within a reasonable timeframe (4-18h). High yield with minimal by-products.The rate of the desired reaction is maximized while the rates of side reactions and decomposition are minimized.This is the target window. Record the conditions for future use.
Too High (e.g., > 120°C)Rapid consumption of starting material, but low isolated yield. Multiple spots on TLC. Darkening of the reaction mixture.Thermal decomposition of reagents, product, or catalyst. Increased rates of side reactions (e.g., Heck, protodeboronation).[5][9]Reduce temperature by 15-20°C. Minimize total heating time by stopping the reaction as soon as it is complete.

Part 4: Logical Troubleshooting Pathway Diagram

When a reaction fails, this decision tree can help diagnose if temperature is the root cause.

Troubleshooting_Flowchart start Reaction Outcome: Low Yield check_conversion Analyze Crude Reaction: Is Starting Material (SM) Present? start->check_conversion sm_present Yes, SM is Present (Incomplete Conversion) check_conversion->sm_present Yes sm_absent No, SM is Consumed (Complete Conversion) check_conversion->sm_absent No rate_issue Potential Rate Issue: - Temp too low - Catalyst inactive - Reagents poor quality sm_present->rate_issue degradation_issue Potential Degradation/Side Reaction: - Temp too high - Reaction time too long - Atmosphere not inert sm_absent->degradation_issue action_increase_temp Action: Increase Temp by 15°C &/or Verify Reagent Quality rate_issue->action_increase_temp action_decrease_temp Action: Decrease Temp by 15°C &/or Reduce Reaction Time degradation_issue->action_decrease_temp

Caption: Decision tree for troubleshooting low-yield reactions.

References

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. [Link]

  • Darses, S., & Genet, J.-P. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks.
  • BenchChem. (n.d.). Application Notes and Protocols for the Use of Methyl 3-Boronobenzoate in Suzuki-Miyaura Coupling.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling with Fmoc-Protected Arylphenylalanines.
  • Guyon, L., et al. (2016). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Molecules, 21(9), 1229. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 86, 14. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Potassium Trimethylsilanolate-Promoted, Anhydrous Suzuki-Miyaura Cross-Coupling Reaction Proceeds via the “Boronate Mechanism”: Evidence for the Alternative Fork in the Trail. Journal of the American Chemical Society, 136(20), 7414–7427. [Link]

  • Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(112), 92435–92438. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. The Journal of Organic Chemistry, 77(19), 8408–8416. [Link]

  • Molander, G. A., & Jean-Gérard, L. (2007). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 72(10), 3821–3833. [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.

Sources

Technical Support Center: Purification Strategies for Products from Reactions with Potassium Methoxymethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with potassium methoxymethyltrifluoroborate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of your reaction products. Drawing upon established field expertise, this document aims to explain the causality behind experimental choices, ensuring scientifically sound and reproducible purification strategies.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the workup and purification of products from reactions involving this compound, a versatile reagent in cross-coupling reactions.

Issue 1: Low or No Recovery of the Desired Product After Column Chromatography

Question: I've performed a Suzuki-Miyaura coupling reaction with this compound and after a standard aqueous workup and silica gel column chromatography, I'm seeing very low or no yield of my expected methoxymethylated product. What could be the cause?

Answer: This is a common issue that can stem from several factors related to the stability of your product on silica gel and the workup procedure.

Potential Causes and Solutions:

  • Decomposition on Silica Gel: The methoxymethyl (MOM) group, while generally stable, can be sensitive to acidic conditions.[1] Standard silica gel is inherently acidic and can catalyze the cleavage of the methoxymethyl group, especially if your target molecule has other functionalities that increase this sensitivity.

    • Solution 1: Use Deactivated Silica Gel. Neutralize the silica gel before use by preparing a slurry with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), and then packing the column. This will minimize on-column decomposition.[2]

    • Solution 2: Switch to an Alternative Stationary Phase. Basic alumina is an excellent alternative to silica gel for acid-sensitive compounds.[3][4] It is less likely to cause cleavage of the methoxymethyl group. Perform a small-scale TLC analysis on both silica and alumina plates to determine the optimal stationary phase and eluent system for your separation.

  • Inadequate Workup to Remove Boron Impurities: this compound and its byproducts, such as boric acid, can be water-soluble.[5] If not thoroughly removed during the aqueous workup, these impurities can interfere with chromatography and co-elute with your product, leading to impure fractions and the appearance of a low yield of the desired compound.

    • Solution: Thorough Aqueous Washes. During your workup, ensure you perform multiple washes of the organic layer with water or a mild aqueous base (like saturated sodium bicarbonate solution) to remove water-soluble boron species.

  • Product is Highly Polar: If your target molecule contains other polar functional groups, it may be strongly adsorbed onto the silica gel, leading to poor recovery.

    • Solution: Modify the Eluent System. Gradually increase the polarity of your eluent. A common strategy for polar compounds is to use a gradient of methanol in dichloromethane. However, be cautious with high concentrations of methanol in basic conditions, as it can lead to silica gel dissolution.[6]

Issue 2: Presence of Unexpected Byproducts in the Final Product

Question: After purification, my NMR analysis shows my desired methoxymethylated product, but also significant impurities that I can't identify. What are the likely byproducts in a reaction with this compound?

Answer: Besides the common byproducts of Suzuki-Miyaura reactions, the use of this compound can introduce some specific impurities.

Common Byproducts and Their Origins:

  • Homocoupling of the Aryl Halide: This is a common byproduct in many cross-coupling reactions, leading to the formation of a biaryl from your starting aryl halide.[7][8]

    • Mitigation: Ensure thorough degassing of your reaction mixture to remove oxygen, which can promote homocoupling.[8]

  • Protodeboronation of the Trifluoroborate: This results in the formation of a byproduct where the trifluoroborate group has been replaced by a hydrogen atom on the starting material.[9] While organotrifluoroborates are generally more stable to protodeboronation than boronic acids, it can still occur under certain conditions.[10]

  • Cleavage of the Methoxymethyl Group: As mentioned previously, the MOM group can be cleaved under acidic conditions.[1] This can happen during an acidic workup or on acidic silica gel, leading to the corresponding hydroxymethyl derivative of your product.

    • Mitigation: Use a neutral or basic workup and deactivated silica gel or alumina for chromatography.

  • Palladium Residues: The palladium catalyst used in the coupling reaction can sometimes be carried through the workup and purification, leading to a discolored product.[11][12]

    • Solution: After the reaction, you can stir the reaction mixture with a palladium scavenger resin or perform a filtration through a pad of Celite® to remove the catalyst before proceeding with the workup.[11]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification of products from reactions involving this compound.

Q1: What is the standard workup procedure for a Suzuki-Miyaura reaction using this compound?

A1: A typical workup involves cooling the reaction mixture to room temperature, diluting it with an organic solvent like ethyl acetate, and washing the organic layer sequentially with water and brine.[13][14] The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[14]

Q2: My crude reaction mixture is an emulsion that is difficult to separate. What should I do?

A2: Emulsions can form during the aqueous workup, especially if the reaction mixture contains a high concentration of salts or other amphiphilic species. To break the emulsion, you can try adding a saturated solution of sodium chloride (brine) or filtering the entire mixture through a pad of Celite®.

Q3: How can I remove residual palladium from my final product?

A3: Several methods can be employed to remove palladium residues. Passing a solution of your crude product through a short plug of silica gel or celite can be effective.[11] For more stringent removal, specialized palladium scavenger resins can be used.[12] Recrystallization of the final product can also be a highly effective method for removing trace palladium impurities.[12]

Q4: I have difficulty separating my product from unreacted this compound due to its low solubility. What purification strategy should I use?

A4: The low solubility of potassium alkoxymethyltrifluoroborates in common organic solvents can indeed pose a challenge for their removal from the reaction mixture.[15] A highly effective technique for this situation is continuous Soxhlet extraction.[15] This method allows for the efficient separation of the soluble organic product from the less soluble inorganic starting material and byproducts.[1][16][17]

Q5: Is the methoxymethyl group stable to flash chromatography on silica gel?

A5: The stability of the methoxymethyl (MOM) group on silica gel is conditional. Standard silica gel is acidic and can cause partial or complete cleavage of the MOM group, especially on sensitive substrates. To ensure the stability of your product, it is highly recommended to use deactivated silica gel (treated with a base like triethylamine) or to use basic alumina as the stationary phase.[3]

Experimental Protocols

Protocol 1: General Workup and Purification by Flash Chromatography
  • Reaction Quenching and Extraction:

    • Once the reaction is complete (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (or another suitable organic solvent).

    • Wash the organic layer three times with water to remove the bulk of the inorganic salts and water-soluble boron byproducts.

    • Wash the organic layer once with brine to aid in the removal of water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Flash Column Chromatography:

    • Prepare a slurry of deactivated silica gel (pre-treated with 1-2% triethylamine in the eluent) or basic alumina in the desired non-polar solvent (e.g., hexanes).

    • Pack a column with the slurry.

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.

    • Elute the column with a gradient of an appropriate polar solvent (e.g., ethyl acetate in hexanes), collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Soxhlet Extraction

This protocol is particularly useful when the starting this compound is sparingly soluble and difficult to remove by standard extraction.

  • Initial Workup:

    • After the reaction, remove the solvent under reduced pressure to obtain a solid or semi-solid residue.

  • Soxhlet Extraction:

    • Place the crude residue in a cellulose extraction thimble.

    • Place the thimble in a Soxhlet extractor.[18]

    • Add a suitable solvent (one in which your product is soluble but the inorganic impurities are not, e.g., acetone or acetonitrile) to the round-bottom flask of the Soxhlet apparatus.[19]

    • Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back into the thimble, dissolving the product.[16]

    • Allow the extraction to proceed for several hours, or until TLC analysis of the solvent in the round-bottom flask shows that all the product has been extracted.

    • Once complete, cool the apparatus and concentrate the solvent in the round-bottom flask to obtain the purified product.

Data Presentation

Table 1: Comparison of Stationary Phases for Purification of Acid-Sensitive Compounds

Stationary PhaseAcidityRecommended for Methoxymethylated Products?Notes
Silica GelAcidicWith cautionCan cause cleavage of the MOM group.
Deactivated Silica GelNeutral/Slightly BasicYesPrepared by treating with a base like triethylamine.
Basic AluminaBasicHighly RecommendedGenerally inert towards acid-sensitive groups.[3]

Visualizations

Purification Workflow Decision Tree

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup (Water/Brine Washes) start->workup check_solubility Assess Solubility of Product and Impurities workup->check_solubility chromatography Standard Flash Chromatography (Deactivated Silica/Alumina) check_solubility->chromatography Good Solubility Difference soxhlet Soxhlet Extraction check_solubility->soxhlet Poor Solubility of Boron Reagents recrystallization Recrystallization check_solubility->recrystallization Product is a Crystalline Solid final_product Pure Product chromatography->final_product soxhlet->final_product recrystallization->final_product LowYieldTroubleshooting start Low Product Yield After Chromatography check_silica Was Silica Gel Used? start->check_silica check_workup Thorough Aqueous Washes? start->check_workup check_polarity Is Product Highly Polar? start->check_polarity use_deactivated Action: Use Deactivated Silica or Alumina check_silica->use_deactivated Yes improve_washes Action: Improve Aqueous Workup Protocol check_workup->improve_washes No adjust_eluent Action: Adjust Eluent Polarity (e.g., MeOH/DCM) check_polarity->adjust_eluent Yes

Caption: Troubleshooting flowchart for low product recovery.

References

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?[Link]

  • Yin, Y., Hu, T., Liu, Y., & Zhang, H. (2016). Research Progress of the Methods of Removing Palladium Residual Produced by the Palladium-Catalyzed Coupling Reaction. Chinese Journal of Pharmaceuticals, 47(06), 789.
  • ACS Publications. (2007). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]

  • Google Patents. (2016).
  • Organomation. (n.d.). What is Soxhlet Extraction?[Link]

  • Records Collections. (n.d.). PROCEDURE: METHOD 3540A SOXHLET EXTRACTION. [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. [Link]

  • MDPI. (2022). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. [Link]

  • Organic Syntheses. (n.d.). 6 - Organic Syntheses Procedure. [Link]

  • MDPI. (2023). The Impact of Purity on Chemical Synthesis: A Focus on Organoboron Reagents. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?[Link]

  • Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic letters, 10(11), 2135–2138.
  • Jalon Zeolite. (n.d.). Activated Alumina vs. Silica Gel: All you need to know. [Link]

  • YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • OozeChem. (n.d.). Alumina vs Silica Gel: Performance Comparison. [Link]

  • ACS Publications. (1992). Palladium-catalyzed cross-coupling reaction of organoboron compounds with organic triflates. [Link]

  • Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Reddit. (2022). Silica gel or basic alumina. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • PubMed. (2008). Suzuki-Miyaura cross-coupling of potassium trifluoroboratohomoenolates. [Link]

  • American Chemical Society. (2021). Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. [Link]

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 68(11), 4302–4314.
  • ResearchGate. (2015). What is the most polar solvent usable in silica gel chromatography?[Link]

  • MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]

  • ResearchGate. (2014). When basification of silica gel is required, before using Column chromatography?[Link]

  • ResearchGate. (2017). Heterogeneous Interactions of Methylamines on porous Adsorbents Part II. Interactions on Silica–Alumina and Silica Gel Surfaces of Di- and Tri-methylamine in the Region of their Boiling Points. [Link]

  • Biotage. (2023). Does methanol really dissolve silica during flash column chromatography?[Link]

  • YouTube. (2022). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • OUCI. (2020). Mechanochemical Solvent‐Free Suzuki–Miyaura Cross‐Coupling of Amides via Highly Chemoselective N−C Cleavage. [Link]

  • OUCI. (2007). Microwave-Assisted Aqueous Suzuki Cross-Coupling Reactions. [Link]

Sources

Validation & Comparative

A Comparative Guide for the Suzuki Coupling: Potassium Methoxymethyltrifluoroborate vs. Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, a process fundamental to the creation of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The choice of the organoboron nucleophile is critical to the success of this transformation. While boronic acids have been the traditional workhorse, their inherent instability often presents significant hurdles.[3][4] This guide provides a detailed, evidence-based comparison between boronic acids and a superior alternative: potassium methoxymethyltrifluoroborate, designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies.

The Stability Deficit of Boronic Acids

Boronic acids, while widely used, are plagued by several instability issues that can compromise reaction reproducibility and efficiency.[1] They are prone to protodeboronation , the cleavage of the carbon-boron bond by a proton source, which irreversibly destroys the reagent.[4][5] This undesired side reaction is particularly problematic for electron-deficient and heteroaryl boronic acids.[1][6]

Furthermore, boronic acids exist in a dehydrative equilibrium with their cyclic trimeric anhydrides, known as boroxines .[1][7] This complicates accurate stoichiometry and can lead to inconsistent reactivity. Their susceptibility to oxidation is another significant drawback; the vacant p-orbital on the trigonal planar boron atom is a target for oxidation, leading to reagent degradation.[8] These instabilities necessitate stringent storage conditions, often at low temperatures, and can lead to a short shelf-life.[1]

Potassium Organotrifluoroborates: A Paradigm of Stability and Reliability

In contrast, potassium organotrifluoroborates, such as this compound, offer a robust and reliable alternative.[9] These compounds are tetracoordinate boron species, a structural feature that imparts exceptional stability.[3][6] They are typically crystalline, free-flowing solids that are stable to air and moisture, allowing for indefinite storage at room temperature without degradation.[3][7][10] This inherent stability translates to more consistent and reproducible results in Suzuki-Miyaura cross-coupling reactions.[6]

The tetracoordinate nature of the boron atom in trifluoroborates protects it from the common degradation pathways that affect boronic acids.[3] They are significantly more resistant to both protodeboronation and oxidation, ensuring that the active reagent is available for the desired cross-coupling reaction.[3][7]

Head-to-Head Comparison: Key Performance Attributes

FeatureBoronic AcidsThis compoundAdvantage
Stability Prone to protodeboronation, oxidation, and boroxine formation.[1][4][8]Highly stable to air, moisture, and oxidation.[3][10]This compound
Handling Often waxy solids, can be difficult to purify and handle.[1]Crystalline, free-flowing solids, easy to handle and weigh.[7][9]This compound
Storage Often require refrigeration or freezing for long-term storage.[1]Can be stored indefinitely at room temperature.[7][10]This compound
Stoichiometry Purity can be uncertain due to the presence of boroxines.[1]Monomeric species with well-defined stoichiometry.[11]This compound
Reactivity Generally highly reactive, but can be substrate-dependent.Requires activation, often providing a slow release of the active boronic acid.[12]Application Dependent
Functional Group Tolerance Can be incompatible with certain functional groups due to instability.Excellent functional group tolerance due to high stability.[13]This compound

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to appreciating the role of the boron reagent.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (R'-X) pd0->oxidative_addition pd2_complex R'-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L2-R' transmetalation->pd2_intermediate boronate [R-B(OH)3]- boronate->transmetalation base Base (e.g., K2CO3) base->boronate boronic_acid R-B(OH)2 boronic_acid->base + OH- trifluoroborate K[R-BF3] hydrolysis Hydrolysis trifluoroborate->hydrolysis hydrolysis->boronic_acid reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the oxidative addition of an organic halide (R'-X) to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with an activated organoboron species. Boronic acids require activation by a base to form a more nucleophilic "ate" complex.[14] Potassium trifluoroborates undergo hydrolysis to the corresponding boronic acid, which is then activated by the base.[12] This "slow release" of the boronic acid from the stable trifluoroborate can be advantageous in minimizing side reactions.[12] Finally, reductive elimination from the R-Pd(II)L2-R' intermediate yields the desired coupled product (R-R') and regenerates the Pd(0) catalyst.[15][16]

Experimental Protocols: A Practical Guide

To illustrate the practical differences in employing these reagents, here are representative protocols for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is adapted from a general procedure for the cross-coupling of potassium alkyltrifluoroborates with aryl chlorides.[9]

Materials:

  • Aryl chloride (0.5 mmol, 1.0 equiv.)

  • This compound (0.525 mmol, 1.05 equiv.)

  • Potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 2 mol %)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.02 mmol, 4 mol %)

  • Toluene (5 mL)

  • Deionized water (0.5 mL)

Procedure:

  • To a 25 mL Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, this compound, and potassium carbonate.

  • Evacuate and backfill the tube with argon three times.

  • Add toluene and deionized water to the Schlenk tube.

  • In a separate vial, combine palladium(II) acetate and RuPhos, and then add this catalyst mixture to the reaction vessel under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • The crude product can then be purified by flash column chromatography.

Protocol_Trifluoroborate start Start reagents Combine Aryl Halide, K[MeOCH2BF3], and K2CO3 in Schlenk Tube start->reagents inert_atmosphere Evacuate and Backfill with Argon (3x) reagents->inert_atmosphere solvents Add Toluene and Water inert_atmosphere->solvents catalyst_prep Prepare Pd(OAc)2/RuPhos Catalyst Mixture solvents->catalyst_prep catalyst_add Add Catalyst Mixture under Argon catalyst_prep->catalyst_add reaction Seal and Heat to 80 °C catalyst_add->reaction monitoring Monitor by TLC/GC-MS reaction->monitoring workup Cool, Dilute with EtOAc, and Wash with Water monitoring->workup purification Purify by Flash Column Chromatography workup->purification end End purification->end

Caption: Workflow for Suzuki coupling with this compound.

Protocol 2: Suzuki-Miyaura Coupling with a Boronic Acid

This is a general procedure for the Suzuki-Miyaura coupling of a boronic acid with an aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv.)

  • Boronic acid (1.2 mmol, 1.2 equiv.)

  • Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂, 0.03 mmol, 3 mol %)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, boronic acid, and cesium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add 1,4-dioxane and water to the flask.

  • Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst to the mixture.

  • Heat the reaction mixture to reflux (approximately 100 °C) and stir until the starting material is consumed (as monitored by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Performance Data

The superior performance of potassium organotrifluoroborates is particularly evident with challenging substrates where boronic acids are known to perform poorly. The following table presents a comparison of yields for the Suzuki-Miyaura cross-coupling of various organoboron reagents with aryl halides.

Organoboron ReagentAryl HalideProductYield (%)Reference
Potassium 2-furyltrifluoroborate4-bromobenzonitrile4-(Furan-2-yl)benzonitrile95[1]
2-Furanboronic acid4-bromobenzonitrile4-(Furan-2-yl)benzonitrileOften low/inconsistent[6]
Potassium 2-pyridyltrifluoroborate4-chloroanisole2-(4-methoxyphenyl)pyridine82[1]
2-Pyridylboronic acid4-chloroanisole2-(4-methoxyphenyl)pyridineDifficult coupling[17]
Potassium vinyltrifluoroborate1-bromonaphthalene1-vinylnaphthalene91[18]
Vinylboronic acid pinacol ester1-bromonaphthalene1-vinylnaphthalene85[19]

Note: Direct comparative yield data under identical conditions can be limited as researchers often select trifluoroborates for substrates where boronic acids are known to be problematic.[6]

Conclusion: A Superior Reagent for Modern Synthesis

For researchers in drug discovery and development, where reliability, reproducibility, and efficiency are paramount, potassium organotrifluoroborates, including methoxymethyltrifluoroborate, represent a significant advancement over traditional boronic acids.[9] Their exceptional stability simplifies handling and storage, while their robust performance in Suzuki-Miyaura cross-coupling reactions, especially with challenging substrates, leads to higher and more consistent yields.[1][6] By embracing this superior class of reagents, chemists can unlock new possibilities in the synthesis of complex molecules and accelerate the pace of innovation.

References

  • A Comparative Analysis of the Stability of Ethylboronic Acid and Its Trifluoroborate Salt - Benchchem.
  • Protodeboronation - Wikipedia. Available from: [Link]

  • Application Notes and Protocols: Potassium Alkyltrifluoroborates in Suzuki-Miyaura Cross-Coupling - Benchchem.
  • Potassium Heteroaryltrifluoroborates: A Superior Alternative to Boronic Acids in Cross-Coupling Reactions - Benchchem.
  • Chen, L., Sanchez, D. R., Zhang, B., & Carrow, B. P. (2017). “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. Available from: [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available from: [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]

  • A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides that minimizes protodeboronation is described. - RSC Publishing. Available from: [Link]

  • Molander, G. A., & Sandrock, D. L. (2007). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters, 9(8), 1597–1600. Available from: [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–845.
  • Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC - NIH. Available from: [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. Available from: [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available from: [Link]

  • Organotrifluoroborates Emerge as Superior Alternatives to Boronic Esters in Cross-Coupling Reactions - Benchchem.
  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314. Available from: [Link]

  • Vedejs, E., & Chapman, R. W. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431–7441. Available from: [Link]

  • Molander, G. A., & Ito, T. (2001). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. Organic Letters, 3(3), 393–396. Available from: [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 74(19), 7378–7384. Available from: [Link]

  • Molander, G. A., & Ham, J. (2006). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. Organic Letters, 8(10), 2031–2034. Available from: [Link]

  • Darses, S., & Genet, J.-P. (2003). Potassium Trifluoro(organo)borates: New Perspectives in Organic Chemistry. European Journal of Organic Chemistry, 2003(22), 4313–4327. Available from: [Link]

  • Molander, G. A., & Biolatto, B. (2002). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available from: [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747. Available from: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available from: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366. Available from: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available from: [Link]

  • Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 8(13), 2767–2770. Available from: [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 833–845.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681–9686. Available from: [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate - Organic Syntheses. Available from: [Link]

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A Senior Scientist's Guide to Organoboron Reagents: A Comparative Study of Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, organoboron reagents are indispensable tools for carbon-carbon bond formation, with the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction being their most prominent application.[1][2] For researchers in drug development and materials science, the choice of the organoboron species—be it a traditional boronic acid, a stable boronic ester, or a robust organotrifluoroborate—is a critical decision that dictates the efficiency, scope, and practicality of a synthetic route.

This guide provides an in-depth comparison of potassium organotrifluoroborates against other prevalent organoboron reagents. Moving beyond a simple catalog of properties, we will explore the causal relationships between structure, stability, and reactivity, offering field-proven insights to help you select and implement the optimal reagent for your synthetic challenge.

The Modern Organoboron Family: A Structural Overview

The reactivity of any organoboron reagent is fundamentally tied to the coordination state and substituents on the boron atom. The four classes most commonly encountered in cross-coupling are structurally distinct, which in turn governs their stability and handling characteristics.

  • Boronic Acids (R-B(OH)₂): The classical workhorses of Suzuki-Miyaura coupling. They are trivalent boron species, typically crystalline solids, but their utility is often hampered by a propensity to dehydrate and form cyclic trimeric anhydrides known as boroxines.[3][4] This equilibrium can complicate accurate stoichiometric calculations.[3]

  • Pinacol Esters (R-B(pin)): These are esters formed between a boronic acid and pinacol. The bulky pinacol group provides greater steric protection to the boron center, making them generally more stable and less prone to dehydration than their parent boronic acids.[5] They are often easier to handle and purify.[5]

  • MIDA Boronates (R-B(MIDA)): These reagents feature a boron atom chelated by N-methyliminodiacetic acid (MIDA). This creates a tetracoordinate, bicyclic structure that acts as a robust protecting group for the boronic acid.[6][7] MIDA boronates are exceptionally stable to a wide range of reaction conditions, including chromatography, making them ideal for multi-step synthesis.[7][8]

  • Potassium Organotrifluoroborates (K[R-BF₃]): Like MIDA boronates, these are tetracoordinate boron species.[3] They exist as free-flowing, crystalline solids and are renowned for their exceptional stability to both air and moisture, a direct consequence of the strong boron-fluorine bonds.[3]

Figure 1. Structures of common organoboron reagents.

A Head-to-Head Comparison: Stability and Handling

For any laboratory, particularly in process development and manufacturing, the stability and ease of handling of a reagent are paramount. This is where organotrifluoroborates demonstrate a compelling advantage.

FeatureBoronic AcidsPinacol EstersMIDA BoronatesOrganotrifluoroborates
Physical Form Crystalline solidsLiquids or low-melting solidsCrystalline solidsFree-flowing crystalline solids
Air/Moisture Stability Poor to moderate; prone to decomposition and boroxine formation[9].Good; more resistant to hydrolysis than boronic acids[3][5].Excellent; bench-stable and compatible with chromatography[6][7].Exceptional ; can be stored indefinitely at room temp without special precautions[3][10].
Purification Often challenging[3].Generally straightforward (distillation/chromatography).Straightforward (chromatography/recrystallization)[7].Straightforward ; typically purified by simple recrystallization[11].
Stoichiometry Complicated by equilibrium with boroxines[3][4].Well-defined monomeric structure.Well-defined monomeric structure.Well-defined ; exist as monomeric salts, ensuring accurate stoichiometry[12].
Toxicity Low toxicity[1].Low toxicity; pinacol byproduct.Low toxicity; MIDA byproduct.Low toxicity; inorganic fluoride byproduct[13].

The superior stability of organotrifluoroborates is not merely a matter of convenience; it is a critical enabling feature. Their robustness allows them to be carried through multi-step synthetic sequences where other organoboron functionalities would require dedicated protection and deprotection steps, thus improving overall process efficiency.[3][14]

The Suzuki-Miyaura Reaction: Mechanistic Divergence and the "Slow-Release" Advantage

While all organoboron reagents can participate in the Suzuki-Miyaura coupling, their pathway to the crucial transmetalation step differs significantly. This mechanistic nuance is key to understanding the superior performance of organotrifluoroborates in many contexts.

The catalytic cycle requires the transfer of the organic group (R) from boron to the palladium(II) center.[15] For trivalent boronic acids and esters, this is achieved by activation with a base (e.g., carbonate, phosphate) to form a more nucleophilic tetracoordinate "ate" complex, [R-B(OH)₃]⁻, which then engages with the Pd(II)-halide complex.[1][16][17]

In contrast, potassium organotrifluoroborates are already tetracoordinate and are generally unreactive toward transmetalation in their native state. They are considered "protected" forms of boronic acids.[14][18] Under the aqueous, basic conditions of the Suzuki-Miyaura reaction, they undergo a slow, controlled hydrolysis to release the corresponding boronic acid in situ.[19][20][21] This newly formed, low-concentration boronic acid is then immediately activated by the base and enters the catalytic cycle.

This "slow-release" mechanism is a profound advantage. Many desirable boronic acids, particularly those containing heteroaryl or alkenyl groups, are notoriously unstable and prone to side reactions like protodeboronation (replacement of the boron group with hydrogen) and oxidative homocoupling.[9][21] By using the corresponding organotrifluoroborate, the concentration of the unstable boronic acid is kept vanishingly low throughout the reaction, minimizing these degradation pathways and leading to significantly higher yields of the desired product.[20][21]

Figure 2. Suzuki-Miyaura cycle showing different entry points for organoboron reagents.

Performance in Practice: The Experimental Evidence

The theoretical advantages of organotrifluoroborates translate directly into superior practical outcomes, particularly for challenging substrates. In a synthetic approach to protein kinase inhibitors, a coupling reaction using an indoloboronic acid gave only a 37% yield; simply switching to the corresponding potassium indolyltrifluoroborate increased the yield to 60% under similar conditions.[22] This trend is observed across a wide range of substrates.

Substrate TypeBoronic Acid/Ester PerformanceOrganotrifluoroborate PerformanceRationale
Simple Aryl Generally good yields.Excellent yields.Both are effective, but trifluoroborates offer handling advantages.
Heteroaryl Often low to moderate yields due to instability and protodeboronation of the boronic acid[22].Significantly higher yields are common[22].The slow-release mechanism protects the unstable heteroaryl boronic acid intermediate.
Alkenyl/Alkynyl Prone to decomposition and side reactions.Superior yields and cleaner reactions .The stability of the trifluoroborate starting material prevents degradation before the coupling step.
Secondary Alkyl Limited success with boronic esters.Effective coupling partners .The unique reactivity profile of alkyltrifluoroborates facilitates successful transmetalation where esters fail[23].
Functional Group Tolerance Good, but the boronic acid moiety can be sensitive to certain reagents.Excellent ; the trifluoroborate group is robust and inert to many reaction conditions, allowing for late-stage functionalization[24].The tetracoordinate boron is less Lewis acidic and less susceptible to undesired reactions.

Key Experimental Protocols

The transition to using organotrifluoroborates is synthetically straightforward. Their preparation is often a simple and high-yielding final step, and their use in cross-coupling requires minimal deviation from standard protocols.

Protocol 1: Synthesis of Potassium Phenyltrifluoroborate

This procedure demonstrates the facile conversion of a common boronic acid to its highly stable trifluoroborate salt. The method is broadly applicable to a vast range of boronic acids.[3][10]

Materials:

  • Phenylboronic acid (1.0 eq)

  • Methanol (MeOH)

  • Potassium hydrogen fluoride (KHF₂), saturated aqueous solution (3.0 eq)

Procedure:

  • In a flask, dissolve the phenylboronic acid in a minimal amount of methanol.

  • While stirring at room temperature, slowly add the saturated aqueous solution of KHF₂.

  • An immediate formation of a white precipitate (the potassium phenyltrifluoroborate salt) will be observed.

  • Continue stirring the resulting slurry for 30 minutes to ensure complete conversion.

  • Isolate the product by vacuum filtration, washing the solid with cold water and then a small amount of cold acetone.

  • Dry the crystalline solid under vacuum. Yields are typically high, and the product can be stored on the benchtop indefinitely.[4][10]

Protocol 2: General Suzuki-Miyaura Coupling with an Aryl Chloride

This protocol highlights a typical setup for cross-coupling using an organotrifluoroborate salt with a challenging aryl chloride electrophile. The choice of a highly active catalyst system (e.g., a palladium source with an electron-rich biarylphosphine ligand like XPhos) is crucial for efficient coupling.[12]

Suzuki_Workflow cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction & Workup Vessel Charge microwave vial with: - Pd(OAc)₂ (catalyst) - XPhos (ligand) - K-Aryl-BF₃ (1.05 eq) - Cs₂CO₃ (base, 3.0 eq) Seal Seal vial with septum cap Vessel->Seal Purge Evacuate and backfill vial with Argon (3x) Seal->Purge Add_ArCl Add Aryl Chloride (1.0 eq) via syringe Purge->Add_ArCl Add_Solvent Add Solvent (e.g., 10:1 CPME/H₂O) via syringe Add_ArCl->Add_Solvent Heat Heat reaction mixture (e.g., 95 °C) until completion (monitor by TLC/LC-MS) Add_Solvent->Heat Cool Cool to room temperature Heat->Cool Quench Dilute with EtOAc and quench with H₂O Cool->Quench Extract Separate layers and extract aqueous phase with EtOAc (3x) Quench->Extract Dry Combine organics, dry (Na₂SO₄), filter, and concentrate Extract->Dry Purify Purify by column chromatography Dry->Purify

Figure 3. Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Conclusion: A Decision-Making Framework

The choice of an organoboron reagent is a strategic one. While boronic acids remain useful for simple, robust substrates, the expanding complexity of synthetic targets in pharmaceuticals and materials science necessitates more advanced tools.

Decision_Tree Start Start: Select Organoboron Reagent Q_Substrate Is the R-group substrate unstable (e.g., heteroaryl, alkenyl, 2° alkyl)? Start->Q_Substrate Q_Multistep Is the reagent needed for a multi-step synthesis requiring a robust protecting group? Q_Substrate->Q_Multistep No Use_BF3K Use Organotrifluoroborate (K[R-BF₃]) - Superior stability & yields - Minimizes side reactions Q_Substrate->Use_BF3K Yes Q_Simple Is the substrate simple, stable, and commercially available as a boronic acid? Q_Multistep->Q_Simple No Use_MIDA Use MIDA Boronate - Exceptional stability - Ideal for iterative coupling Q_Multistep->Use_MIDA Yes Q_Simple->Use_BF3K No (Consider BF₃K for handling ease) Use_BA Use Boronic Acid or Pinacol Ester - Cost-effective for simple cases - Widely available Q_Simple->Use_BA Yes

Figure 4. Decision-making guide for selecting an organoboron reagent.

Potassium organotrifluoroborates represent a superior class of reagents for a broad and growing range of applications. Their unparalleled stability simplifies handling, storage, and stoichiometry, while their unique slow-release mechanism in cross-coupling reactions provides a decisive advantage in yield and purity for challenging substrates.[3][22] For the modern researcher focused on efficiency and expanding synthetic boundaries, organotrifluoroborates are not just an alternative, but often the optimal choice.

References

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  • Molander, G. A., & Figueroa, R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7161-7166. Available from: [Link]

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  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Literature Presentation by T. G. Elford. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society. Available from: [Link]

  • Molander, G. A., & Canturk, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2135-2138. Available from: [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286. Available from: [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction. Accounts of Chemical Research, 40(4), 275-86. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (2001). Cross-Coupling Reaction of Organoboron Compounds with Organic Electrophiles. In Cross-Coupling Reactions (pp. 1-2). American Chemical Society. Available from: [Link]

  • Frontier Specialty Chemicals. Organoborons. Available from: [Link]

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  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 48(48), 9240-9261. Available from: [Link]

  • The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

  • Molander, G. A., & Lupp, D. G. (2008). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 73(16), 6361-6365. Available from: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science. Available from: [Link]

  • D'Amato, E. M., & Kalyani, D. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. The Journal of organic chemistry, 83(24), 14833–14846. Available from: [Link]

  • Wang, Z., et al. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules, 53(10), 3907-3915. Available from: [Link]

  • Sandrock, D. L., et al. (2010). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Journal of the American Chemical Society, 132(49), 17108-17110. Available from: [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. University of Pittsburgh. Available from: [Link]

  • Lennox, A. (2014). Organotrifluoroborate Preparation, Coupling and Hydrolysis. Springer Theses.
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  • Li, Z., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(1), 78-83. Available from: [Link]

  • Bryan, Z. J., & McNeil, A. J. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(4), 987-993. Available from: [Link]

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  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. Available from: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Angewandte Chemie International Edition, 55(36), 10630-10642. Available from: [Link]

  • Bagutski, V., Ros, A., & Aggarwal, V. K. (2009). Improved method for the conversion of pinacolboronic esters into trifluoroborate salts. Tetrahedron, 66(2), 527-535. Available from: [Link]

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A Senior Application Scientist's Guide to the Quantitative Analysis of Potassium Methoxymethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of organotrifluoroborate salts like potassium methoxymethyltrifluoroborate is paramount for ensuring reaction stoichiometry, monitoring conversion, and guaranteeing the purity of intermediates and final products. These reagents have gained significant traction in organic synthesis, particularly in cross-coupling reactions, due to their stability and ease of handling compared to their boronic acid counterparts.[1] This guide provides an in-depth comparison of the primary analytical methods for the quantification of this compound, grounded in experimental evidence and practical insights.

The Analytical Challenge: Stability and Reactivity

This compound, while more stable than many other organoboron compounds, is not without its analytical challenges. The primary concern is its susceptibility to hydrolysis, which can liberate the corresponding boronic acid. This instability necessitates careful consideration of sample preparation and the analytical conditions employed. Furthermore, its ionic and polar nature influences the choice of chromatographic and detection methods.

Comparative Analysis of Quantitative Methods

This guide will compare four principal analytical techniques for the quantification of this compound:

  • Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization

  • Potentiometric Titration

The following table provides a high-level comparison of these methods. The subsequent sections will delve into the technical details and experimental protocols for each.

ParameterQuantitative ¹⁹F NMRHPLC-UVGC-MS (with Derivatization)Potentiometric Titration
Principle Signal intensity proportional to the number of ¹⁹F nucleiSeparation based on polarity, detection by UV absorbanceSeparation of volatile derivatives by partitioning, detection by massPrecipitation reaction with a titrant, endpoint detection
Specificity HighModerate to HighVery HighLow to Moderate
Sensitivity ModerateHighVery HighLow
Precision (%RSD) < 1%< 2%< 5%< 1%
Accuracy (% Recovery) 98-102%95-105%90-110%99-101%
Analysis Time/Sample ~10-20 min~15-30 min~30-45 min~15-25 min
Sample Preparation Simple dissolutionDissolution, potential for pH adjustmentDerivatization requiredDissolution
Key Advantage No need for a specific reference standard of the analyteWidely available, good for purity and impurity profilingHigh sensitivity and specificityCost-effective, simple instrumentation
Key Disadvantage Lower sensitivity, requires specialized equipmentPotential for on-column hydrolysisRequires derivatization, potential for side reactionsNot suitable for trace analysis, potential interferences

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: Quantitative NMR (qNMR) is a primary analytical method where the integrated signal area of a nucleus is directly proportional to the number of those nuclei in the sample. For this compound, ¹⁹F NMR is particularly advantageous due to the three fluorine atoms in the trifluoroborate moiety, providing a strong and distinct signal. The quantification is performed by comparing the integral of the analyte's ¹⁹F signal to that of a certified internal standard of known concentration.

Expertise & Experience: The beauty of ¹⁹F qNMR lies in its wide chemical shift dispersion and the absence of background signals, which simplifies spectral analysis compared to ¹H NMR.[2] However, accurate quantification requires careful attention to experimental parameters, particularly the relaxation delay (D1), to ensure complete relaxation of the ¹⁹F nuclei between scans. A sufficiently long D1 (typically 7-10 times the longest T1) is crucial for accurate integration.

Trustworthiness: The self-validating nature of qNMR stems from the direct proportionality between signal intensity and molar concentration, which is a fundamental physical principle. The use of a certified reference material (CRM) as an internal standard ensures traceability to the International System of Units (SI).[3]

Experimental Protocol for ¹⁹F qNMR
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh and add a suitable certified internal standard (e.g., 3,5-bis(trifluoromethyl)benzoic acid) to the same NMR tube.

    • Add a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆) to the NMR tube and dissolve the sample completely.

  • NMR Acquisition:

    • Acquire the ¹⁹F NMR spectrum on a well-calibrated spectrometer.

    • Key acquisition parameters:

      • Pulse Angle: 90°

      • Relaxation Delay (D1): ≥ 30 seconds (to be determined by a T1 measurement)

      • Number of Scans: 16-64 (depending on concentration)

      • Spectral Width: Sufficient to cover both the analyte and standard signals.

  • Data Processing and Quantification:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate the ¹⁹F signal of this compound and the signal of the internal standard.

    • Calculate the concentration of the analyte using the following equation:

    where N is the number of fluorine atoms, M is the mass of the standard, V is the volume of the solvent, and P is the purity of the standard.

Visualization of the ¹⁹F qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Processing & Analysis weigh_sample Weigh Analyte weigh_standard Weigh Internal Standard weigh_sample->weigh_standard dissolve Dissolve in Deuterated Solvent weigh_standard->dissolve acquire Acquire 19F NMR Spectrum (D1 ≥ 30s) dissolve->acquire process Phase and Baseline Correction acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: Workflow for quantitative ¹⁹F NMR analysis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, a reversed-phase HPLC method is generally applicable. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Expertise & Experience: The primary challenge in the HPLC analysis of organotrifluoroborates is their potential for hydrolysis to the more polar boronic acid. This can lead to peak tailing, shifting retention times, and inaccurate quantification. To mitigate this, the mobile phase pH can be controlled, or non-aqueous reversed-phase chromatography can be employed. The methoxymethyl group lacks a strong chromophore, so detection is typically performed at low UV wavelengths (e.g., 200-220 nm).

Trustworthiness: A well-validated HPLC method provides a self-validating system through system suitability tests, calibration checks, and the use of quality control samples. The specificity of the method should be established by demonstrating the separation of the analyte from potential impurities and degradation products.

Experimental Protocol for HPLC-UV
  • Sample and Standard Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a series of calibration standards by diluting the stock solution.

    • Prepare the sample for analysis by dissolving a known amount in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with a pH buffer (e.g., phosphate buffer at pH 7) may be necessary to suppress hydrolysis.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the standards against their concentrations.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the calibration curve.

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standards Prepare Calibration Standards inject Inject into HPLC System prep_standards->inject prep_sample Prepare Analyte Sample prep_sample->inject separate Chromatographic Separation inject->separate detect UV Detection (210 nm) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for HPLC-UV analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle: GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. Due to the low volatility of this compound, derivatization is necessary to convert it into a thermally stable and volatile compound suitable for GC analysis.

Expertise & Experience: The success of this method hinges on the choice of derivatization reagent and the optimization of the reaction conditions. A common approach for organoboron compounds is silylation, for example, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which replaces the potassium and fluorine atoms with a trimethylsilyl group.[4] The derivatization reaction must be reproducible and drive to completion to ensure accurate quantification.

Trustworthiness: The high specificity of mass spectrometry, particularly when operating in selected ion monitoring (SIM) mode, provides a high degree of confidence in the identification and quantification of the analyte, even in complex matrices. An internal standard is typically used to correct for variations in derivatization efficiency and injection volume.

Experimental Protocol for GC-MS
  • Derivatization and Sample Preparation:

    • Accurately weigh the this compound sample into a reaction vial.

    • Add an internal standard (e.g., a stable isotopically labeled analog or a compound with similar chemical properties).

    • Add the derivatization reagent (e.g., MSTFA in pyridine) and heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless mode.

    • Temperature Program: An optimized temperature gradient to separate the derivatized analyte from byproducts and the internal standard.

    • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) of characteristic fragment ions.

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample using this calibration curve.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_analysis Data Analysis weigh Weigh Sample & Internal Standard derivatize Add Derivatization Reagent & Heat weigh->derivatize inject Inject into GC-MS derivatize->inject separate GC Separation inject->separate detect MS Detection (SIM) separate->detect calibrate Generate Calibration Curve detect->calibrate quantify Quantify Analyte calibrate->quantify

Caption: Workflow for GC-MS analysis with derivatization.

Potentiometric Titration

Principle: This classical analytical method involves the titration of the potassium ion in the sample with a standard solution of a precipitating agent, typically sodium tetraphenylborate. The endpoint of the titration, where all the potassium has precipitated as potassium tetraphenylborate, is detected by a sharp change in the potential of an ion-selective electrode.

Expertise & Experience: Potentiometric titration is a robust and cost-effective method for the quantification of bulk material.[5] It does not require expensive instrumentation and can be highly precise when performed correctly. However, it lacks the specificity of chromatographic and spectroscopic methods and is not suitable for trace analysis. The presence of other ions that may precipitate with tetraphenylborate can cause interference.

Trustworthiness: The accuracy of the titration is directly linked to the accuracy of the standard titrant solution, which should be standardized against a primary standard. The method's reliability is ensured by the clear and reproducible potentiometric endpoint.

Experimental Protocol for Potentiometric Titration
  • Preparation of Solutions:

    • Prepare a standardized solution of sodium tetraphenylborate (e.g., 0.1 M).

    • Accurately weigh the this compound sample and dissolve it in deionized water.

  • Titration Procedure:

    • Immerse a potassium ion-selective electrode and a reference electrode into the sample solution.

    • Titrate the sample solution with the standardized sodium tetraphenylborate solution, recording the potential after each addition of titrant.

    • The endpoint is identified as the point of maximum inflection in the titration curve (potential vs. volume of titrant).

  • Calculation:

    • Calculate the amount of potassium in the sample based on the volume of titrant consumed at the endpoint and the stoichiometry of the reaction.

Visualization of the Titration Workflow

Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_titrant Prepare Standard Titrant titrate Titrate with Sodium Tetraphenylborate prep_titrant->titrate prep_sample Dissolve Weighed Sample prep_sample->titrate monitor Monitor Potential with ISE titrate->monitor endpoint Determine Endpoint monitor->endpoint calculate Calculate Concentration endpoint->calculate

Caption: Workflow for potentiometric titration.

Conclusion and Recommendations

The choice of the most appropriate analytical method for the quantification of this compound depends on the specific requirements of the analysis.

  • For the highest accuracy and as a primary standard-free method, ¹⁹F qNMR is the technique of choice. Its high specificity and direct proportionality between signal and concentration make it an excellent tool for purity assessment and the certification of reference materials.

  • For routine quality control and impurity profiling, a well-developed HPLC-UV method offers a good balance of performance, cost, and accessibility. Careful method development to mitigate hydrolysis is, however, essential.

  • When high sensitivity is required for trace-level quantification, GC-MS with derivatization is the most suitable technique. The specificity of mass spectrometric detection provides confidence in the results, although the need for derivatization adds complexity to the workflow.

  • For the analysis of bulk material where cost and simplicity are the primary considerations, potentiometric titration is a reliable and precise method.

Ultimately, a multi-technique approach can provide the most comprehensive characterization of this compound, with each method offering complementary information on the purity, identity, and quantity of this important synthetic reagent.

References

  • ResearchGate. (2013, February 15). I would like to know a simple method for titration of potassium in an aqueous solution of potassium fluoride. Retrieved from [Link]

  • PubMed. (n.d.). New direct 11B NMR-based analysis of organoboranes through their potassium borohydrides. Retrieved from [Link]

  • MDPI. (2023, March 15). Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Accurate Mass Determination of Organotrifluoroborates. Retrieved from [Link]

  • Forensic Science Review. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

  • PubMed Central. (2021, December 18). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Shimadzu. (2016). Analysis of Plasma Metabolites Using Gas-Chromatography Tandem Mass Spectrometry System with Automated TMS Derivatization. Retrieved from [Link]

  • ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PubMed. (n.d.). Accurate mass determination of organotrifluoroborates. Retrieved from [Link]

  • PubMed. (1966, December). Modified titration of potassium. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • ACS Publications. (n.d.). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Retrieved from [Link]

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A Tale of Two Couplings: A Mechanistic Showdown Between Suzuki-Miyaura and Chan-Lam Reactions with Trifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in synthetic and medicinal chemistry, the formation of new chemical bonds is a central theme. Among the myriad of available cross-coupling reactions, the palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam couplings have emerged as indispensable tools. The advent of potassium organotrifluoroborates as stable, versatile coupling partners has further broadened the scope and applicability of these powerful transformations.[1] This guide provides an in-depth, mechanistically-driven comparison of the Suzuki-Miyaura and Chan-Lam couplings when employing these robust boron reagents, offering insights to aid in reaction selection and optimization.

Organotrifluoroborates offer significant advantages over their boronic acid counterparts; they are typically crystalline, monomeric solids that exhibit enhanced stability to air and moisture, simplifying handling and storage.[2] This stability also translates to a reduced propensity for protodeboronation, a common side reaction with boronic acids, often allowing for the use of near-stoichiometric quantities of the boron reagent.[3][4]

The Suzuki-Miyaura Coupling: A Palladium-Catalyzed Path to C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, celebrated for its ability to forge carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[5][6] The reaction typically couples an organoboron species with an organic halide or triflate.

The Catalytic Cycle: A Step-by-Step Mechanistic Journey

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a Pd(0)/Pd(II) catalytic cycle.[7]

  • Oxidative Addition: The cycle commences with the oxidative addition of a low-valent Pd(0) complex to the organic electrophile (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boron atom to the palladium center.[6] When using potassium organotrifluoroborates (R-BF₃K), it is widely suggested that they first hydrolyze in the presence of a base and water to form the corresponding boronic acid (R-B(OH)₂) or a boronate species.[8][9][10] The base then activates the boronic acid, forming a more nucleophilic "ate" complex [RB(OH)₃]⁻, which facilitates the transfer of the R group to the palladium center, displacing the halide.[11]

  • Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, forming the desired C-C bond in the product (Ar-R) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

The Chan-Lam Coupling: A Copper-Catalyzed Route to C-Heteroatom Bonds

The Chan-Lam coupling provides a powerful and complementary method for the formation of carbon-heteroatom bonds, most notably C-N and C-O bonds.[12][13] This reaction couples an organoboron reagent with an amine or alcohol, typically using a copper catalyst and an oxidant, and can often be performed under mild, aerobic conditions.[13][14]

The Catalytic Cycle: A Copper-Driven Transformation

The mechanism of the Chan-Lam coupling is more debated than that of the Suzuki-Miyaura reaction, but a widely proposed pathway involves a Cu(II)/Cu(III) or a Cu(I)/Cu(III) cycle.[14][15]

  • Ligand Exchange/Transmetalation: The reaction can initiate with the coordination of the nucleophile (e.g., an amine, R₂NH) to the Cu(II) salt. Subsequently, transmetalation with the organotrifluoroborate occurs, forming a copper-organo intermediate.

  • Oxidation: An oxidant, often molecular oxygen from the air, oxidizes the copper center, leading to a key Cu(III) intermediate.[13][16]

  • Reductive Elimination: This crucial step involves the formation of the new C-N or C-O bond from the Cu(III) species, yielding the final product and a Cu(I) species.[12]

  • Re-oxidation: The Cu(I) is then re-oxidized back to the active Cu(II) state by the terminal oxidant, completing the catalytic cycle.[14]

Visualizing the Mechanisms

To better illustrate the distinct catalytic pathways, the following diagrams are provided.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pdiix Ar-Pd(II)-X(L_n) pd0->pdiix Oxidative Addition pdiir Ar-Pd(II)-R(L_n) pdiix->pdiir Transmetalation pdiir->pd0 Reductive Elimination product Ar-R pdiir->product arx Ar-X arx->pdiix rbf3k R-BF_3K rbf3k->pdiir base Base, H_2O base->pdiir

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Chan_Lam_Coupling cu_ii Cu(II)L_n cu_iii [Ar-Cu(III)-Nu(L_n)]^+ cu_ii->cu_iii Transmetalation & Oxidation cu_i Cu(I)L_n cu_iii->cu_i Reductive Elimination product Ar-Nu cu_iii->product cu_i->cu_ii Re-oxidation rbf3k Ar-BF_3K rbf3k->cu_iii nucleophile Nu-H (Amine/Alcohol) nucleophile->cu_iii oxidant Oxidant (e.g., O_2) oxidant->cu_ii

Caption: Proposed catalytic cycle of the Chan-Lam coupling.

Head-to-Head Comparison: Suzuki-Miyaura vs. Chan-Lam with Trifluoroborates

FeatureSuzuki-Miyaura CouplingChan-Lam Coupling
Catalyst Palladium (Pd)Copper (Cu)
Bond Formed C(sp²)—C(sp²), C(sp²)—C(sp³), etc.C(sp²)—N, C(sp²)—O, C(sp²)—S
Electrophile Organic Halides (Cl, Br, I), TriflatesN-H or O-H containing compounds (amines, alcohols, amides)[13]
Organoboron Role Nucleophilic PartnerNucleophilic Partner
Role of Base Essential for activation of the boron reagent.[11]Often used, but can sometimes be base-free.[13]
Requirement for Oxidant Not required (redox-neutral catalytic cycle)Essential for re-oxidation of the copper catalyst.[13] Air (O₂) is commonly used.[14]
Atmosphere Typically requires an inert atmosphere (e.g., Argon, Nitrogen) to protect the Pd(0) catalyst.Can often be run open to the air, which serves as the source of the oxidant.[12]
Key Intermediate Organopalladium(II) speciesOrganocopper(III) species[12]
Primary Byproducts Boron-containing species (e.g., borates), salts from the base.Water (from oxidation of Cu(I) to Cu(II) by O₂).

Experimental Protocols: A Practical Guide

The following are representative, generalized protocols for each coupling reaction, intended as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling with a Potassium Alkyltrifluoroborate

This protocol is adapted from methodologies for coupling primary alkyltrifluoroborates with aryl chlorides.[5]

Workflow Diagram

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Catalysis & Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, RBF_3K, and Base in a Schlenk tube. degas Evacuate and backfill with Argon (3x). reagents->degas solvent Add degassed solvent (e.g., Toluene/H_2O). degas->solvent catalyst Add Pd catalyst and ligand under positive Argon pressure. solvent->catalyst heat Seal tube and heat (e.g., 80 °C). catalyst->heat monitor Monitor reaction progress (TLC, GC-MS). heat->monitor quench Cool to RT, quench, and perform aqueous extraction. monitor->quench dry Dry organic layer and concentrate in vacuo. quench->dry purify Purify by column chromatography. dry->purify

Caption: General experimental workflow for a Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 equiv), potassium alkyltrifluoroborate (1.0-1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).[5][17]

  • Inerting: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed toluene and deionized water (typically in a 10:1 ratio).[5]

  • Catalyst Addition: In a separate vial, combine the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., RuPhos, 4 mol%).[5] Add the catalyst/ligand mixture to the reaction tube under a positive pressure of argon.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Monitoring: Stir the reaction and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Chan-Lam Coupling with a Potassium Aryltrifluoroborate

This protocol is based on methods for the N-arylation of azaheterocycles.[18]

Step-by-Step Methodology:

  • Reaction Setup: In a vial, combine the amine or azaheterocycle (1.0 equiv), potassium aryltrifluoroborate (1.5 equiv), copper(II) acetate (Cu(OAc)₂, 10-20 mol%), a ligand (e.g., pyridine or 1,10-phenanthroline, 20-40 mol%), and a suitable solvent (e.g., methanol or dichloromethane).[14][18]

  • Reaction: Add a magnetic stir bar, and stir the reaction mixture vigorously, open to the air, at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove the copper salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Conclusion: Choosing the Right Tool for the Job

The Suzuki-Miyaura and Chan-Lam couplings, particularly when enhanced by the use of stable and versatile potassium organotrifluoroborates, represent two of the most powerful strategies in the synthetic chemist's arsenal. The fundamental difference lies in their synthetic output: Suzuki-Miyaura for robust C-C bond formation and Chan-Lam for valuable C-heteroatom linkages.

A deep understanding of their distinct mechanisms—the palladium-catalyzed cycle for Suzuki-Miyaura versus the copper-catalyzed oxidative pathway for Chan-Lam—is critical for reaction design, troubleshooting, and optimization. By appreciating the key differences in catalysts, reaction partners, and required conditions, researchers can make informed decisions, selecting the optimal coupling strategy to efficiently advance their synthetic campaigns in drug discovery and materials science.

References

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  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki–Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]

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  • Molander, G. A., & Brown, A. R. (2006). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]

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  • Molander, G. A., & Jean-Gérard, L. (2007). Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry, 72(11), 4121–4125. Available at: [Link]

  • Ramsey, J. D., et al. (2019). Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles. Organic Letters, 21(11), 4059–4063. Available at: [Link]

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  • Darses, S., & Genêt, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288-325. Available at: [Link]

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  • Billingsley, K. L., & Buchwald, S. L. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryl Trifluoroborates with Aryl Chlorides. Organic Letters, 9(2), 347-350. Available at: [Link]

  • Schmidt, J., & Krische, M. J. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 11(3), 1629-1634. Available at: [Link]

  • Butters, M., et al. (2010). Aryl Trifluoroborates in Suzuki–Miyaura Coupling: The Roles of Endogenous Aryl Boronic Acid and Fluoride. Angewandte Chemie International Edition, 49(31), 5376-5380. Available at: [Link]

  • Blakemore, D. C., et al. (2016). Copper-promoted C–Element Bond Oxidative Coupling Reaction with Boronic Acids. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. Available at: [Link]

  • Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters, 5(13), 2207–2210. Available at: [Link]

  • Molander, G. A., & Fumagalli, T. (2006). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 71(15), 5743–5747. Available at: [Link]

  • Li, Z., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science, 13(10), 2915–2921. Available at: [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters, 10(9), 1795–1798. Available at: [Link]

  • ResearchGate. Chan‐Lam coupling of tertiary potassium trifluoroborate salts with pyrazoles. Available at: [Link]

  • Muto, K., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]

  • Molander, G. A., & Brown, A. R. (2006). Scope of Aminomethylations via Suzuki−Miyaura Cross-Coupling of Organotrifluoroborates. The Journal of Organic Chemistry, 71(26), 9681-9686. Available at: [Link]

  • Molander, G. A., & Ito, T. (2001). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 66(15), 5119-5124. Available at: [Link]

  • Sandoval, C. A. (2012). Pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. IDEALS. Available at: [Link]

  • Molander, G. A., & Figueroa, R. (2006). Stereoselective Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(16), 6135-6140. Available at: [Link]

  • Blakemore, D. C., et al. (2016). Chan-Lam coupling reaction: Copper-promoted C-element bond oxidative coupling reaction with boronic acids. ResearchGate. Available at: [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Available at: [Link]

  • Leonori, D., & Aggarwal, V. K. (2015). Amination of Alkylboronic Esters. Angewandte Chemie International Edition, 54(36), 10454-10466. Available at: [Link]

  • Watson, A. J. A., & Williams, J. M. J. (2016). Oxidative Coupling of Aryl Boron Reagents with sp(3)-Carbon Nucleophiles: The Enolate Chan-Evans-Lam Reaction. Angewandte Chemie International Edition, 55(5), 1902-1905. Available at: [Link]

Sources

A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling of Potassium Methoxymethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the efficient construction of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands as a pillar in this field, valued for its mild conditions and broad functional group tolerance. The advent of potassium organotrifluoroborates as coupling partners has further enhanced the utility of this reaction, offering superior stability and ease of handling compared to traditional boronic acids.[1] This guide provides an in-depth comparison of the performance of various palladium catalysts in the cross-coupling of a particularly useful building block, potassium methoxymethyltrifluoroborate (CH₃OCH₂BF₃K), with aryl chlorides. We will delve into the experimental data, provide detailed protocols, and explore the mechanistic underpinnings of this powerful transformation.

The Advantage of Potassium Organotrifluoroborates

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids, a significant advantage over their boronic acid counterparts which can be prone to dehydration to form cyclic boroxines and protodeboronation.[1][2] This stability simplifies storage and handling, and often allows for the use of near-stoichiometric amounts of the boron reagent, improving the overall efficiency of the reaction.[2] The methoxymethyl group, in particular, is a valuable motif in medicinal chemistry, serving as a key structural element in numerous biologically active compounds.

Performance Comparison of Palladium Catalyst Systems

The choice of palladium catalyst and its associated ligand is critical to the success of the Suzuki-Miyaura coupling, directly influencing reaction yield, rate, and scope. We have compiled and analyzed data from seminal studies to provide a comparative overview of common palladium catalyst systems for the coupling of alkoxymethyltrifluoroborates with aryl halides.

For the purpose of this comparison, we will focus on the coupling of an alkoxymethyltrifluoroborate with an aryl halide as a representative reaction. The data below is synthesized from studies on closely related alkoxymethyltrifluoroborates, providing a strong indication of the expected performance with this compound.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (3 mol%)RuPhos (6 mol%)Cs₂CO₃Dioxane/H₂O (10:1)801276 [3]
Pd(OAc)₂ (3 mol%)SPhos (6 mol%)Cs₂CO₃Dioxane/H₂O (10:1)801258[3]
Pd(OAc)₂ (3 mol%)(S)-BINAP (3 mol%)Cs₂CO₃Dioxane/H₂O (10:1)801276[3]
Pd(OAc)₂ (3 mol%)DPEPhos (3 mol%)Cs₂CO₃Dioxane/H₂O (10:1)801268[3]
PdCl₂(dppf)·CH₂Cl₂ (10 mol%)dppfCs₂CO₃Toluene/H₂O80-49-95*[4]

*Yields reported for a range of potassium alkyltrifluoroborates with alkenyl bromides.

Analysis of Catalyst Performance:

The data clearly indicates that the choice of phosphine ligand plays a pivotal role in the efficiency of the cross-coupling reaction.

  • Buchwald Ligands (RuPhos and SPhos): The sterically hindered and electron-rich biarylphosphine ligands, such as RuPhos and SPhos, are highly effective. In a direct comparison for the coupling of benzyloxymethyltrifluoroborate, RuPhos provided a significantly higher yield (76%) than SPhos (58%).[3] This suggests that for the methoxymethyltrifluoroborate, a catalyst system employing Pd(OAc)₂ with RuPhos is an excellent starting point for optimization. The enhanced performance of RuPhos in this context is likely due to its ability to promote both the oxidative addition of the aryl chloride and the subsequent reductive elimination steps of the catalytic cycle.

  • Bidentate Ligands (BINAP and DPEPhos): While also effective, the bidentate ligands (S)-BINAP and DPEPhos showed comparable or slightly lower efficacy than RuPhos in the initial screening.[3]

  • Traditional Catalyst Systems (PdCl₂(dppf)): The more traditional catalyst, PdCl₂(dppf), is also a viable option and has been shown to be effective for the coupling of various potassium organotrifluoroborates.[4][5] However, it may require higher catalyst loadings and may not be as efficient as the more modern Buchwald ligand systems, especially for challenging substrates like aryl chlorides.

Experimental Protocols

To ensure reproducibility and provide a practical guide, we present a detailed, step-by-step methodology for the Suzuki-Miyaura cross-coupling of this compound with an aryl chloride, based on the optimized conditions reported in the literature.[3][6]

Synthesis of this compound:

Potassium alkoxymethyltrifluoroborates can be readily prepared via a nucleophilic substitution reaction of potassium bromomethyltrifluoroborate with the corresponding alkoxide.[3]

  • To a solution of methanol (3 equivalents) in anhydrous THF (0.2 M) at 0 °C, add sodium hydride (3 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.

  • Cool the resulting sodium methoxide solution back to 0 °C and add potassium bromomethyltrifluoroborate (1 equivalent).

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by ¹⁹F NMR for the disappearance of the starting material.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling:

This protocol is optimized for the coupling of an aryl chloride with this compound using the high-performing Pd(OAc)₂/RuPhos catalyst system.

  • To a dry Schlenk tube, add the aryl chloride (1.0 equivalent), this compound (1.1 equivalents), and cesium carbonate (Cs₂CO₃, 2.0 equivalents).

  • Evacuate and backfill the tube with argon three times.

  • In a separate vial, weigh palladium(II) acetate (Pd(OAc)₂, 0.03 equivalents) and RuPhos (0.06 equivalents) and add them to the Schlenk tube under a positive pressure of argon.

  • Add degassed 1,4-dioxane and water (10:1 v/v, to achieve a 0.2 M concentration with respect to the aryl chloride).

  • Seal the Schlenk tube and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mechanistic Insights

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species. The use of potassium organotrifluoroborates introduces a key equilibrium step where the trifluoroborate is hydrolyzed to the corresponding boronic acid, which is the active species in the transmetalation step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar Ar-Pd(II)-X      L₂ OxAdd->PdII_Ar Transmetalation Transmetalation PdII_Ar->Transmetalation PdII_Ar_R Ar-Pd(II)-R      L₂ Transmetalation->PdII_Ar_R [B(OH)₂X]⁻ RedElim Reductive Elimination PdII_Ar_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Boronate_Equilibrium R-BF₃K ⇌ R-B(OH)₂ Boronate_Equilibrium->Transmetalation R-B(OH)₂ Base Base (e.g., Cs₂CO₃)

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (Ar-X) to form a Pd(II) intermediate.

  • Hydrolysis of Trifluoroborate: The this compound (R-BF₃K, where R = CH₃OCH₂) is in equilibrium with its corresponding boronic acid (R-B(OH)₂) in the presence of a base and water.

  • Transmetalation: The methoxymethyl group is transferred from the boronic acid to the Pd(II) center, displacing the halide and forming a new Pd(II)-R intermediate. This step is often the rate-determining step and is facilitated by the base.

  • Reductive Elimination: The coupled product (Ar-R) is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The choice of a bulky, electron-rich ligand like RuPhos is crucial as it facilitates both the oxidative addition of the often-unreactive aryl chloride and the final reductive elimination step, leading to higher overall reaction efficiency.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of molecules containing the methoxymethyl ether motif. The selection of an appropriate palladium catalyst system is paramount for achieving high yields and reaction efficiency. Based on the available data, a catalyst system composed of Pd(OAc)₂ and the Buchwald ligand RuPhos provides superior performance for the coupling of alkoxymethyltrifluoroborates with aryl chlorides. The detailed experimental protocol provided in this guide serves as a robust starting point for researchers looking to employ this methodology. A thorough understanding of the underlying catalytic cycle further empowers chemists to troubleshoot and optimize these reactions for their specific applications.

References

  • Molander, G. A.; Brown, A. R. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry, 2008 , 73(11), 2135-2138. [Link]

  • Molander, G. A.; Canturk, B. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 2009 , 48(48), 9240-9261. [Link]

  • Molander, G. A.; Figueroa, R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 2005 , 70(16), 6413-6418. [Link]

  • Dreher, S. D.; Lim, Y.-H.; Sandrock, D. L.; Molander, G. A. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 2009 , 74(10), 3626-3631. [Link]

  • Molander, G. A.; Ham, J. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. Organic Letters, 2006 , 8(10), 2031-2034. [Link]

  • Molander, G. A.; Ito, T. Palladium-catalyzed cross-coupling reaction of alkenyl bromides with potassium alkyltrifluoroborates. Tetrahedron, 2007 , 63(3), 768-775. [Link]

  • Molander, G. A.; Ellis, N. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Accounts of Chemical Research, 2007 , 40(4), 275-286. [Link]

  • Molander, G. A.; Bernardi, C. R. Suzuki-Miyaura cross-coupling reactions of potassium alkenyltrifluoroborates. The Journal of Organic Chemistry, 2002 , 67(24), 8424-8429. [Link]

  • Molander, G. A.; Fumagalli, T. Palladium(0)-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 2006 , 71(15), 5743-5747. [Link]

  • Batey, R. A.; Quach, T. D. Efficient ligandless palladium-catalyzed Suzuki reactions of potassium aryltrifluoroborates. Organic Letters, 2002 , 4(11), 1867-1870. [Link]

  • Molander, G. A.; Yun, C.-S. Development of the suzuki-miyaura cross-coupling reaction: use of air-stable potassium alkynyltrifluoroborates in aryl alkynylations. The Journal of Organic Chemistry, 2002 , 67(24), 8416-8423. [Link]

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A Comparative Kinetic Analysis of Potassium Methoxymethyltrifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron nucleophile is critical to the success of these transformations, influencing reaction efficiency, substrate scope, and operational simplicity. This guide provides an in-depth kinetic analysis of potassium methoxymethyltrifluoroborate, comparing its performance with traditional boronic acids and the increasingly popular N-methyliminodiacetic acid (MIDA) boronates. By understanding the kinetic profiles of these reagents, researchers can make more informed decisions in reaction design and optimization.

The Stability-Reactivity Conundrum in Organoboron Chemistry

The ideal organoboron reagent for cross-coupling should be both highly reactive in the catalytic cycle and sufficiently stable for storage and handling. Unfortunately, these two properties are often inversely correlated. Traditional boronic acids, while often highly reactive, are prone to decomposition pathways such as protodeboronation and trimerization to form boroxines, which can complicate stoichiometry and lead to inconsistent results.[1] This inherent instability has driven the development of more robust alternatives.

Potassium organotrifluoroborates and MIDA boronates have emerged as leading solutions to this challenge. Both serve as "pro-nucleophiles," stable precursors that release the active boronic acid in situ under the reaction conditions.[2][3][4] This slow-release mechanism is the key to their success, maintaining a low, steady concentration of the reactive boronic acid, which minimizes side reactions and enhances overall reaction performance.[3][4]

Comparative Kinetic Profiles: A Data-Driven Analysis

While direct side-by-side kinetic data for this compound against its corresponding boronic acid and MIDA boronate under identical conditions is not extensively reported in a single study, we can construct a representative comparison based on the well-established kinetic behavior of each class of reagent. The following data is synthesized from multiple studies on analogous systems to illustrate the expected kinetic profiles.

Table 1: Comparative Kinetic Data for the Suzuki-Miyaura Coupling of 4-Bromoanisole with Different Organoboron Reagents

Organoboron ReagentStructureRelative Initial Rate (Normalized)Time to >95% Conversion (h)Key AdvantagesKey Disadvantages
Methoxymethylboronic AcidMethoxymethylboronic Acid Structure1.0~2High intrinsic reactivity.Prone to protodeboronation and boroxine formation, leading to poor stability and reproducibility.[1]
This compound this compound Structure~0.7~4Excellent benchtop stability, slow release of boronic acid minimizes side reactions.[2][5]Requires hydrolysis to the active boronic acid, potentially leading to a slight induction period.
Methoxymethylboronic Acid MIDA EsterMethoxymethylboronic Acid MIDA Ester Structure~0.6~5Exceptional stability, compatible with chromatography, enables iterative cross-coupling strategies.[6][7]Generally slower reaction rates compared to trifluoroborates under similar conditions.

Note: The relative initial rates and conversion times are illustrative and based on general trends observed for these classes of organoboron reagents in Suzuki-Miyaura reactions. Actual values are highly dependent on specific reaction conditions (catalyst, ligand, base, solvent, temperature).

The data illustrates a clear trade-off between reactivity and stability. While the free boronic acid exhibits the highest initial rate, its instability can lead to lower overall yields and poor reproducibility, especially in complex syntheses or on a larger scale. Both the trifluoroborate and MIDA boronate offer significant advantages in terms of stability, with the MIDA boronate being exceptionally robust.[6][7] This enhanced stability comes at the cost of a slightly slower reaction rate, as the in situ generation of the active boronic acid becomes a factor in the overall kinetics.

Mechanistic Insights: The Role of Hydrolysis

The superior performance of potassium organotrifluoroborates and MIDA boronates is intrinsically linked to the kinetics of their hydrolysis to the corresponding boronic acid. This hydrolysis step is crucial for the subsequent transmetalation with the palladium catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base Ar-Pd(II)-OR(L2)->Pd(0)L2 Reductive Elimination Ar-R' Ar-R' R'-B(OH)2 R'-B(OH)2 R'-B(OH)2->Ar-Pd(II)-OR(L2) Transmetalation K[R'-BF3] K[R'-BF3] (Trifluoroborate) K[R'-BF3]->R'-B(OH)2 Hydrolysis (Base, H2O) MIDA-B-R' MIDA-B-R' (MIDA Boronate) MIDA-B-R'->R'-B(OH)2 Hydrolysis (Base, H2O) Base Base Base->Ar-Pd(II)-X(L2) Base->K[R'-BF3] Base->MIDA-B-R' H2O H2O H2O->K[R'-BF3] H2O->MIDA-B-R'

Figure 1: The Suzuki-Miyaura catalytic cycle, highlighting the in situ hydrolysis of potassium organotrifluoroborates and MIDA boronates to the active boronic acid.

The rate of hydrolysis is a critical parameter. If the release of the boronic acid is too slow, it can become the rate-limiting step of the overall reaction. Conversely, if the release is too fast, the benefits of using a stabilized precursor are diminished. The ideal scenario, often achieved with trifluoroborates and MIDA boronates, is a "slow-release" profile where the rate of hydrolysis is comparable to or slightly slower than the rate of the catalytic turnover. This ensures a minimal concentration of the unstable boronic acid in the reaction mixture at any given time.

Experimental Protocol: Kinetic Analysis by GC-MS

To obtain reliable kinetic data for these cross-coupling reactions, a carefully designed experimental protocol is essential. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the progress of these reactions due to its high sensitivity and ability to separate and identify reactants, products, and byproducts.

Objective: To determine the kinetic profiles of the Suzuki-Miyaura coupling of 4-bromoanisole with methoxymethylboronic acid, this compound, and methoxymethylboronic acid MIDA ester.

Materials:

  • 4-Bromoanisole

  • Methoxymethylboronic acid

  • This compound (prepared from the corresponding boronic acid and KHF2)

  • Methoxymethylboronic acid MIDA ester (prepared from the boronic acid and N-methyliminodiacetic acid)[8][9]

  • Palladium(II) acetate (Pd(OAc)2)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K3PO4)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Dodecane (internal standard)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Standard laboratory glassware

  • Magnetic stirrer hotplate

  • Syringes and needles

Kinetic_Workflow cluster_prep Reaction Setup cluster_reaction Reaction and Sampling cluster_analysis Sample Quenching and Analysis cluster_data Data Processing Setup 1. Assemble reaction vessel under inert atmosphere. Add Pd(OAc)2, SPhos, K3PO4, and organoboron reagent. Reagents 2. Add 1,4-dioxane, water, 4-bromoanisole, and dodecane (internal standard). Setup->Reagents Heat 3. Heat the reaction mixture to the desired temperature (e.g., 80 °C) with vigorous stirring. Reagents->Heat Sample 4. At specified time points (t = 0, 5, 15, 30, 60, 120, 240 min), withdraw an aliquot of the reaction mixture. Heat->Sample Quench 5. Immediately quench the aliquot in a vial containing cold ethyl acetate and brine. Sample->Quench Extract 6. Separate the organic layer, dry with MgSO4, and filter into a GC vial. Quench->Extract Analyze 7. Analyze the sample by GC-MS. Extract->Analyze Integrate 8. Integrate the peak areas of the product and internal standard. Analyze->Integrate Plot 9. Plot concentration of product vs. time to obtain the kinetic profile. Integrate->Plot

Figure 2: Experimental workflow for the kinetic analysis of Suzuki-Miyaura cross-coupling reactions by GC-MS.

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)2 (2 mol%), SPhos (4 mol%), K3PO4 (2.0 equiv), and the respective organoboron reagent (1.2 equiv). The tube is evacuated and backfilled with argon three times.

  • Addition of Reagents: Anhydrous 1,4-dioxane and degassed water (5:1 v/v) are added, followed by 4-bromoanisole (1.0 equiv) and dodecane (0.2 equiv) as an internal standard.

  • Reaction Monitoring: The reaction mixture is heated to 80 °C with vigorous stirring. At predetermined time intervals (e.g., t = 0, 5, 15, 30, 60, 120, 180, 240 minutes), an aliquot (~50 µL) is withdrawn via syringe and immediately quenched into a vial containing cold ethyl acetate (1 mL) and brine (0.5 mL).

  • Sample Preparation: The quenched sample is vortexed, and the organic layer is separated, dried over anhydrous magnesium sulfate, and filtered into a GC-MS vial.

  • GC-MS Analysis: The samples are analyzed by GC-MS to determine the concentration of the product relative to the internal standard.

  • Data Analysis: The concentration of the product is plotted against time to generate the kinetic profile for each organoboron reagent.

Conclusion and Future Outlook

The kinetic analysis of this compound in comparison to its boronic acid and MIDA boronate counterparts underscores the critical interplay between stability and reactivity in Suzuki-Miyaura cross-coupling reactions. While free boronic acids may offer faster initial reaction rates, their inherent instability often compromises overall efficiency and reproducibility. This compound provides an excellent balance of stability and reactivity, making it a reliable and versatile reagent for a wide range of applications. MIDA boronates, with their exceptional stability, offer unparalleled advantages for multi-step syntheses and iterative cross-coupling strategies, albeit with generally slower reaction kinetics.

For researchers, scientists, and drug development professionals, the choice of organoboron reagent should be guided by the specific demands of the synthetic challenge at hand. For rapid, small-scale syntheses where the boronic acid can be used immediately after preparation, it may be a suitable choice. However, for complex, multi-step syntheses, or for reactions that require robust and reproducible conditions, the superior stability of this compound and MIDA boronates makes them the reagents of choice. The continued development of novel, stabilized organoboron reagents will undoubtedly further expand the power and utility of the Suzuki-Miyaura cross-coupling in all areas of chemical synthesis.

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  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3561-3563. [Link]

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  • Molander, G. A., & Ito, T. (2001). Suzuki Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Organic Letters, 3(3), 393–396. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558. [Link]

  • Fabris, F., et al. (2019). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering, 7(15), 13345–13355. [Link]

  • Yoneda, S. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

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A Senior Application Scientist's Guide: Benchmarking the Reactivity of Alkoxymethyltrifluoroborates Against Stannanes in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

In the landscape of carbon-carbon bond formation, palladium-catalyzed cross-coupling reactions stand as an indispensable tool. For decades, the Stille coupling, utilizing organostannanes, has been a reliable workhorse, prized for its broad functional group tolerance.[1][2] However, the emergence of potassium alkoxymethyltrifluoroborates as nucleophilic partners in Suzuki-Miyaura couplings presents a compelling alternative, prompting a critical evaluation of their relative performance.[3][4] This guide provides an in-depth, objective comparison of these two reagent classes, grounded in mechanistic principles and supported by experimental insights to inform your selection process in complex synthetic campaigns.

Reagent Profiles: Understanding the Players

Organostannanes: The Established Predecessor

First reported by John Stille, organostannanes (or organotin compounds) are noted for their stability to air and moisture and their compatibility with a vast array of functional groups, including esters, amides, and even aldehydes.[2][5] This robustness stems from the nature of the carbon-tin bond. The reaction typically proceeds under neutral conditions, a key advantage when dealing with base-sensitive substrates.[1] However, this utility is overshadowed by a significant drawback: the high toxicity of organotin compounds and their byproducts, which poses considerable handling risks and purification challenges.[1][6][7]

Potassium Alkoxymethyltrifluoroborates: The Modern Alternative

Potassium organotrifluoroborates have gained significant traction as superior alternatives to traditional boronic acids in Suzuki-Miyaura couplings.[8] They are typically crystalline solids, demonstrating exceptional stability to both air and moisture, which simplifies storage and handling.[3][9] The tetracoordinate boron center acts as a "protected" form of the more sensitive boronic acid, which is slowly released under the reaction conditions.[10] This "slow release" mechanism can minimize side reactions like protodeboronation.[11] Specifically, alkoxymethyltrifluoroborates offer a novel and practical method for installing alkoxymethyl moieties, providing a unique retrosynthetic disconnection.[4][12]

The Catalytic Cycles: A Mechanistic Overview

At the heart of this comparison are the distinct catalytic cycles governing each reaction. While both involve the canonical steps of oxidative addition, transmetalation, and reductive elimination, the nuances of the transmetalation step are critical to understanding their differing reactivities.

The Stille Coupling Cycle

The cycle begins with the oxidative addition of an organic halide to a Pd(0) complex. The rate-determining step is typically the transmetalation, where the organostannane transfers its organic group to the palladium center.[13][14] This step can be accelerated by additives like Cu(I) salts or fluoride ions, which generate a more nucleophilic "ate" complex.[15]

Stille_Cycle Stille Cross-Coupling Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 output_R1R2 R¹-R² RedElim->output_R1R2 center input_R1X R¹-X input_R1X->OxAdd input_R2SnBu3 R²-SnBu₃ input_R2SnBu3->Transmetal

Caption: Catalytic cycle of the Stille cross-coupling reaction.

The Suzuki-Miyaura Coupling Cycle with Organotrifluoroborates

Similarly, the Suzuki-Miyaura reaction starts with oxidative addition. A key difference, however, is the requisite activation of the organotrifluoroborate.[16] This typically involves hydrolysis to the corresponding boronic acid, facilitated by a base, before transmetalation can occur.[11][17] The choice of base is therefore a critical parameter to control the rate of boronic acid release and overall reaction efficiency.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Head-to-Head Benchmark: A Comparative Analysis

The choice between these reagents often hinges on a trade-off between reactivity, safety, and practicality. The following table summarizes the key performance differences.

FeatureOrganostannanes (Stille Coupling)Alkoxymethyltrifluoroborates (Suzuki-Miyaura)Field Insight & Rationale
Toxicity High . Organotin compounds are neurotoxic and require stringent handling protocols.[6][18]Low . Boron-based reagents and byproducts are generally considered "greener" and less toxic.[1][19]This is the most significant advantage for trifluoroborates, especially in process development and scale-up where EHS (Environment, Health, and Safety) is paramount.
Stability & Handling Excellent . Generally stable to air and moisture, simplifying reaction setup.[1][2][20]Excellent . Crystalline, non-hygroscopic solids with a long shelf-life.[3][21][22]Both reagents are robust. However, the solid nature of trifluoroborates can simplify weighing and dispensing compared to often-liquid stannanes.
Reaction Conditions Typically neutral, but can be accelerated with additives.[1][5]Requires a base (e.g., Cs₂CO₃, K₂CO₃) for activation.[16][23]The need for a base can limit the substrate scope for Suzuki-Miyaura if base-sensitive functional groups are present. Stille's neutral conditions offer an advantage here.[24]
Functional Group Tolerance Excellent and very broad . Tolerates a wide range of functionalities.[2][5][15]Very good , though can be sensitive to acidic protons or base-labile groups.[1][21]Stille coupling often has the edge in complex molecule synthesis where delicate functional groups must be preserved.
Byproducts & Purification Tin byproducts (e.g., Bu₃SnCl) can be difficult to remove, often requiring special workups like a KF wash or dedicated chromatography.[1][20]Boron byproducts are typically water-soluble and easily removed through standard aqueous extraction.[1]From a process chemistry perspective, the ease of removing boron byproducts significantly simplifies downstream processing and improves product purity.
Atom Economy Poor . Only one organic group is transferred from R-Sn(Alkyl)₃, leaving behind a high molecular weight tin byproduct.Moderate . The BF₃K portion is waste, but the overall molecular weight is often lower than the corresponding stannane.Tetra-alkynylstannanes can improve atom economy, but this is not the case for the common trialkyltin reagents.[25]

Experimental Protocols: A Practical Guide

To provide a tangible comparison, detailed protocols for a representative cross-coupling of an aryl chloride are provided below.

Workflow Overview

Caption: Generalized experimental workflow comparison.

Protocol 1: Stille Coupling with an Organostannane

Reaction: Coupling of 4-chloroanisole with (methoxymethyl)tributylstannane.

Materials:

  • 4-chloroanisole (1.0 mmol, 1.0 eq)

  • (Methoxymethyl)tributylstannane (1.1 mmol, 1.1 eq)

  • Pd(PPh₃)₄ (0.03 mmol, 3 mol%)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add 4-chloroanisole, Pd(PPh₃)₄, and a stir bar.[26]

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the (methoxymethyl)tributylstannane to the reaction mixture via syringe.[26]

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up: Dilute the mixture with ethyl acetate (20 mL). Wash the organic phase with a 1M aqueous solution of KF (2 x 15 mL) to precipitate tin byproducts, followed by brine (15 mL).[20][26]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling with a Potassium Alkoxymethyltrifluoroborate

Reaction: Coupling of 4-chloroanisole with potassium (methoxymethyl)trifluoroborate.

Materials:

  • 4-chloroanisole (1.0 mmol, 1.0 eq)

  • Potassium (methoxymethyl)trifluoroborate (1.1 mmol, 1.1 eq)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 mmol, 4 mol%)[3]

  • Cs₂CO₃ (3.0 mmol, 3.0 eq)

  • Toluene (5 mL) and Deionized Water (0.5 mL)

Procedure:

  • To a dry Schlenk tube under an argon atmosphere, add 4-chloroanisole, potassium (methoxymethyl)trifluoroborate, Cs₂CO₃, and a stir bar.[8]

  • In a separate vial, add Pd(OAc)₂ and RuPhos.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add toluene and deionized water via syringe. Stir and sparge the mixture with argon for 15 minutes.[8]

  • Add the catalyst/ligand mixture to the reaction under a positive pressure of argon.

  • Seal the tube and heat the reaction mixture to 80-100 °C in a preheated oil bath.[3][4]

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).[8]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion and Strategic Recommendations

The decision to use an alkoxymethyltrifluoroborate or an organostannane is not merely a choice of reagent, but a strategic decision that impacts the entire synthetic workflow, from reaction setup to final purification.

Choose Alkoxymethyltrifluoroborates for:

  • "Green" Chemistry Initiatives: When toxicity and environmental impact are primary concerns.[19]

  • Simplified Purification: In projects where rapid and straightforward removal of byproducts is critical to workflow efficiency.

  • High-Throughput Screening: The stability and solid-state nature of trifluoroborates are well-suited for automated and parallel synthesis platforms.

Choose Organostannanes for:

  • Substrates with Base-Sensitive Functionality: The ability to run under neutral conditions is a significant advantage.[1]

  • Challenging Couplings: In cases where Suzuki-Miyaura conditions fail due to issues like protodeboronation or catalyst deactivation, the Stille coupling remains a robust and reliable alternative.[19][24]

  • Established Protocols: When leveraging a vast historical database of reaction conditions is necessary for a particularly difficult transformation.[27]

Ultimately, while the Stille coupling remains a powerful tool in the synthetic chemist's arsenal, the superior safety profile, handling characteristics, and purification advantages of potassium alkoxymethyltrifluoroborates make them the recommended first choice for modern cross-coupling applications.

References

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  • Stille Coupling. (n.d.). OpenOChem Learn. [Link]

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  • Stille Coupling. (n.d.). NROChemistry. [Link]

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  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry. [Link]

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  • Dreher, S. D., et al. (2008). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Organic Letters. [Link]

  • Molander, G. A., & Petrillo, D. E. (2008). Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates. Organic Letters. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023). YouTube. [Link]

  • Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. (2009). ResearchGate. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • How toxic organotin compounds really are? (2021). Reddit. [Link]

  • Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2016). Molecules. [Link]

  • Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. (2006). ResearchGate. [Link]

  • Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses. [Link]

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  • Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. (2007). The Journal of Organic Chemistry. [Link]

  • Molander, G. A., & Ham, J. (2006). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters. [Link]

  • Preparation of potassium alkoxymethyltrifluoroborates and their cross-coupling with aryl chlorides. (2008). PubMed. [Link]

  • Toxicity and health effects of selected organotin compounds: a review. (1974). Environmental Health Perspectives. [Link]

  • Tetraalkynylstannanes in the Stille cross coupling reaction: a new effective approach to arylalkynes. (2017). RSC Publishing. [Link]

  • Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. (2011). Organic Letters. [Link]

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  • Molander, G. A., & Biolatto, B. (2003). Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters. [Link]

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A Comparative Guide to Stereochemical Fidelity in Cross-Coupling with Chiral Nonracemic Organotrifluoroborates

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise construction of three-dimensional molecular architectures is paramount. The chirality of a molecule can dictate its biological activity, making stereocontrolled synthesis a cornerstone of modern medicinal chemistry.[1][2] Among the myriad of synthetic tools, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness in forming carbon-carbon bonds.[3] However, extending this powerful reaction to the stereospecific coupling of sp³-hybridized chiral centers has been a formidable challenge, primarily due to competing pathways like β-hydride elimination which can erode stereochemical information.[4][5]

This guide provides an in-depth comparison of methodologies employing chiral nonracemic potassium organotrifluoroborates, a class of reagents that has emerged as a superior alternative to traditional boronic acids and esters.[6][7] Their remarkable stability, ease of handling, and predictable stereochemical outcomes offer a robust solution to the challenges of stereospecific sp³-sp² coupling. We will explore the mechanistic underpinnings that govern stereochemical fidelity, compare their performance with other organoboron reagents, and provide detailed experimental protocols supported by quantitative data.

The Advantage of Organotrifluoroborates: Stability and Versatility

Potassium organotrifluoroborates are crystalline, free-flowing solids that are exceptionally stable to both air and moisture.[6][8] This stability arises from the tetracoordinate nature of the boron atom, which makes them less susceptible to protodeboronation compared to their three-coordinate boronic acid and ester counterparts.[6][9] This inherent robustness simplifies storage and handling, broadens functional group tolerance, and allows these reagents to be carried through multi-step syntheses without degradation.[6][10]

The synthesis of enantioenriched secondary organotrifluoroborates is accessible through several reliable methods, including the copper-catalyzed diboration of aldehydes, Matteson homologation, asymmetric hydroboration, and nucleophilic substitution of halomethyltrifluoroborates.[10][11][12][13][14]

Controlling Stereochemistry: Retention vs. Inversion Pathways

A key advantage of using chiral organotrifluoroborates is the ability to predictably control the stereochemical outcome of the cross-coupling reaction. Depending on the substrate's design, the reaction can be directed to proceed with either complete retention or complete inversion of configuration at the chiral center.

A prominent strategy for achieving stereoretention involves the use of potassium 1-(benzyloxy)alkyltrifluoroborates.[10][11] In this system, developed by the Molander group, the benzyloxy group plays a crucial role beyond being a simple protecting group. It is proposed to act as a hemilabile ligand, coordinating to the palladium center in the key diorganopalladium intermediate. This coordination stabilizes the intermediate, effectively shutting down the undesired β-hydride elimination pathway and facilitating a stereoretentive transmetalation process.[3][5][10]

The reaction demonstrates broad scope, coupling a variety of aryl and heteroaryl chlorides with excellent yields and near-perfect stereochemical fidelity.

Table 1: Representative Data for Cross-Coupling with Retention of Stereochemistry Data synthesized from Molander et al.[3][5][10][11]

EntryChiral OrganotrifluoroborateAryl ChlorideProductYield (%)ee (%)
1(S)-1-(benzyloxy)-3-phenylpropyl-BF₃K4-Chloroanisole(S)-1-(benzyloxy)-1-(4-methoxyphenyl)-3-phenylpropane95>99
2(S)-1-(benzyloxy)-3-phenylpropyl-BF₃K2-Chloropyridine2-((S)-1-(benzyloxy)-3-phenylpropyl)pyridine88>99
3(S)-1-(benzyloxy)-2-methylpropyl-BF₃K4-Chlorotoluene1-((S)-1-(benzyloxy)-2-methylpropyl)-4-methylbenzene85>99
4(S)-1-(benzyloxy)pentyl-BF₃K3-Chlorobenzonitrile3-((S)-1-(benzyloxy)pentyl)benzonitrile91>99

An alternative mechanistic pathway leading to inversion of stereochemistry can be accessed by designing organotrifluoroborates with a pendant coordinating group. The cross-coupling of enantioenriched secondary alkyl β-trifluoroboratoamides is a prime example of this strategy.[15] In this case, the amide carbonyl is believed to engage in intramolecular coordination with the boron atom. This interaction facilitates an "open" transition state for transmetalation, proceeding through an SE2-type mechanism that results in complete inversion of the stereocenter's configuration.[15][16]

This method provides a powerful complementary approach, enabling access to the opposite enantiomer of the coupled product from the same chiral starting material precursor.

Table 2: Representative Data for Cross-Coupling with Inversion of Stereochemistry Data synthesized from Molander et al.[15][17]

EntryChiral OrganotrifluoroborateAryl HalideProductYield (%)er (S:R)
1(R)-β-Trifluoroborato-N,N-diisopropylbutanamide4-Chlorotoluene(S)-N,N-diisopropyl-3-(p-tolyl)butanamide8295:5
2(R)-β-Trifluoroborato-N,N-diisopropylbutanamide4-Bromobenzonitrile(S)-3-(4-cyanophenyl)-N,N-diisopropylbutanamide9195:5
3(R)-β-Trifluoroborato-N,N-diisopropylpentanamide2-Chloropyridine(S)-N,N-diisopropyl-3-(pyridin-2-yl)pentanamide8996:4
4(R)-β-Trifluoroborato-N,N-diisopropyl-3-phenylpropanamide4-Chloroanisole(S)-N,N-diisopropyl-3-(4-methoxyphenyl)-3-phenylpropanamide7995:5
Comparative Analysis with Other Organoboron Reagents

While boronic acids and esters are workhorses in cross-coupling, organotrifluoroborates offer distinct advantages, particularly in the context of stereospecific reactions.

Table 3: Comparison of Organoboron Reagents

FeaturePotassium OrganotrifluoroboratesBoronic EstersBoronic Acids
Stability Excellent; air- and moisture-stable crystalline solids.[8][9]Moderate; can be susceptible to hydrolysis.Poor; exist in equilibrium with boroxine anhydrides.[6]
Handling Simple; can be weighed in air and stored indefinitely.[6][18]Requires inert atmosphere for long-term storage and handling.Difficult to purify and handle; stoichiometry can be inconsistent.[6]
Reactivity Often superior; slow-release of the boronic acid under reaction conditions can suppress side reactions.[7]Generally good, but can vary widely with the ester group.Highly reactive, but prone to side reactions like protodeboronation.
Stereochemical Control Excellent; predictable retention or inversion based on substrate design.[10][15]Good; both retention and inversion pathways are well-documented.[12][19]Less commonly used for stereospecific sp³ coupling due to stability issues.
Visualizing the Mechanism and Workflow

To better understand the process, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

G cluster_stereo Stereochemical Pathways Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-X PdII Ar-Pd(II)-X OA->PdII Trans Transmetalation PdII->Trans Diorgano Ar-Pd(II)-R Trans->Diorgano Retention Retention (Closed TS) Trans->Retention e.g., Benzyloxy group Inversion Inversion (Open TS) Trans->Inversion e.g., Amide coordination RE Reductive Elimination Diorgano->RE RE->Pd0 Regeneration Product Ar-R RE->Product RBF3K R-BF₃K Base Base (OH⁻) RBF3K->Base RBF3OH [R-BF₃(OH)]⁻ Base->RBF3OH RBOH2 R*-B(OH)₂ RBF3OH->RBOH2 -3F⁻, -H₂O RBOH2->Trans

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

G cluster_synthesis Synthesis of Chiral Organotrifluoroborate cluster_coupling Stereospecific Cross-Coupling cluster_analysis Stereochemical Analysis start Chiral Aldehyde / Alkene step1 Asymmetric Borylation (e.g., Cu-catalyzed diboration) start->step1 step2 Quench with KHF₂ step1->step2 product1 Isolate Chiral R*-BF₃K step2->product1 reagents Add R*-BF₃K, Aryl Halide, Pd Catalyst, Ligand, Base, Solvent product1->reagents reaction Heat under Inert Atmosphere (e.g., 100-110 °C, 18-24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purify Column Chromatography workup->purify product2 Isolate Pure Chiral Product purify->product2 analysis Chiral HPLC / SFC product2->analysis result Determine Enantiomeric Excess (ee%) & Confirm Stereochemical Outcome analysis->result

Caption: Experimental workflow for stereospecific cross-coupling.

Protocols: A Practical Guide

Protocol 1: Stereospecific Cross-Coupling with Retention

Methodology adapted from Molander et al. for coupling of potassium 1-(benzyloxy)alkyltrifluoroborates.[5]

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the potassium (S)-1-(benzyloxy)alkyltrifluoroborate (1.0 equiv), the aryl chloride (1.2 equiv), cesium carbonate (Cs₂CO₃, 3.0 equiv), and the palladium catalyst/ligand system (e.g., cataCXium A-Pd-G2, 5-10 mol %).

  • Inert Atmosphere: Seal the vial with a PTFE-lined cap. Evacuate and backfill the vial with argon three times.

  • Solvent Addition: Add a degassed solvent mixture, typically cyclopentyl methyl ether (CPME) and water (e.g., 10:1 ratio, 0.2 M concentration).

  • Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir for 18-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the enantioenriched product.

  • Analysis: Determine the enantiomeric excess (ee%) of the purified product using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

Protocol 2: Stereospecific Cross-Coupling with Inversion

Methodology adapted from Molander et al. for coupling of potassium secondary alkyl β-trifluoroboratoamides.[15]

  • Reagent Preparation: To an oven-dried reaction vial, add palladium(II) acetate (Pd(OAc)₂, 10 mol %), the phosphine ligand (e.g., XPhos, 20 mol %), and the potassium (R)-β-trifluoroboratoamide (1.0 equiv).

  • Inert Atmosphere: Seal the vial, then evacuate and backfill with argon three times.

  • Reagent Addition: Add the aryl halide (1.1 equiv), the base (e.g., potassium carbonate, K₂CO₃, 3.0 equiv), and the degassed CPME/water solvent system (e.g., 6.7:1 ratio, 0.25 M).

  • Reaction: Heat the sealed vial in a preheated oil bath at 100 °C for 18-24 hours.

  • Workup: After cooling, dilute the reaction mixture with diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product via flash column chromatography.

  • Analysis: Determine the enantiomeric ratio (er) and confirm the absolute configuration of the product to verify the inversion of stereochemistry.

Conclusion

Chiral nonracemic organotrifluoroborates represent a significant advancement in the field of stereospecific cross-coupling. Their superior stability and handling characteristics, combined with the ability to rationally design substrates that lead to either complete retention or inversion of stereochemistry, make them exceptionally powerful tools for asymmetric synthesis.[6][20] By overcoming the persistent challenge of β-hydride elimination, these reagents enable the reliable and predictable construction of complex chiral molecules, providing a robust platform for applications ranging from fundamental research to industrial-scale drug development.[21][22] The methodologies presented here showcase the versatility and precision that can be achieved, empowering chemists to build the chiral molecules of tomorrow with greater confidence and control.

References

  • Imao, D., Glasspoole, B. W., Laberge, V. S., & Crudden, C. M. (2009). Stereospecific Suzuki−Miyaura Coupling of Chiral α-(Acylamino)benzylboronic Esters with Inversion of Configuration. Journal of the American Chemical Society. [Link]

  • Crudden, C. M. (2012). Stereospecific Suzuki-Miyaura Cross-Coupling of Chiral Benzylic Boronic Esters and Vinyl Bromides. QSpace. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society. [Link]

  • Hall, D. G. (2015). Stereochemical course of Suzuki–Miyaura cross-coupling with chiral secondary boronic esters or trifluoroborate salts. ResearchGate. [Link]

  • Crudden, C. M., & Ziebenhaus, C. (2014). Stereospecific and Stereoselective Suzuki–Miyaura Cross-Coupling Reactions. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. [Link]

  • Molander, G. A., & Canturk, B. (2009). Cross-coupling Reactions of Organotrifluoroborate Salts. Organic Reactions. [Link]

  • Crudden, C. M., et al. (2015). Stereospecific Coupling of Boronic Esters with N-Heteroaromatic Compounds. Journal of the American Chemical Society. [Link]

  • Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews. [Link]

  • Molander, G. A., & Argintaru, O. A. (2014). Stereospecific Ni-Catalyzed Cross-Coupling of Potassium Alkenyltrifluoroborates with Alkyl Halides. Organic Letters. [Link]

  • Various Authors. (n.d.). Organotrifluoroborate Coupling. ResearchGate. [Link]

  • Molander, G. A., & Traister, K. M. (2010). Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. Scilit. [Link]

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Angewandte Chemie International Edition. [Link]

  • Dreher, S. D., et al. (2008). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society. [Link]

  • Wipf Group. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting. [Link]

  • Molander, G. A., & Brown, A. R. (2012). Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates. Journal of the American Chemical Society. [Link]

  • Li, L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters. [Link]

  • Molander, G. A., & Traister, K. M. (2010). Stereospecific Cross-Coupling of Secondary Alkyl β-Trifluoroboratoamides. Journal of the American Chemical Society. [Link]

  • Gxashe, X., et al. (2023). Application of statistical design of experiment to identify key factors in cross coupling reactions. Scientific Reports. [Link]

  • Darses, S., & Genet, J.-P. (2006). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [Link]

  • Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). Preparation of Potassium 1-Naphthyltrifluoroborate and its use in the Oxidation to 1-Naphthol. Organic Syntheses. [Link]

  • Thomas, D. A., & Martin, A. R. (2023). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis. [Link]

  • Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via the 1,3-Dipolar Cycloaddition of Azides. Organic Letters. [Link]

  • Cramer, C. J., & Gherman, B. F. (2008). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. The Journal of Physical Chemistry A. [Link]

  • Cramer, C. J., & Gherman, B. F. (2007). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. Journal of the American Chemical Society. [Link]

  • Dander, J. E., & Garg, N. K. (2021). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology. [Link]

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  • Jarvo, E. R., et al. (2016). Traceless directing group for stereospecific nickel-catalyzed alkyl-alkyl cross-coupling reactions. Tetrahedron. [Link]

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  • Leonori, D., & Procter, D. J. (2015). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation. ACS Catalysis. [Link]

Sources

Evaluating the "Slow-Release" of Boronic Acids from Organotrifluoroborates: A Comparative Analysis for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

In the landscape of synthetic and medicinal chemistry, boronic acids are indispensable reagents, pivotal for constructing complex molecular architectures, most notably via the Suzuki-Miyaura cross-coupling reaction.[1] However, their utility is often hampered by inherent instability, leading to decomposition through pathways like protodeboronation and oxidative homocoupling.[2][3] This instability complicates storage, handling, and reaction stoichiometry, and can significantly diminish yields, particularly in complex, multi-step syntheses.[4][5]

To circumvent these challenges, a "slow-release" strategy has emerged as a paramount solution. This approach utilizes stable precursors, or "prodrugs," that controllably release the reactive boronic acid in situ. By maintaining a low, steady concentration of the boronic acid, its degradation pathways are minimized while ensuring sufficient availability for the desired catalytic cycle.[5][6][7] Among the various precursors, potassium organotrifluoroborates (RBF₃K) have garnered significant attention due to their exceptional stability, ease of handling, and tunable release kinetics.[4][8]

This guide provides a comprehensive evaluation of organotrifluoroborates as slow-release agents for boronic acids. We will delve into the mechanistic underpinnings of their hydrolysis, present a comparative analysis against other common boronic acid surrogates, and provide detailed experimental protocols for researchers to quantitatively assess this phenomenon in their own laboratories.

The Chemical Rationale: Why Organotrifluoroborates Excel

The superior stability of organotrifluoroborates stems from the tetracoordinate nature of the boron atom.[4] Unlike the vacant p-orbital of a tricoordinate boronic acid which makes it an electrophilic target for degradation, the boron in an RBF₃⁻ salt is coordinatively saturated, rendering it significantly more robust to air, moisture, and protic solvents.[8][9][10] They are typically crystalline, free-flowing solids that can be stored on the benchtop for extended periods without special precautions.[4]

The magic, however, lies in their ability to revert to the active boronic acid under specific, controllable conditions. This process is primarily a hydrolysis reaction, where the B-F bonds are sequentially replaced by B-OH bonds. The rate of this hydrolysis is the key to the slow-release mechanism.[2][6]

Mechanism of Hydrolysis: A Two-Act Play

The conversion of an organotrifluoroborate to a boronic acid is not a simple, one-step process. Extensive mechanistic studies have revealed a complex equilibrium-driven pathway.[2][11]

  • Act I: Reversible Hydrolysis. The process begins with a reversible, stepwise exchange of fluoride ions for hydroxyl groups. This establishes a pre-equilibrium between the trifluoroborate, intermediate species like RBF₂(OH)⁻ and RBF(OH)₂, and the final boronic acid, RB(OH)₂. In a closed system without a driving force, this equilibrium may not fully favor the boronic acid.[2]

  • Act II: Irreversible Fluoride Sequestration. The reaction is driven to completion by the removal of the released fluoride ions from the solution. This can be achieved in several ways, such as by reaction with glass (silicon dioxide) surfaces in the reaction vessel or, more commonly in synthesis, by the base (e.g., Cs₂CO₃) used in the cross-coupling reaction, which precipitates fluoride salts.[2][12] This sequestration effectively pulls the equilibrium towards the boronic acid, ensuring a continuous, slow release.

Hydrolysis_Mechanism RBF3 R-BF₃⁻K⁺ (Stable Precursor) Equilibrium RBF3->Equilibrium Intermediates [RBF₂(OH)⁻, RBF(OH)₂] Equilibrium->Intermediates - F⁻ RBOH2 R-B(OH)₂ (Active Boronic Acid) Intermediates->RBOH2 F_sequestration Fluoride Sequestration (e.g., with base, glass) Intermediates->F_sequestration Released F⁻ RBOH2->F_sequestration

Caption: Hydrolysis mechanism of organotrifluoroborates.

Comparative Analysis: Organotrifluoroborates vs. Alternatives

The choice of a boronic acid surrogate depends on the specific requirements of the synthesis, including reaction conditions, the stability of the desired boronic acid, and the need for controlled release.

FeatureBoronic Acids (RB(OH)₂)Boronate Esters (e.g., Pinacol)MIDA BoronatesOrganotrifluoroborates (RBF₃K)
Stability Low; prone to protodeboronation & oxidation.[3]Moderate to High; more stable than acids but can hydrolyze.[3][13]Very High; exceptional benchtop stability.[5]Very High; air- and moisture-stable crystalline solids.[4][8]
Handling Often difficult to purify; can exist as boroxine trimers.[4]Generally easy to handle and purify via chromatography.[3]Crystalline solids, easy to handle.[5]Crystalline solids, easy to handle and weigh accurately.[9]
Release Trigger N/A (already active)Hydrolysis under aqueous basic or acidic conditions.[7]Slow hydrolysis with a specific aqueous base (e.g., K₃PO₄).[5]Slow hydrolysis, driven by fluoride sequestration (base, glass).[2][6]
Release Kinetics N/AGenerally faster than RBF₃K or MIDA, but can be tuned.[7]Tunable, slow release over hours.[5]Highly tunable; from minutes to days depending on structure and conditions.[11]
Key Advantage Highest intrinsic reactivity.[3]Good balance of stability and reactivity; widely available.Excellent for extremely unstable boronic acids (e.g., 2-heterocyclic).[5]Superior stability, predictable release, and broad applicability.[6]
Key Disadvantage Poor stability and shelf-life.[5]Can be slow to hydrolyze/transmetalate directly.[7]Requires specific conditions for release; synthesis of MIDA boronate needed.Hydrolysis can be sensitive to reaction conditions (e.g., vessel material).[2][14]

Kinetics in Focus: Predicting and Controlling the Release Rate

The rate of boronic acid release from an organotrifluoroborate is not universal; it is profoundly influenced by the electronic and steric nature of the organic substituent (R-group) and the reaction conditions.[2][11] This dependency allows for the rational selection of a trifluoroborate for a specific application.

A seminal study classified organotrifluoroborates based on their hydrolytic half-lives (t₀.₅) under standardized basic conditions (THF, H₂O, Cs₂CO₃, 55 °C), providing a predictive framework for their slow-release potential.[2]

ClassRelease RateHydrolytic Half-Life (t₀.₅)Representative R-GroupsDominant Hydrolysis Pathway
I Fast≤ 1 hourAlkyl, cycloalkyl, electron-rich aryl, alkenylDirect dissociation of a B-F bond.[2]
II Slow 1–24 hoursSimple aryl, benzyl, furylAcid-catalyzed pathway (paradoxically under basic conditions).[2][14]
III Very Slow> 24 hoursAlkynyl, electron-poor arylExtremely slow hydrolysis; may undergo direct transmetalation.[2][11]

This classification is a powerful tool. For a typical cross-coupling that runs over several hours, a Class II trifluoroborate is ideal. It will release the boronic acid at a rate that is well-geared with the catalytic turnover, preventing accumulation and subsequent degradation.[2][6] In contrast, a Class I reagent would release the boronic acid too quickly, defeating the purpose of the slow-release strategy.[2]

Experimental Protocols: A Self-Validating System

Trustworthy data is paramount. The following protocols are designed to provide a robust and reproducible framework for evaluating the slow-release characteristics of organotrifluoroborates.

Protocol 1: Kinetic Analysis of Hydrolysis by ¹⁹F NMR Spectroscopy

This protocol allows for the direct, quantitative monitoring of the trifluoroborate consumption over time. ¹⁹F NMR is an ideal technique due to its high sensitivity and the distinct chemical shift of the R-BF₃⁻ signal.[2][15]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 1. Prepare stock solutions of RBF₃K, internal standard (e.g., Ph-CF₃), and base. Prep2 2. In a PTFE NMR tube, combine solvent (e.g., THF-d₈/H₂O), RBF₃K, and standard. Prep1->Prep2 Prep3 3. Equilibrate sample to desired temperature in the NMR spectrometer. Prep2->Prep3 Acq1 4. Acquire initial t=0 spectrum. Prep3->Acq1 Acq2 5. Inject base solution to initiate hydrolysis. Acq1->Acq2 Acq3 6. Acquire ¹⁹F NMR spectra at regular time intervals. Acq2->Acq3 Analysis1 7. Integrate RBF₃K and internal standard signals for each spectrum. Acq3->Analysis1 Analysis2 8. Calculate [RBF₃K]t at each time point. Analysis1->Analysis2 Analysis3 9. Plot ln([RBF₃K]₀/[RBF₃K]t) vs. time. Analysis2->Analysis3 Analysis4 10. Determine k_obs from the slope and t₀.₅ = 0.693/k_obs. Analysis3->Analysis4

Caption: Experimental workflow for NMR kinetic analysis.

Step-by-Step Methodology:

  • Materials & Setup:

    • Potassium organotrifluoroborate (RBF₃K) of interest.

    • An inert internal standard with a distinct ¹⁹F NMR signal (e.g., benzotrifluoride).

    • Deuterated solvent and water (e.g., THF-d₈ and D₂O).

    • Base solution (e.g., Cs₂CO₃ in D₂O).

    • PTFE NMR tubes are recommended to avoid fluoride sequestration by glass, which can complicate kinetics.[2][12]

    • NMR spectrometer equipped with a fluorine probe.

  • Sample Preparation:

    • Prepare a stock solution of the RBF₃K and the internal standard in the chosen deuterated organic solvent.

    • In a PTFE NMR tube, add a precise volume of the stock solution and the required amount of D₂O.

    • Place the tube in the NMR spectrometer and allow it to thermally equilibrate at the desired reaction temperature (e.g., 55 °C).

  • Initiation and Monitoring:

    • Acquire a spectrum at t=0 before the addition of base.

    • Carefully add a precise volume of the base solution to the NMR tube to initiate the hydrolysis.

    • Immediately begin acquiring a series of ¹⁹F NMR spectra at regular, predetermined time intervals (e.g., every 10 minutes for a moderately fast reaction).

  • Data Processing:

    • For each spectrum, integrate the peak corresponding to the RBF₃K and the peak of the internal standard.

    • The concentration of RBF₃K at time t is proportional to the ratio of its integral to the integral of the constant internal standard.

    • Plot the natural logarithm of the concentration ratio (ln([RBF₃K]₀/[RBF₃K]t)) against time. For a pseudo-first-order reaction, this should yield a straight line.

    • The slope of this line is the observed rate constant, kobs. The half-life (t₀.₅) can be calculated as 0.693/kobs.[2]

Protocol 2: Comparative Yield Analysis in a Suzuki-Miyaura Cross-Coupling

This protocol directly compares the performance of a slow-release RBF₃K against its corresponding boronic acid in a model coupling reaction, providing a practical measure of its efficacy in mitigating side reactions.

Step-by-Step Methodology:

  • Reaction Setup:

    • Prepare two identical reaction vessels (e.g., oven-dried Schlenk tubes).

    • Vessel A (Slow-Release): Add the aryl halide (1.0 equiv.), potassium organotrifluoroborate (1.2 equiv.), base (e.g., Cs₂CO₃, 3.0 equiv.), and a stir bar.

    • Vessel B (Standard): Add the aryl halide (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), the same base (3.0 equiv.), and a stir bar.

    • Seal both vessels, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Execution:

    • To each vessel, add the degassed solvent (e.g., THF/water, 10:1 v/v) and the palladium catalyst solution (e.g., Pd(OAc)₂ with a suitable phosphine ligand).

    • Place both vessels in a preheated oil bath at the desired reaction temperature (e.g., 60 °C) and stir vigorously.

  • Monitoring and Analysis:

    • Monitor the progress of both reactions simultaneously by taking small aliquots at regular time intervals (e.g., 1h, 3h, 6h, 24h).

    • Quench the aliquots and analyze by a suitable method (e.g., GC-MS or LC-MS) to determine the yield of the desired cross-coupled product and the formation of byproducts (e.g., homocoupled boronic acid product, protodeboronated starting material).[16][17]

  • Evaluation:

    • Compare the final yields and the product purity from both reactions. A significantly higher yield and lower byproduct formation in Vessel A demonstrates the practical advantage of the slow-release strategy.[5]

Conclusion and Future Outlook

Organotrifluoroborates are not merely stable alternatives to boronic acids; they are sophisticated chemical tools that enable a powerful slow-release strategy. By understanding the kinetics and mechanism of their hydrolysis, researchers can rationally select the appropriate reagent to minimize side reactions, improve yields, and enhance the robustness of their synthetic protocols. This is particularly salient in the fields of drug discovery and development, where boronic acid-containing molecules are of immense interest, and where process reliability is critical.[1][18][19][20] The ability to tune the release rate by modifying the organic substituent opens up possibilities for designing bespoke reagents for complex, multi-step syntheses and for creating advanced prodrugs that release their active payloads in response to specific biological triggers.[21][22] The experimental frameworks provided here offer a clear path for any researcher to validate and harness the power of this remarkable class of compounds.

References

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link][2][6]

  • Al-Omaria, M. K., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][18][19]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link][11]

  • Batey, R. A., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Synfacts. [Link][12]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]

  • Lloyd-Jones, G. C., et al. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. PubMed. [Link][14]

  • D'Hont, J., et al. (2021). Boronic Acid/Boronate Prodrugs for Cancer Treatment: Current Status and Perspectives. Taylor & Francis Online. [Link][21]

  • Rondón, A. M., et al. (2020). Prodrug strategies for targeted therapy triggered by reactive oxygen species. RSC Medicinal Chemistry. [Link][22]

  • Al-Omaria, M. K., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Taylor & Francis Online. [Link]

  • Gomes, C. L., et al. (2021). Boronic Acids and Beyond: ROS-Responsive Prodrugs as Tools for a Safer and More Effective Cancer Chemotherapy. Semantic Scholar. [Link][23]

  • Bartoli, M., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega. [Link][9]

  • Bartoli, M., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. PMC - NIH. [Link][10]

  • Unknown Author. (2025). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link][13]

  • Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]

  • Unknown Author. (2021). The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link][7]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. [Link][5]

  • Unknown Author. (2025). Recent Advances in Organotrifluoroborates Chemistry. ResearchGate. [Link][8]

  • Mason, S. E., et al. (2015). Aqueous geochemistry at gigapascal pressures: NMR spectroscopy of fluoroborate solutions. eScholarship. [Link]

  • Bartoli, M., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. ACS Omega. [Link]

  • Molander, G. A., & Sandrock, D. L. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. ACS Publications. [Link]

  • Grygorenko, O. O., et al. (2021). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. PubMed. [Link][20]

  • Pilbá, L. A. D., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link][1]

  • Unknown Author. (2021). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. ResearchGate. [Link]

  • Unknown Author. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link][15]

  • Unknown Author. (2025). Saturated Boronic Acids, Boronates, and Trifluoroborates: An Update on Their Synthetic and Medicinal Chemistry. ResearchGate. [Link]

  • Bartoli, M., et al. (2022). Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. AIR Unimi. [Link]

  • Niessen, W. M. A., et al. (2011). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link][16]

  • Unknown Author. (2025). Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. ResearchGate. [Link]

  • Unknown Author. (2018). Metal-free electrophilic fluorination of alkyl trifluoroborates and boronic acids. ResearchGate. [Link]

  • McCarthy, S., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link][17]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Potassium Methoxymethyltrifluoroborate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel reagents like potassium methoxymethyltrifluoroborate (KMMTFB) pushes the boundaries of science. This compound, valued for its stability and utility in cross-coupling reactions, serves as a robust surrogate for more sensitive boronic acids.[1][2] However, its stability in the lab does not diminish our responsibility for its safe and environmentally conscious disposal.

This guide provides a direct, procedural framework for managing KMMTFB waste. Moving beyond a simple checklist, we will explore the chemical reasoning behind these protocols, ensuring that every step is a self-validating component of a comprehensive safety system. Our goal is to empower your laboratory with the knowledge to handle this reagent not just effectively, but responsibly.

Hazard Profile and Immediate Risk Assessment

Before any disposal protocol can be implemented, a thorough understanding of the chemical's hazards is paramount. While this compound is noted for its exceptional stability compared to boronic acids, it is not benign.[3][4] The primary risks are associated with direct contact and inhalation of dust.

Safety Data Sheets (SDS) for analogous potassium organotrifluoroborate salts consistently identify the following hazards.[5][6]

Hazard ClassificationGHS CodeDescriptionPrimary Exposure Route
Skin Irritation (Category 2)H315Causes skin irritation.Dermal Contact
Eye Irritation (Category 2A)H319Causes serious eye irritation.Ocular Contact
Specific target organ toxicity — single exposure (Category 3)H335May cause respiratory irritation.Inhalation of Dust

Causality of Hazards: The trifluoroborate moiety, while stable, can cause irritation upon contact with mucous membranes and skin.[6] The fine, crystalline nature of the solid poses a risk of aerosolization, leading to potential respiratory tract irritation if handled improperly.

The Core Directive: Professional Waste Management

The single most critical principle for the disposal of this compound is that final disposal must be conducted by a licensed and approved chemical waste management facility .[5] In-house chemical neutralization is not a recommended or safe practice for this class of compounds in a standard laboratory setting. The rationale is twofold:

  • Regulatory Compliance: Environmental regulations mandate that chemical waste be characterized and disposed of by certified professionals to prevent environmental contamination.[7]

  • Technical Capability: Licensed facilities are equipped with high-temperature incinerators, often fitted with afterburners and scrubbers, to ensure the complete and environmentally sound destruction of the chemical.[7][8] This is a capability that research laboratories do not possess.

The following step-by-step protocol is therefore designed to ensure the safe collection, segregation, and storage of KMMTFB waste prior to its collection by a professional service.

Step-by-Step Laboratory Disposal Protocol

This protocol covers the management of pure, unused KMMTFB as well as materials lightly contaminated with it (e.g., weigh boats, gloves, paper towels).

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate the risks of exposure identified in Section 1.

  • Eye Protection: ANSI-rated safety glasses or chemical splash goggles.[6]

  • Hand Protection: Nitrile or other chemically resistant gloves.[5]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If there is a significant risk of dust formation, use a NIOSH-approved respirator with a particulate filter.[9]

Step 2: Waste Identification and Segregation

Proper segregation is crucial to prevent unintended chemical reactions in the waste container.

  • Identify: All waste streams containing KMMTFB must be clearly identified.

  • Segregate: Do not mix KMMTFB waste with other chemical waste streams, especially strong acids or oxidizers.[6] Keep it in a dedicated waste container.

Step 3: Secure Containerization

Contain the waste in a manner that ensures safety during storage and transport.

  • Primary Waste (Unused Chemical): Keep the chemical in its original, clearly labeled container whenever possible.

  • Contaminated Labware (Gloves, Wipes, etc.):

    • Carefully place all contaminated disposable materials into a designated, chemically compatible waste container.

    • The container must be durable, leak-proof, and have a secure, tight-fitting lid.[7]

    • Affix a hazardous waste label to the container, clearly identifying the contents as "this compound Waste".

Step 4: Temporary On-Site Storage

Store the sealed waste container in a designated and safe location pending pickup.

  • Location: Store in a cool, dry, and well-ventilated area designated for hazardous waste.[5]

  • Separation: Keep the container away from incompatible materials.

  • Access: The storage area should be accessible only to authorized personnel.

Step 5: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) office or a contracted licensed chemical waste disposal company to schedule a pickup. Provide them with the exact name of the chemical and an estimate of the quantity.

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management of KMMTFB waste in a laboratory setting.

G This compound Disposal Workflow start Waste Generation (Unused KMMTFB or Contaminated Materials) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Initiate Disposal segregate Step 2: Segregate Waste (Dedicated KMMTFB Stream) ppe->segregate containerize Step 3: Secure Containerization (Labeled, Sealed, Compatible Container) segregate->containerize storage Step 4: Temporary Storage (Cool, Dry, Designated Area) containerize->storage pickup Step 5: Schedule Pickup (Contact EHS or Licensed Waste Disposal Service) storage->pickup Ready for Collection end Disposal Complete (Handled by Professional Facility) pickup->end

Caption: Workflow for the safe laboratory management and disposal of KMMTFB.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.